molecular formula C8H9BrN2O B1373113 2-Bromo-N-ethylisonicotinamide CAS No. 951885-78-2

2-Bromo-N-ethylisonicotinamide

Cat. No.: B1373113
CAS No.: 951885-78-2
M. Wt: 229.07 g/mol
InChI Key: GCWDXUNXHMTGQF-UHFFFAOYSA-N
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Description

2-Bromo-N-ethylisonicotinamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-ethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-11-7(9)5-6/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWDXUNXHMTGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674319
Record name 2-Bromo-N-ethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-78-2
Record name 2-Bromo-N-ethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-N-ethylisonicotinamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-N-ethylisonicotinamide: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block for research and development. The document details the molecule's core chemical and physical properties, provides a robust protocol for its synthesis, and explores its rich chemical reactivity, with a particular focus on transition-metal-catalyzed cross-coupling reactions. By synthesizing data from established chemical literature and providing field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel chemical entities for medicinal chemistry, agrochemicals, and materials science.

Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and an N-ethylamido group at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate for introducing a substituted pyridine scaffold into more complex molecular architectures.

The core identity and properties of this compound are summarized below. It is important to note that while some properties like molecular weight are calculated, others such as melting and boiling points have not been extensively reported in public literature and should be determined experimentally.

PropertyDataReference
IUPAC Name 2-bromo-N-ethylpyridine-4-carboxamide
CAS Number 951885-78-2[1]
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.1 g/mol [1]
Canonical SMILES CCNC(=O)c1cc(Br)ncn1
Appearance Not specified (likely off-white to pale solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Predicted Spectroscopic Data

SpectroscopyPredicted Characteristics
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the pyridine ring. - Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. - Amide Proton: A broad singlet (NH) whose chemical shift is dependent on solvent and concentration.
¹³C NMR - Aromatic Carbons: Five signals in the aromatic region, including the carbon bearing the bromine (C-Br), which would be shifted relative to other carbons. - Carbonyl Carbon: A signal around δ 165-170 ppm. - Ethyl Carbons: Two signals in the aliphatic region.
IR Spectroscopy - N-H Stretch: A moderate to sharp band around 3300 cm⁻¹. - C-H Stretches: Aromatic C-H bands just above 3000 cm⁻¹ and aliphatic C-H bands just below 3000 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1550 cm⁻¹.

Synthesis and Purification

The most direct and widely applicable method for synthesizing this compound is through the amide coupling of 2-bromoisonicotinic acid with ethylamine. This approach is reliable and can be adapted for the synthesis of a wide range of related amides.

General Synthesis Workflow

The synthesis follows a standard amide coupling protocol, which can be optimized based on the choice of coupling agents and reaction conditions.

G cluster_0 Synthesis Workflow Start 2-bromoisonicotinic acid + Ethylamine Coupling Amide Coupling Reaction (e.g., HATU, EDCI/HOBt) Start->Coupling Base (e.g., DIPEA) Solvent (e.g., DMF) Workup Aqueous Workup (Extraction) Coupling->Workup Reaction complete (TLC) Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_lithiation Lithiation main This compound suzuki_product 2-Aryl/Alkyl Derivative main->suzuki_product buchwald_product 2-Amino Derivative main->buchwald_product sono_product 2-Alkynyl Derivative main->sono_product lith_intermediate 2-Lithiopyridine Intermediate main->lith_intermediate suzuki_reagent R-B(OH)₂ suzuki_reagent->suzuki_product Pd Catalyst, Base buchwald_reagent R₂NH buchwald_reagent->buchwald_product Pd Catalyst, Base sono_reagent R-C≡CH sono_reagent->sono_product Pd/Cu Catalysts, Base lith_reagent n-BuLi lith_reagent->lith_intermediate

References

An In-Depth Technical Guide to the Structure and Synthesis of 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Bromo-N-ethylisonicotinamide, a key building block in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their work.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 951885-78-2, possesses a molecular formula of C₈H₉BrN₂O and a molecular weight of approximately 229.1 g/mol .[1][2] The molecule consists of a pyridine ring substituted with a bromine atom at the 2-position and an N-ethylcarboxamide group at the 4-position.

Structure:

Physicochemical Data Summary:

While specific experimental data for this compound is not extensively reported in the literature, the properties of the closely related compound, 2-Bromo-isonicotinamide (CAS 29840-73-1), can provide valuable estimates. It is important to note that the addition of the N-ethyl group will influence these properties.

PropertyValue (for 2-Bromo-isonicotinamide)Reference
Melting Point192°C[3]
Boiling Point338.1°C at 760 mmHg[3]
Solubility Data not available
Appearance Likely a white to off-white solid

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromopyridine-4-carboxylic acid, followed by an amide coupling reaction with ethylamine.

Step 1: Synthesis of 2-Bromopyridine-4-carboxylic Acid

The precursor, 2-bromopyridine-4-carboxylic acid, can be synthesized from 2-bromo-4-methylpyridine through an oxidation reaction.[4]

Reaction Scheme:

Experimental Protocol:

A detailed protocol for a similar transformation, the synthesis of 2-bromo-6-methylisonicotinic acid, can be adapted for this purpose.[1]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-bromo-4-methylpyridine in a suitable solvent such as glacial acetic acid.

  • Addition of Oxidizing Agent: To the stirred solution, add a strong oxidizing agent, such as potassium permanganate or potassium dichromate, portion-wise. The reaction is often exothermic and may require cooling to maintain control.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is worked up to remove the excess oxidizing agent and inorganic byproducts. This typically involves filtration and extraction.

  • Purification: The crude 2-bromopyridine-4-carboxylic acid is then purified, for example, by recrystallization from a suitable solvent system to yield the desired product.

Step 2: Amide Coupling of 2-Bromopyridine-4-carboxylic Acid with Ethylamine

The final step in the synthesis of this compound is the formation of the amide bond between 2-bromopyridine-4-carboxylic acid and ethylamine. This is a standard amide coupling reaction, which often requires the activation of the carboxylic acid.[2][5][6]

Reaction Scheme:

Experimental Protocol:

A general procedure for amide coupling using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is as follows:[7][8]

  • Activation of Carboxylic Acid: Dissolve 2-bromopyridine-4-carboxylic acid in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon). Add a coupling agent (e.g., EDC or DCC) and, optionally, an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress side reactions. Stir the mixture at room temperature for a designated period to form the activated ester.

  • Addition of Amine: To the activated carboxylic acid solution, add ethylamine. A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, the mixture is worked up to remove the coupling agent byproducts and other impurities. This may involve filtration, washing with acidic and basic aqueous solutions, and extraction with an organic solvent.

  • Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

  • Coupling Agents: Reagents like DCC and EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[6]

  • Additives: Additives like HOBt can react with the O-acylisourea to form an active ester that is less prone to side reactions and racemization (if chiral centers are present).[5]

  • Base: The addition of a non-nucleophilic base is necessary to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, thus driving the equilibrium towards product formation.

Visualization of the Synthesis Workflow

The overall synthetic pathway for this compound can be visualized as a two-step process.

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 Start 2-Bromo-4-methylpyridine Intermediate 2-Bromopyridine-4-carboxylic acid Start->Intermediate Oxidation Final_Product This compound Intermediate->Final_Product Amide Coupling Amine Ethylamine Amine->Final_Product

Caption: Synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amide proton (-NH-).

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the ethyl group.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (amide I band), and the N-H bend (amide II band). Vibrations associated with the pyridine ring and the C-Br bond would also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the mass of this compound (m/z ≈ 229 and 231 due to the isotopic distribution of bromine).

Conclusion

This technical guide provides a detailed overview of the structure and synthesis of this compound. The described two-step synthetic route, involving the oxidation of 2-bromo-4-methylpyridine followed by amide coupling with ethylamine, offers a reliable method for the preparation of this important building block. The provided protocols and explanations of the underlying chemical principles are intended to assist researchers in the successful synthesis and characterization of this compound for its application in drug discovery and development.

References

Navigating the Therapeutic Potential of C8H9BrN2O Isomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of key isomers corresponding to the molecular formula C8H9BrN2O. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of technical data and field-proven insights to facilitate the exploration of this versatile chemical scaffold.

Introduction: The Therapeutic Promise of C8H9BrN2O

The molecular formula C8H9BrN2O represents a diverse landscape of chemical structures with significant pharmacological potential. Isomers of this formula, primarily belonging to the pyrazolo[3,4-b]pyridine, benzamide, and acetamide families, have emerged as promising candidates in the development of novel therapeutics. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. Their efficacy often stems from their ability to interact with critical biological targets, such as kinases and topoisomerases, thereby modulating key cellular pathways implicated in disease. This guide will delve into the technical details of three prominent isomers, providing a foundation for their further investigation and application in drug discovery programs.

Part 1: 6-Bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine: A Scaffold for Potent Kinase and Topoisomerase Inhibitors

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and the 6-bromo-4-methyl-substituted variant is a key intermediate in the synthesis of potent anticancer agents. Its strategic bromination provides a handle for further chemical modifications, allowing for the fine-tuning of its biological activity.

Synthesis and Chemical Properties

The synthesis of 6-bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives typically involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent, followed by cyclization. The bromine atom can be introduced at various stages of the synthesis, often through electrophilic bromination of the pyrazolopyridine core.

General Synthetic Workflow:

cluster_0 Synthesis of Pyrazolo[3,4-b]pyridine Core cluster_1 Functionalization Aminopyrazole Aminopyrazole Condensation Condensation Aminopyrazole->Condensation Beta-Dicarbonyl Beta-Dicarbonyl Beta-Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Pyrazolopyridine_Core Pyrazolopyridine_Core Cyclization->Pyrazolopyridine_Core Bromination Bromination Pyrazolopyridine_Core->Bromination Cross-Coupling Cross-Coupling Bromination->Cross-Coupling Final_Product Final_Product Cross-Coupling->Final_Product

Caption: General workflow for the synthesis of functionalized pyrazolo[3,4-b]pyridines.

Anticancer Applications and Mechanisms of Action

Derivatives of 6-bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine have shown significant promise as anticancer agents, primarily through the inhibition of two key cellular targets: Tropomyosin receptor kinases (TRKs) and Topoisomerase IIα.

TRK proteins are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant activation of TRK signaling, often through gene fusions, is a known driver of various cancers.[2][3] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors, demonstrating low nanomolar potency in enzymatic assays.[1]

TRK Signaling Pathway and Inhibition:

cluster_0 TRK Signaling Cascade cluster_1 Inhibition Neurotrophin Neurotrophin TRK_Receptor TRK_Receptor Neurotrophin->TRK_Receptor Binds Dimerization Dimerization TRK_Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream_Signaling Autophosphorylation->Downstream_Signaling Activates Cell_Survival Cell_Survival Downstream_Signaling->Cell_Survival Proliferation Proliferation Downstream_Signaling->Proliferation Pyrazolo_Pyridine_Inhibitor C8H9BrN2O Derivative Pyrazolo_Pyridine_Inhibitor->Autophosphorylation Blocks

Caption: Simplified TRK signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.

Topoisomerase IIα is a vital enzyme that resolves DNA topological problems during replication and transcription.[4][5] It is a well-established target for cancer chemotherapy. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells.[4] These compounds often exhibit broad-spectrum antiproliferative activity across various cancer cell lines.[4]

Mechanism of Topoisomerase II Inhibition:

Topoisomerase_II Topoisomerase_II Cleavage_Complex Cleavage Complex Topoisomerase_II->Cleavage_Complex DNA DNA DNA->Cleavage_Complex Religation Religation Cleavage_Complex->Religation Apoptosis Apoptosis Cleavage_Complex->Apoptosis Leads to Pyrazolo_Pyridine_Inhibitor C8H9BrN2O Derivative Pyrazolo_Pyridine_Inhibitor->Cleavage_Complex Stabilizes

Caption: Mechanism of Topoisomerase II inhibition by stabilizing the cleavage complex.

Quantitative Data

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines and kinases.

Compound ClassTargetCell Line/EnzymeIC50/GI50Reference
Pyrazolo[3,4-b]pyridineTRKAKinase Assay56 nM (C03)[1]
Pyrazolo[3,4-b]pyridine-Km-12 (Colon)0.304 µM (C03)[1]
Indole-conjugated pyrazolo[3,4-b]pyridine-NCI-60 Panel1.33 µM (8c)[4]
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a general representation based on common synthetic strategies.[6]

  • Step 1: Condensation. To a solution of a 5-amino-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound (1.1 equivalents).

  • Step 2: Cyclization. Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Step 4: Isolation. Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Step 5: Purification. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Step 6: Bromination. Dissolve the pyrazolo[3,4-b]pyridine core in a suitable solvent like DMF and add N-bromosuccinimide (NBS) (1.1 equivalents). Stir the reaction at room temperature until completion.

  • Step 7: Final Isolation. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the brominated product.

Part 2: N-(2-bromo-4-cyanophenyl)acetamide: A Versatile Intermediate in Medicinal Chemistry

N-(2-bromo-4-cyanophenyl)acetamide is a valuable building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecules. While its direct biological applications are less documented, its structural motifs are present in many pharmacologically active compounds.

Synthesis and Chemical Properties

The synthesis of N-(2-bromo-4-cyanophenyl)acetamide is a straightforward process involving the acylation of 4-amino-3-bromobenzonitrile.

Detailed Synthetic Protocol: [1]

  • Step 1: Dissolution. Dissolve 4-aminobenzonitrile (1 equivalent) in a mixture of anhydrous DMF and anhydrous dioxane in a three-necked round-bottomed flask equipped with a dropping funnel.

  • Step 2: Cooling. Cool the solution to 0°C using an ice bath.

  • Step 3: Acylation. Add bromoacetyl bromide (1 equivalent) dropwise to the cooled solution, maintaining the internal temperature between 0°C and 5°C.

  • Step 4: Reaction. After the addition is complete, allow the solution to warm to room temperature and stir overnight.

  • Step 5: Precipitation. Slowly pour the reaction mixture into ice-water to precipitate the product.

  • Step 6: Isolation and Purification. Filter the precipitate, wash with water, and dry under vacuum to yield the title compound as a pale brown solid.

Potential Applications in Drug Discovery

The N-(2-bromo-4-cyanophenyl)acetamide scaffold can be utilized in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The bromo- and cyano- functionalities serve as versatile handles for further chemical transformations. For instance, the bromo group can participate in palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl substituents, while the cyano group can be hydrolyzed, reduced, or converted to other functional groups.

Part 3: 2-Amino-5-bromo-N-methylbenzamide: A Key Building Block for Bioactive Heterocycles

2-Amino-5-bromo-N-methylbenzamide is another important isomer of C8H9BrN2O that serves as a crucial intermediate in the synthesis of biologically active molecules, particularly fused heterocyclic systems.

Synthesis and Chemical Properties

The synthesis of 2-amino-5-bromo-N-methylbenzamide can be achieved through the amidation of 2-amino-5-bromobenzoic acid with methylamine. A related synthesis of 2-amino-5-bromobenzamide involves the direct bromination of 2-aminobenzamide.[7]

Synthetic Approach:

  • Step 1: Activation. Activate 2-amino-5-bromobenzoic acid using a suitable coupling agent (e.g., DCC, EDC).

  • Step 2: Amidation. React the activated carboxylic acid with methylamine to form the corresponding amide.

  • Step 3: Work-up and Purification. Purify the product through standard techniques such as extraction, crystallization, or chromatography.

Applications in the Synthesis of Anticancer Agents

The 2-aminobenzamide moiety is a key precursor for the synthesis of various heterocyclic scaffolds, including quinazolinones and pyrimido[4,5-d]pyrimidines, which are known to possess potent anticancer and kinase inhibitory activities.[8] The bromine atom at the 5-position allows for further diversification of the molecular structure through cross-coupling reactions, enabling the exploration of structure-activity relationships.[8]

Conclusion

The molecular formula C8H9BrN2O encompasses a rich and diverse chemical space with significant therapeutic potential. The isomers highlighted in this guide—6-bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine, N-(2-bromo-4-cyanophenyl)acetamide, and 2-amino-5-bromo-N-methylbenzamide—serve as exemplary scaffolds and intermediates for the development of novel drugs targeting a range of diseases, most notably cancer. The synthetic protocols, mechanistic insights, and quantitative data presented herein provide a solid foundation for researchers to further explore and exploit the pharmacological properties of these and related compounds. Continued investigation into the structure-activity relationships and mechanisms of action of C8H9BrN2O isomers will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

2-Bromo-N-ethylisonicotinamide: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds. This guide provides an in-depth technical exploration of 2-Bromo-N-ethylisonicotinamide as a high-potential fragment for FBDD campaigns. We will dissect its physicochemical properties, outline a robust synthetic route, and present a comprehensive, field-proven workflow for its application in a drug discovery setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fragment-based strategies.

The Rationale for this compound in FBDD

The selection of fragments is a critical first step in any FBDD campaign. This compound emerges as a compelling starting point due to a confluence of desirable characteristics inherent to its structure.

  • Compliance with the "Rule of Three" : Successful fragments typically adhere to the "Rule of Three," a set of empirical guidelines that favor smaller, less complex molecules with optimal physicochemical properties for efficient binding and subsequent chemical elaboration.[1] this compound aligns well with these principles.

  • Structural Features for Elaboration : The molecule possesses distinct vectors for chemical modification. The bromine atom on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space. The ethylamide moiety provides a straightforward point for modification to probe interactions with the target protein.

  • Precedent in Bioactive Molecules : The isonicotinamide scaffold is a privileged structure found in numerous bioactive compounds, including antitubercular agents and enzyme inhibitors.[2][3][4] This history suggests a favorable predisposition for interaction with biological targets.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 951885-78-2[5]
Molecular Formula C₈H₉BrN₂O[5]
Molecular Weight 229.1 g/mol [5]
cLogP (predicted) ~1.5 - 2.5
Topological Polar Surface Area (TPSA) (predicted) ~50 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthesis of this compound

A reliable and scalable synthesis is paramount for any fragment that will be used in a screening campaign and subsequent hit-to-lead optimization. The following protocol outlines a robust method for the preparation of this compound from commercially available 2-bromoisonicotinic acid.

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

  • 2-bromoisonicotinic acid

  • Ethylamine (2.0 M solution in THF)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Reaction Setup: To a solution of 2-bromoisonicotinic acid (1.0 eq) in anhydrous DCM at 0 °C, add PyBOP (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Stir the mixture at 0 °C for 20 minutes to activate the carboxylic acid.

  • Amide Coupling: Add ethylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening and Validation Workflow

The successful identification of fragment hits requires a cascade of sensitive biophysical techniques to detect weak binding events and eliminate false positives.

Workflow for Fragment Screening and Hit Validation

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Orthogonal Validation cluster_2 Structural Characterization cluster_3 Hit-to-Lead Optimization Primary_Screen Primary Screen: Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) NMR_Screen NMR Spectroscopy (¹H, ¹⁹F, or Saturation Transfer Difference) Primary_Screen->NMR_Screen Initial Hits ITC Isothermal Titration Calorimetry (ITC) NMR_Screen->ITC Confirmed Binders X_Ray X-Ray Crystallography ITC->X_Ray Thermodynamically Characterized Hits SBDD Structure-Based Drug Design (Fragment Growing/Linking) X_Ray->SBDD High-Resolution Structural Data

Caption: A typical workflow for fragment screening and hit validation in FBDD.

Experimental Protocol: Thermal Shift Assay (TSA)

This protocol is used as a primary screen to identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound (100 mM stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument

Procedure:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Compound Plating: Dispense the this compound stock solution into a 96- or 384-well PCR plate to achieve a final concentration of 200 µM. Include appropriate DMSO controls.

  • Assay Initiation: Add the protein/dye master mix to each well.

  • Data Collection: Run a melt curve experiment on a qPCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

  • Data Analysis: Determine the Tm for each well by fitting the unfolding transition to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment is considered a preliminary hit.

Experimental Protocol: NMR-based Hit Validation (Saturation Transfer Difference)

NMR spectroscopy is a powerful tool for confirming direct binding of the fragment to the target protein. Saturation Transfer Difference (STD) NMR is particularly useful as it identifies which parts of the fragment are in close proximity to the protein.

Materials:

  • Purified target protein (10-50 µM)

  • This compound (1-2 mM)

  • Deuterated buffer (e.g., 50 mM Tris-d11, pD 7.4, 150 mM NaCl)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: Prepare two samples: one containing the protein and the fragment, and a reference sample with only the fragment.

  • STD Experiment: Acquire STD NMR spectra by selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information about the binding epitope of the fragment.

Structure-Guided Fragment Evolution

With a confirmed hit and high-resolution structural data from X-ray crystallography, the next phase is to elaborate the this compound fragment into a more potent, lead-like molecule.

Fragment Evolution Strategy

Fragment_Evolution cluster_0 Initial Fragment Hit cluster_1 Growth Vectors cluster_2 Optimized Lead Fragment This compound Bromo_Vector Bromo Position: Suzuki, Sonogashira, etc. Fragment->Bromo_Vector Vector 1 Amide_Vector N-ethylamide: Modify alkyl/aryl group Fragment->Amide_Vector Vector 2 Lead_Compound Potent & Selective Lead Compound Bromo_Vector->Lead_Compound Iterative Synthesis & Assay Amide_Vector->Lead_Compound

Caption: Strategy for the evolution of the this compound fragment.

The bromine atom at the 2-position of the pyridine ring is an ideal handle for "fragment growing." By employing palladium-catalyzed cross-coupling reactions, a diverse array of chemical moieties can be introduced to probe for additional interactions with the target protein. Simultaneously, the N-ethyl group can be systematically varied to optimize interactions in its sub-pocket. This dual-vector approach allows for a rapid and efficient exploration of the structure-activity relationship (SAR).

Conclusion

This compound represents a high-quality, versatile fragment for initiating a drug discovery campaign. Its favorable physicochemical properties, straightforward synthesis, and multiple vectors for chemical elaboration make it an attractive starting point for FBDD. The systematic application of the biophysical and structural biology techniques outlined in this guide can facilitate the efficient evolution of this fragment into a potent and selective lead compound.

References

An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of biological targets is a critical and often rate-limiting step in the early stages of drug discovery. For novel chemical entities, such as 2-Bromo-N-ethylisonicotinamide, where no prior biological activity data exists, in silico target prediction methods provide a powerful and cost-effective strategy to generate testable hypotheses.[1][2] This technical guide presents a comprehensive, multi-faceted computational workflow designed to elucidate the potential protein targets of this compound. By integrating structure-based, ligand-based, and chemogenomics approaches, this guide offers a robust framework for researchers, scientists, and drug development professionals to navigate the complexities of target deconvolution for uncharacterized small molecules. The methodologies detailed herein—including reverse molecular docking, pharmacophore mapping, and similarity-based chemogenomics—are explained with both theoretical causality and practical, step-by-step protocols. The ultimate goal is to build a high-confidence, prioritized list of putative targets, thereby accelerating the journey from a novel compound to a potential therapeutic lead.

Introduction: The Challenge of the Unknown Target

The journey of a novel small molecule from initial synthesis to a potential therapeutic agent is fraught with challenges, the first of which is identifying its biological target(s). Without this crucial information, understanding the molecule's mechanism of action, predicting its efficacy, and anticipating potential off-target effects is impossible. Traditional experimental methods for target identification can be resource-intensive and time-consuming.[1] Computational, or in silico, approaches have emerged as indispensable tools to streamline this process, allowing for the rapid screening of a single compound against vast libraries of potential biological targets.[1][3]

This guide uses this compound, a compound with no publicly available bioactivity data, as a representative case study to illustrate a state-of-the-art in silico target prediction workflow. The core philosophy of this guide is rooted in the principle of consensus: by combining the outputs of orthogonal computational methods, we can triangulate on the most probable biological targets and increase the confidence of our predictions. We will explore three main pillars of target prediction:

  • Structure-Based Prediction: Utilizing the 3D structure of the molecule to screen against a library of protein structures (Reverse Docking).

  • Pharmacophore-Based Prediction: Identifying potential targets by matching the molecule's 3D arrangement of chemical features to a database of known pharmacophores.

  • Chemogenomics-Based Prediction: Leveraging the principle of chemical similarity, which states that structurally similar molecules often bind to similar targets.[3]

By the end of this guide, the reader will be equipped with the knowledge and protocols to design and execute a comprehensive in silico target prediction campaign for any novel small molecule.

Part 1: Foundational Step - Ligand Preparation

The accuracy of any structure-based computational method is fundamentally dependent on the quality of the input molecular structure. The first and most critical step is to generate a reliable 3-dimensional (3D) conformation of this compound.

Rationale & Causality

A small molecule exists as an ensemble of low-energy 3D conformations. Its interaction with a protein's binding pocket is governed by stereochemical and electronic complementarity. Therefore, starting with a single, high-energy, or poorly optimized 3D structure can lead to inaccurate predictions. The goal of ligand preparation is to generate a geometrically optimized, low-energy 3D structure that represents a plausible bioactive conformation. This involves converting the 2D representation (or a chemical identifier like a SMILES string) into a 3D structure and then refining it using computational chemistry methods.

Experimental Protocol: 3D Structure Generation and Optimization
  • Obtain Chemical Identifier:

    • Start by obtaining a machine-readable identifier for this compound. The SMILES (Simplified Molecular Input Line Entry System) string is a common choice. This can be found in databases like PubChem.[2][4][5][6][7]

    • SMILES for this compound: CCNC(=O)c1cnccc1Br

  • Initial 2D to 3D Conversion:

    • Use a chemical informatics tool to convert the SMILES string into an initial 3D structure. Open-source tools like RDKit or commercial software packages are suitable. Many web servers, such as PubChem, also provide pre-computed 3D conformers.

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a local energy minimum.

    • Software like Avogadro (open-source) or modules within larger packages like Schrödinger or MOE can perform this step.

  • Conformational Search (Optional but Recommended):

    • To explore a wider range of possible shapes, a conformational search can be performed. This generates multiple low-energy conformers of the molecule. For flexible molecules, this is crucial as the bioactive conformation might not be the absolute global minimum in a vacuum.

  • File Format Conversion for Docking:

    • For subsequent docking simulations with tools like AutoDock Vina, the optimized 3D structure must be converted to the PDBQT file format.[8] This format includes atomic coordinates, partial charges, and atom type definitions.

    • Tool: AutoDock Tools (MGLTools) is the standard software for creating PDBQT files from common formats like PDB or MOL2.[8][9] It will add Gasteiger partial charges and define rotatable bonds.

Part 2: Structure-Based Target Prediction: Reverse Molecular Docking

Reverse docking flips the paradigm of traditional virtual screening. Instead of docking a library of compounds to a single target, we dock our single compound of interest to a large library of protein structures.[8]

Rationale & Causality

The central hypothesis of reverse docking is that a small molecule will exhibit favorable binding energy and a plausible binding mode primarily within the binding sites of its true biological targets. By systematically evaluating the interaction of this compound against hundreds or thousands of protein structures, we can rank the proteins based on their predicted binding affinity. Proteins that consistently rank at the top are considered high-priority candidates for experimental validation.

Experimental Protocol: Reverse Docking with AutoDock Vina
  • Assemble a Protein Target Database:

    • A curated collection of 3D protein structures is required. These can be obtained from the Protein Data Bank (PDB).[10]

    • For broad screening, one can use a pre-compiled set of "druggable" human proteins. Some web servers like ReverseDock offer pre-selected libraries.[8]

    • Self-Validation: Ensure the database contains diverse protein families (kinases, GPCRs, proteases, etc.) to avoid inherent bias. All structures should be of high resolution (e.g., < 2.5 Å) and have well-defined binding pockets.

  • Prepare Protein Structures:

    • Each protein structure from the database must be prepared for docking. This involves:

      • Removing water molecules and other non-protein atoms (co-crystallized ligands, ions, etc.).

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Converting the PDB file to the PDBQT format using MGLTools.[8][9]

  • Define the Search Space (Blind Docking):

    • Since the target is unknown, we perform "blind docking," where the search space encompasses the entire protein surface.[8]

    • For each protein, define a grid box large enough to contain the entire macromolecule, with a buffer zone. In AutoDock Vina, this is specified by the center coordinates and dimensions of the box.[8]

  • Execute Docking Simulation:

    • Using a script (e.g., in Python or shell), iterate through each prepared protein in the database and dock the prepared this compound PDBQT file against it using AutoDock Vina.[11]

    • Key Parameter - exhaustiveness: This parameter controls the thoroughness of the conformational search.[8] Higher values increase computational time but also the likelihood of finding the optimal binding pose. A value of 32 or 64 is often a good balance for accuracy.[8]

  • Data Analysis and Interpretation:

    • For each docking run, AutoDock Vina outputs a binding affinity score (in kcal/mol) for the top predicted binding poses. The more negative the score, the stronger the predicted binding.

    • Compile the results into a single table, ranking the proteins from the most negative (best) to the least negative (worst) binding affinity.

    • Crucial Step - Visual Inspection: Do not rely solely on the score. Visually inspect the predicted binding poses for the top-ranked proteins using a molecular visualizer like PyMOL. A plausible pose should show the ligand nestled within a well-defined pocket, forming meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.

Data Presentation: Hypothetical Reverse Docking Results
RankPDB IDProtein NameBinding Affinity (kcal/mol)Key Interacting Residues (from visual inspection)
13PBLHuman Aldose Reductase-9.8TYR48, HIS110, TRP111
21KE5Cyclooxygenase-2 (COX-2)-9.5ARG120, TYR355, SER530
35T35Bromodomain-containing protein 4 (BRD4)-9.2ASN140, TYR97
...............
502H8Np38 MAP Kinase-7.1LYS53, MET109

Part 3: Pharmacophore-Based Target Prediction

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[12] Pharmacophore mapping can identify targets by finding protein binding sites that complement the features of our query molecule.

Rationale & Causality

This method works by matching the 3D pharmacophoric features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) against a large database of pre-generated pharmacophore models derived from known protein-ligand complexes.[13][14] A high-quality match suggests that our molecule can fit into the binding site of that protein and elicit a biological response.

Experimental Protocol: Using the PharmMapper Web Server

PharmMapper is a web server that identifies potential targets by mapping the query molecule against a vast database of pharmacophore models.[13][14][15][16][17]

  • Access the Server: Navigate to the PharmMapper web server.[17]

  • Submit the Query Molecule:

    • Upload the optimized 3D structure of this compound (e.g., in MOL2 or SDF format).

    • Alternatively, paste the SMILES string and allow the server to generate the 3D conformers.[13]

  • Configure Parameters:

    • Select the target database to screen against (e.g., "Human Protein Targets Only").

    • Set the number of conformers to be generated by the server if you did not upload a pre-computed set.

    • Specify the number of top results to return (e.g., top 300).

  • Execute the Search: Submit the job for processing. The server will map your molecule against its pharmacophore database, which can take some time.[17]

  • Analyze the Results:

    • PharmMapper provides a ranked list of potential targets based on a "Fit Score," which indicates how well the molecule's features align with the pharmacophore model.

    • The results will include the target name, PDB ID of the structure from which the pharmacophore was derived, and the fit score.

    • Crucially, the server provides a visual alignment of your molecule within the matched pharmacophore, allowing for a qualitative assessment of the fit.

Visualization: Overall In Silico Workflow

InSilicoWorkflow cluster_start Step 1: Ligand Preparation cluster_methods Step 2: Parallel Target Prediction cluster_analysis Step 3: Analysis & Hypothesis Generation Start This compound (SMILES) Prep Generate & Optimize 3D Structure (PDBQT) Start->Prep ReverseDock Reverse Docking (e.g., AutoDock Vina) Prep->ReverseDock Pharm Pharmacophore Mapping (e.g., PharmMapper) Prep->Pharm Chemo Chemogenomics (e.g., SwissTargetPrediction) Prep->Chemo Integration Integrate & Cross-Validate Results ReverseDock->Integration Pharm->Integration Chemo->Integration Prioritize Prioritized Target List (Consensus Scoring) Integration->Prioritize Hypothesis Generate Testable Hypothesis Prioritize->Hypothesis caption Overall workflow for in silico target prediction.

Caption: Overall workflow for in silico target prediction.

Part 4: Chemogenomics-Based Target Prediction

Chemogenomics approaches operate on the principle that the bioactivity of a molecule is encoded in its structure. By comparing the structure of our query compound to large databases of compounds with known biological activities, we can infer its potential targets.[3]

Rationale & Causality

Web servers like SwissTargetPrediction and the target prediction tools within ChEMBL utilize algorithms that calculate the chemical similarity between a query molecule and millions of known bioactive ligands.[18][19][20][21][22] The prediction is based on the assumption that if this compound is highly similar to a set of molecules known to bind to, for example, a specific kinase, then there is a high probability that our molecule also binds to that kinase.

Experimental Protocol: Using the SwissTargetPrediction Web Server
  • Access the Server: Navigate to the SwissTargetPrediction website.[18][23]

  • Input the Molecule:

    • Paste the SMILES string CCNC(=O)c1cnccc1Br into the query box.

    • The server will automatically generate and display the 2D structure.

  • Select Organism: Choose the organism of interest (e.g., "Homo sapiens") to filter the potential targets.[24][25]

  • Run Prediction: Click the "Predict targets" button.

  • Interpret the Results:

    • The server returns a list of predicted targets, ranked by a "Probability" score.[18] This score reflects the confidence of the prediction based on a combination of 2D and 3D similarity to known ligands.[24]

    • The results are often grouped by protein class, which can provide clues about broader biological pathways the molecule might affect.

    • For each predicted target, the server shows the most similar known ligand(s) that support the prediction. This provides a direct chemical rationale that can be evaluated by the researcher.

Data Presentation: Hypothetical SwissTargetPrediction Output
Target ClassTargetProbabilityMost Similar Known Ligand(s)
EnzymeCarbonic anhydrase II0.65[Link to a known benzamide inhibitor]
KinaseSerine/threonine-protein kinase PIM10.58[Link to a known pyridine-based inhibitor]
Cytochrome P450Cytochrome P450 2D60.52[Link to a known substrate/inhibitor]
............

Part 5: Data Integration and Building a Consensus

No single in silico method is infallible. Each has its own strengths, weaknesses, and inherent biases. The most robust predictions arise from a consensus approach, where we identify targets that are predicted by multiple, orthogonal methods.[26][27]

Rationale & Causality

If a protein is identified as a top hit in a reverse docking screen (based on binding energy), is also predicted by pharmacophore mapping (based on feature alignment), and is further supported by a chemogenomics server (based on ligand similarity), the confidence in that protein being a genuine target increases substantially. This cross-validation helps to filter out false positives that may arise from the limitations of any single algorithm.

Protocol: Consensus Analysis and Target Prioritization
  • Compile All Predictions: Create a master table that consolidates the top-ranked hits from all three methods: reverse docking, pharmacophore mapping, and chemogenomics.

  • Identify Overlapping Hits: Search for proteins that appear in the results of at least two, and ideally all three, of the prediction methods. These are your highest-confidence targets.

  • Literature Review: For the overlapping hits, conduct a thorough literature search. Is there any existing evidence linking similar chemical scaffolds to these targets? Does the predicted target belong to a pathway that makes sense for a potential therapeutic intervention?

  • Final Prioritization: Rank the consensus targets based on the strength of the evidence from each method and the supporting literature. This creates a final, prioritized list of targets for subsequent experimental validation (e.g., enzymatic assays, binding assays).

Visualization: Consensus Target Identification Logic

ConsensusLogic RD Reverse Docking Results Consensus High-Confidence Targets RD->Consensus Target A Target B PM Pharmacophore Results PM->Consensus Target A Target C CG Chemogenomics Results CG->Consensus Target A Target D caption Identifying consensus targets from multiple methods.

Caption: Identifying consensus targets from multiple methods.

Conclusion

This technical guide has outlined a rigorous, multi-pronged in silico strategy for the target prediction of a novel compound, this compound. By systematically applying reverse docking, pharmacophore mapping, and chemogenomics-based methods, we can move from a state of zero biological knowledge to a well-reasoned, prioritized list of potential protein targets. This workflow emphasizes the importance of methodological diversity and consensus-based analysis to build confidence in computational predictions. The resulting hypotheses are not final answers but are powerful, data-driven starting points that can significantly focus and accelerate experimental validation efforts, ultimately shortening the path of a promising molecule through the drug discovery pipeline.

References

Spectroscopic Characterization of 2-Bromo-N-ethylisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-N-ethylisonicotinamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. As with any novel compound, thorough structural elucidation is paramount to understanding its chemical behavior and potential biological activity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characteristics of this and similar molecules.

The molecular structure of this compound is presented below, forming the basis for the subsequent spectroscopic predictions.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the N-ethyl group. The chemical shifts are influenced by the electronic environment, including the electronegativity of the bromine atom and the amide functionality.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-68.5 - 8.7Doublet~5
H-57.8 - 8.0Doublet~5
H-37.6 - 7.8Singlet-
NH (Amide)6.5 - 7.5Broad Singlet-
CH₂ (Ethyl)3.4 - 3.6Quartet~7
CH₃ (Ethyl)1.2 - 1.4Triplet~7

Causality behind Predictions:

  • Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. H-5 will be coupled to H-6, resulting in a doublet. H-3 is adjacent to the bromine atom and the carbon bearing the amide group, and its signal is expected to be a singlet due to the absence of adjacent protons.

  • Amide Proton (NH): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be concentration-dependent.

  • Ethyl Group Protons (CH₂ and CH₃): The methylene (CH₂) protons are adjacent to the amide nitrogen, causing a downfield shift to around 3.4-3.6 ppm. They will appear as a quartet due to coupling with the three methyl (CH₃) protons. The methyl protons will be a triplet at a more upfield position (around 1.2-1.4 ppm) due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
C-2 (C-Br)148 - 152
C-6149 - 151
C-4140 - 145
C-5122 - 125
C-3120 - 123
CH₂ (Ethyl)35 - 40
CH₃ (Ethyl)14 - 16

Causality behind Predictions:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

  • Pyridine Ring Carbons: The carbon atom attached to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and deshielding effects. The other aromatic carbons (C-3, C-4, C-5, and C-6) will have chemical shifts typical for a substituted pyridine ring.[1][2]

  • Ethyl Group Carbons: The methylene carbon (CH₂) is attached to the nitrogen and will be more downfield than the terminal methyl carbon (CH₃).

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1650 - 1680Strong
C=N, C=C Stretch (Pyridine)1550 - 1600Medium-Strong
N-H Bend (Amide II)1510 - 1550Medium
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Medium-Strong

Causality behind Predictions:

  • N-H and C-H Stretches: The N-H stretch of the secondary amide will appear as a distinct band. The aromatic and aliphatic C-H stretches will be in their characteristic regions.[3]

  • Carbonyl Stretch (Amide I): The C=O stretch of the amide is typically a very strong and sharp absorption band, making it a key diagnostic peak.[3]

  • Pyridine Ring and Amide II Bands: The stretching vibrations of the C=N and C=C bonds in the pyridine ring and the N-H bending of the amide will appear in the fingerprint region.

  • C-Br Stretch: The carbon-bromine bond vibration is expected at a lower wavenumber.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 229 and 231, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Major Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation. A plausible fragmentation pathway is illustrated below.

Fragmentation M [C₈H₉BrN₂O]⁺˙ m/z = 229/231 F1 [C₆H₄BrN₂O]⁺ m/z = 200/202 M->F1 - C₂H₅ F4 [C₇H₇N₂O]⁺ m/z = 135 M->F4 - Br F2 [C₆H₄N₂O]⁺ m/z = 121 F1->F2 - Br F3 [C₅H₄N]⁺ m/z = 78 F2->F3 - CONH

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway

Predicted Key Fragment Ions:

m/z Proposed Fragment Notes
229/231[C₈H₉BrN₂O]⁺˙Molecular ion peak
200/202[M - C₂H₅]⁺Loss of the ethyl group
172/174[M - C₂H₅ - CO]⁺Subsequent loss of carbon monoxide
121[M - Br - C₂H₅]⁺Loss of bromine and the ethyl group
78[C₅H₄N]⁺Pyridyl cation

Causality behind Predictions:

  • Alpha-Cleavage: The bond alpha to the amide nitrogen (the ethyl group) is a likely site for initial fragmentation.

  • Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to form a fragment ion without bromine.

  • Loss of Small Neutral Molecules: The loss of stable neutral molecules like carbon monoxide (CO) is a common fragmentation pathway for carbonyl-containing compounds.[4]

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

  • Detection: The ions are detected, and their mass-to-charge ratios and relative abundances are plotted to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed roadmap for the characterization of this molecule. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data. For any researcher working with this or structurally related compounds, this guide serves as a valuable resource for anticipating and interpreting spectroscopic results, thereby facilitating efficient and accurate structural elucidation.

References

Methodological & Application

Synthesis Protocol for 2-Bromo-N-ethylisonicotinamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-N-ethylisonicotinamide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted pyridine ring coupled with an ethylamide functional group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The bromine atom at the 2-position of the pyridine ring serves as a strategic handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The N-ethylamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind the experimental choices to ensure reproducibility and high yield.

Chemical Profile

CompoundThis compound
CAS Number 951885-78-2[1]
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.1 g/mol [1]
Structure

Synthetic Approach: Amide Coupling

The most direct and widely employed method for the synthesis of this compound is the amide coupling reaction between 2-bromoisonicotinic acid and ethylamine. This reaction necessitates the activation of the carboxylic acid group of 2-bromoisonicotinic acid to facilitate nucleophilic attack by the amine.

Mechanism of Amide Bond Formation

The formation of the amide bond is achieved by converting the carboxylic acid into a more reactive species. This is typically accomplished using a coupling agent. In this protocol, we will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent.[2][3]

The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: HATU reacts with the carboxylate of 2-bromoisonicotinic acid to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The ethylamine then acts as a nucleophile, attacking the activated carbonyl carbon.

  • Amide Bond Formation: The tetrahedral intermediate collapses, leading to the formation of the stable amide bond and the release of byproducts.

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hexafluorophosphate salt of HATU and to deprotonate the amine, thereby increasing its nucleophilicity.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weighing of Reagents: - 2-Bromoisonicotinic Acid - HATU - DIPEA - Ethylamine solution Glassware Assembly of Dry Glassware under Inert Atmosphere Dissolution Dissolve 2-Bromoisonicotinic Acid and HATU in anhydrous DMF Glassware->Dissolution Start Cooling Cool to 0°C Dissolution->Cooling Base_Addition Add DIPEA Cooling->Base_Addition Amine_Addition Add Ethylamine Solution Base_Addition->Amine_Addition Stirring Stir at Room Temperature Amine_Addition->Stirring Quenching Quench with Water Stirring->Quenching Reaction Complete Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash Organic Layer (aq. LiCl, brine) Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize by: - ¹H NMR - ¹³C NMR - Mass Spectrometry Purification->Characterization Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
2-Bromoisonicotinic acid66572-56-3202.01[4][5]1.0 g1.0
HATU148893-10-1380.232.08 g1.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.56 mL3.0
Ethylamine (2.0 M in THF)75-04-745.082.73 mL1.1
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0920 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Saturated aq. Lithium Chloride (LiCl)7447-41-842.39As needed-
Brine (Saturated aq. NaCl)7647-14-558.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Silica Gel (for column chromatography)7631-86-960.08As needed-
Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoisonicotinic acid (1.0 g, 4.95 mmol, 1.0 eq) and HATU (2.08 g, 5.45 mmol, 1.1 eq).

  • Dissolution: Add anhydrous DMF (20 mL) to the flask and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (2.56 mL, 14.85 mmol, 3.0 eq) dropwise to the stirred solution.

  • Amine Addition: After stirring for 5 minutes at 0 °C, add the ethylamine solution (2.0 M in THF, 2.73 mL, 5.45 mmol, 1.1 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous LiCl solution (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Safety Precautions
  • HATU: Is a known sensitizer and can cause allergic reactions upon skin contact or inhalation.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • DIPEA: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Ethylamine: Is a flammable and corrosive gas/liquid with a strong odor. Handle the solution in a fume hood.

  • DMF: Is a potential teratogen and should be handled with care, avoiding skin contact and inhalation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the ethyl group. The pyridine protons will appear in the aromatic region (typically δ 7.5-8.5 ppm), and their splitting pattern will be indicative of the substitution pattern. The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide will appear downfield (typically δ 160-170 ppm). The carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 229.1 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, with two peaks separated by 2 m/z units.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure all reagents are anhydrous, as water can deactivate the coupling agent.
Steric hindranceFor more sterically hindered amines, a different coupling agent or higher reaction temperatures may be required.
Impure Product Incomplete removal of byproductsPerform thorough aqueous work-up, including the LiCl wash to remove DMF. Optimize the gradient for column chromatography.
Side reactionsEnsure the reaction is run under an inert atmosphere to prevent degradation of reagents.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound via a HATU-mediated amide coupling. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided guidelines for characterization and troubleshooting will further aid in obtaining a high-purity final product.

References

Application Notes and Protocols: A Tiered Strategy for Elucidating the Biological Activity of 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-N-ethylisonicotinamide is a synthetic organic compound with the chemical formula C8H9BrN2O and a molecular weight of 229.1 g/mol [1]. While its structure as a nicotinamide analog suggests potential interaction with a variety of biological targets, particularly those involved in NAD+ metabolism, its precise mechanism of action remains uncharacterized in publicly available literature. This document provides a comprehensive, tiered strategy for the systematic investigation of the biological activity of this compound. We present detailed protocols for primary biochemical screens targeting two high-probability target classes: NAD+-dependent enzymes and bromodomains. Furthermore, we outline the design of secondary, cell-based assays to validate initial findings and probe the compound's effects in a cellular context. This guide is intended to provide researchers with a robust framework to discover and characterize the bioactivity of this novel compound.

Introduction: Rationale for a Two-Pronged Investigative Approach

The chemical structure of this compound, featuring a substituted nicotinamide head group, provides the primary rationale for our proposed screening strategy. Nicotinamide is a fundamental biological molecule, serving as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[2]. NAD+ is a critical cofactor for numerous enzymes, including sirtuins (HDACs), poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are all implicated in a wide range of cellular processes from DNA repair and metabolism to aging[2][3]. Therefore, it is highly plausible that this compound could modulate the activity of one or more of these enzymes.

Concurrently, the presence of a bromine atom and an aromatic ring system warrants investigation into its potential as a bromodomain inhibitor. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression[4]. The development of small molecule inhibitors targeting bromodomains has become a significant area of interest in drug discovery, particularly in oncology and inflammatory diseases[4][5].

Given the lack of pre-existing data for this compound, a logical and efficient approach involves parallel primary screening against both of these target classes. This dual-pronged strategy, outlined below, maximizes the potential for identifying a definitive biological target.

Caption: A tiered approach for elucidating the activity of this compound.

Tier 1: Primary Biochemical Screening

The initial phase of investigation will involve robust and high-throughput biochemical assays designed to detect direct interactions between this compound and its potential targets.

Hypothesis 1: Modulation of NAD+-Dependent Enzymes

To test the hypothesis that this compound interacts with NAD+-dependent enzymes, we propose a continuous, coupled-enzyme spectrophotometric assay. This assay format allows for the real-time monitoring of nicotinamide production, a common product of sirtuin and PARP activity[6].

This protocol is adapted from a method that continuously measures nicotinamide formation using a coupled enzyme system[6].

Principle:

The assay measures the activity of an NAD+-dependent enzyme (e.g., SIRT1 or PARP1) by quantifying the production of nicotinamide. The nicotinamide is then hydrolyzed by nicotinamidase to nicotinic acid and ammonia. Glutamate dehydrogenase subsequently utilizes the ammonia to convert α-ketoglutarate and NADPH to glutamate and NADP+. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

Materials and Reagents:

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO0.1 - 100 µM
SIRT1/PARP1 EnzymeVaries by supplierAs recommended
Acetylated Peptide Substrate10 mM100 µM
NAD+100 mM500 µM
Nicotinamidase1 mg/mL10 µg/mL
Glutamate Dehydrogenase10 units/mL0.1 units/mL
α-ketoglutarate1 M1 mM
NADPH10 mM200 µM
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)10X1X

Procedure:

  • Prepare a master mix containing assay buffer, α-ketoglutarate, NADPH, glutamate dehydrogenase, and nicotinamidase.

  • In a 96-well, UV-transparent plate, add 2 µL of this compound at various concentrations (in DMSO). For controls, add 2 µL of DMSO.

  • Add 178 µL of the master mix to each well.

  • Add 10 µL of the NAD+-dependent enzyme (SIRT1 or PARP1) and 10 µL of the acetylated peptide substrate.

  • Initiate the reaction by adding 10 µL of NAD+.

  • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

  • Calculate the initial reaction rates from the linear portion of the curve.

  • Determine the IC50 value of this compound if inhibition is observed.

Controls:

  • No enzyme control: To measure the background rate of NADPH oxidation.

  • No substrate control: To ensure the enzyme activity is substrate-dependent.

  • Positive control inhibitor: A known inhibitor of the target enzyme (e.g., EX-527 for SIRT1).

Hypothesis 2: Bromodomain Inhibition

To investigate the potential of this compound as a bromodomain inhibitor, we recommend utilizing a proximity-based assay such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)[7][8]. This technology is well-suited for high-throughput screening of protein-protein interactions.

This protocol provides a general framework for assessing the inhibition of the interaction between a bromodomain-containing protein (e.g., BRD4) and an acetylated histone peptide[8].

Principle:

The assay measures the interaction between a biotinylated, acetylated histone peptide and a GST-tagged bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST antibody-coated acceptor beads bind to the GST-tagged bromodomain. When the peptide and bromodomain interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

Materials and Reagents:

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO0.1 - 100 µM
GST-tagged Bromodomain (e.g., BRD4)Varies by supplier10-50 nM
Biotinylated Acetylated Histone Peptide10 µM10-50 nM
Streptavidin Donor Beads5 mg/mL20 µg/mL
Anti-GST Acceptor Beads5 mg/mL20 µg/mL
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)10X1X

Procedure:

  • In a 384-well, white, opaque microplate, add 2 µL of this compound at various concentrations (in DMSO). For controls, add 2 µL of DMSO.

  • Add 8 µL of a solution containing the GST-tagged bromodomain protein and the biotinylated acetylated histone peptide in assay buffer.

  • Incubate for 30 minutes at room temperature.

  • In subdued light, add 10 µL of a solution containing the streptavidin donor beads and anti-GST acceptor beads in assay buffer.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate the IC50 value of this compound if inhibition is observed.

Controls:

  • No inhibitor control: To determine the maximum signal.

  • No peptide/protein control: To determine the background signal.

  • Positive control inhibitor: A known bromodomain inhibitor (e.g., JQ1 for BRD4).

Caption: Schematic of the AlphaScreen assay for bromodomain inhibitor screening.

Tier 2: Secondary and Cell-Based Assays

Positive results from the primary biochemical screens should be followed by more in-depth secondary assays to confirm the mechanism of action and to assess the compound's activity in a cellular environment.

Secondary Biochemical Assays

For hits from the NAD+-dependent enzyme screen, orthogonal assays such as HPLC or LC-MS/MS can be employed to directly measure the consumption of NAD+ and the formation of nicotinamide, providing a more direct and quantitative assessment of enzyme inhibition[2][9]. For bromodomain inhibitor hits, a thermal shift assay (Differential Scanning Fluorimetry) can be used to confirm direct binding of the compound to the bromodomain protein[7].

Cell-Based Assays

The ultimate goal is to understand the effect of this compound on cellular processes. The choice of cell-based assay will depend on the results of the primary screen.

  • For NAD+-Dependent Enzyme Inhibitors: A cellular thermal shift assay (CETSA) can be used to confirm target engagement in intact cells. Downstream functional assays could include measuring changes in protein acetylation (for sirtuin inhibitors) or PARylation (for PARP inhibitors) by Western blotting, or assessing effects on cell viability, DNA damage repair, or metabolism.

  • For Bromodomain Inhibitors: A NanoBRET assay can be employed to quantify target engagement in living cells[10]. Functional assays could involve measuring changes in the expression of target genes (e.g., c-MYC for BRD4 inhibitors) by RT-qPCR or assessing effects on cell proliferation and apoptosis in relevant cancer cell lines[5]. A general cell-based assay for epigenetic modulators could involve a reporter system where a fluorescent protein is under the control of an epigenetically silenced promoter[11][12][13]. Treatment with an effective epigenetic modulator would lead to derepression and expression of the fluorescent reporter[13].

Data Analysis and Interpretation

For all assays, dose-response curves should be generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 values should be calculated using a non-linear regression model. It is crucial to perform all experiments in triplicate and to include appropriate statistical analysis.

Conclusion

The lack of existing biological data for this compound necessitates a systematic and logical approach to uncover its mechanism of action. The proposed tiered strategy, beginning with broad primary biochemical screens against high-probability target classes and progressing to more specific secondary and cell-based assays, provides a comprehensive framework for its characterization. This approach will enable researchers to efficiently identify and validate the biological targets of this novel compound, paving the way for its potential development as a chemical probe or therapeutic agent.

References

Application Notes & Protocols: Leveraging 2-Bromo-N-ethylisonicotinamide for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isonicotinamide Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2][3] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy.[2] Within the vast chemical space of kinase inhibitors, pyridine-based scaffolds are prevalent, prized for their ability to form key hydrogen-bonding interactions with the hinge region of the kinase ATP-binding site.[4][5]

2-Bromo-N-ethylisonicotinamide (CAS: 951885-78-2) has emerged as a particularly valuable and versatile building block for the synthesis of novel kinase inhibitors.[6] Its structure is pre-validated with two key features:

  • The Isonicotinamide Core: The pyridine nitrogen and amide moiety can engage in crucial hydrogen bond interactions within the kinase hinge region, anchoring the inhibitor.[4]

  • The 2-Bromo Substituent: This serves as a highly versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] This allows for the systematic exploration of the chemical space in adjacent hydrophobic pockets of the ATP-binding site to optimize potency and selectivity.[4]

This guide provides a detailed technical overview, field-proven protocols, and expert insights for utilizing this compound as a core scaffold in kinase inhibitor development programs.

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to successful synthesis and safety.

PropertyValueSource
CAS Number 951885-78-2[6]
Molecular Formula C₈H₉BrN₂O[6]
Molecular Weight 229.1 g/mol [6]
Appearance Typically an off-white to pale yellow solidN/A

Safety & Handling Precautions: While specific data for this exact compound is limited, it should be handled with the standard precautions for halogenated aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[9][10][11]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10][11][12]

  • Storage: Store in a cool, dry, well-ventilated place, away from strong oxidizing agents, with the container tightly sealed.[9][10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 2-position is the key enabler for diversification. Its reactivity in palladium-catalyzed reactions allows for the efficient formation of C-C and C-N bonds, which is a cornerstone of modern medicinal chemistry.[13]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is an exceptionally robust method for coupling the 2-pyridyl bromide with a wide array of aryl and heteroaryl boronic acids or esters.[8][13][14] This allows for the exploration of interactions within the solvent-exposed regions of the kinase active site.

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 2-Bromo-N-ethyl- isonicotinamide F Combine Reagents in Reaction Vessel A->F B Aryl Boronic Acid (1.1 - 1.5 eq) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq) D->F E Solvent (e.g., Dioxane/H₂O, DME, Toluene) E->F G Degas (N₂ or Ar purge) for 15-30 min F->G Inert Atmosphere H Heat Reaction (80-110 °C, 4-24h) G->H I Monitor by TLC/LC-MS H->I J Cool to RT & Quench (e.g., with H₂O) H->J Upon Completion I->H K Extract with Organic Solvent (e.g., EtOAc) J->K L Dry (Na₂SO₄), Filter, & Concentrate K->L M Purify by Column Chromatography L->M N Characterize Product (¹H NMR, ¹³C NMR, HRMS) M->N

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • Rationale for Choices:

    • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for many standard couplings. For more challenging substrates, catalysts with specialized ligands (e.g., SPhos, XPhos) may be required.[14]

    • Base: An aqueous base like K₂CO₃ is effective and economical. It facilitates the transmetalation step of the catalytic cycle.[13]

    • Solvent: A mixture like dioxane/water ensures solubility for both the organic and inorganic reagents.[13] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[14]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Catalyst Addition: Add the solvent (e.g., 1,4-dioxane and water in a 4:1 ratio, 0.1 M concentration relative to the bromide) via syringe. Bubble the inert gas through the solution for 15-20 minutes to degas. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Buchwald-Hartwig Amination: Introducing Key Hinge-Binding Moieties

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing the introduction of various primary and secondary amines. This is particularly powerful for installing functionalities that can serve as alternative hydrogen bond donors or acceptors to interact with the kinase hinge.

  • Rationale for Choices:

    • Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., BINAP, Xantphos) is typically required for efficient C-N coupling. The ligand choice is often critical and may require screening.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalyst.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., BINAP, 0.05 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) as solids. Add the anhydrous solvent (e.g., Toluene, 0.1 M) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

  • Characterization: Confirm the product identity and purity by NMR and HRMS.

Application in Kinase Inhibitor Design

The true utility of this compound is realized when these synthetic strategies are applied to generate libraries of compounds for biological screening. The goal is to identify molecules that bind effectively to the target kinase.

The Kinase Inhibition Paradigm

Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, ATP. The isonicotinamide core can mimic the adenine portion of ATP to form hydrogen bonds with the kinase hinge, while the synthetically introduced aryl group explores adjacent hydrophobic pockets.

Caption: Simplified model of inhibitor binding in a kinase active site.

Hypothetical Library Synthesis & SAR Data

To illustrate the process, consider a library synthesized from this compound via Suzuki coupling. Screening this library against a target kinase, for example, Epidermal Growth Factor Receptor (EGFR), could yield the following structure-activity relationship (SAR) data.

Compound IDR Group (from Ar-B(OH)₂)Synthetic YieldPurity (LC-MS)EGFR IC₅₀ (nM)
INH-001 Phenyl78%>98%250
INH-002 4-Methoxyphenyl85%>99%120
INH-003 3-Aminophenyl65%>97%45
INH-004 3-Chloro-4-fluorophenyl72%>98%15

This data is illustrative and not from a published study.

Interpretation of SAR:

  • The addition of a para-methoxy group (INH-002 vs. INH-001) shows a modest increase in potency, suggesting a favorable interaction.

  • The meta-amino group (INH-003) significantly improves potency, likely by forming an additional hydrogen bond with a residue in the active site.

  • The combination of electron-withdrawing halogens (INH-004) provides the highest potency, indicating a strong fit in a specific hydrophobic and electrostatic environment. This iterative process of synthesis and testing is central to drug discovery.[4][15]

General Protocol for Biological Evaluation: In Vitro Kinase Assay

Once compounds are synthesized and purified, their biological activity must be assessed. A common primary screen is an in vitro biochemical assay to determine the compound's 50% inhibitory concentration (IC₅₀).

G A Prepare Serial Dilution of Inhibitor Compound C Add Inhibitor Dilutions to Wells A->C B Add Kinase Enzyme to Microplate Wells B->C D Incubate (Pre-incubation) C->D E Initiate Reaction by Adding ATP & Substrate D->E F Incubate (Reaction Time) E->F G Stop Reaction & Add Detection Reagent F->G H Read Signal (Luminescence/Fluorescence) G->H I Calculate % Inhibition vs. Control H->I J Plot Dose-Response Curve & Determine IC₅₀ I->J

Caption: Standard workflow for an in vitro kinase IC₅₀ determination.

Troubleshooting Common Synthetic Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality reagents/solvents.4. Inappropriate base or temperature.1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing with Ar/N₂.3. Use anhydrous solvents and pure reagents.4. Screen alternative bases and increase temperature.
Formation of Side Products (e.g., Homocoupling) 1. Reaction temperature too high.2. Incorrect stoichiometry.3. Oxygen contamination.1. Lower the reaction temperature.2. Use a slight excess (1.1-1.2 eq) of the boronic acid.3. Improve degassing and maintain a strict inert atmosphere.
Difficult Purification 1. Co-elution of product with byproducts.2. Product is highly polar and streaks on silica.1. Try a different solvent system for chromatography.2. Consider reverse-phase chromatography or recrystallization. Add a small amount of triethylamine to the eluent for basic compounds.

References

Derivatisierung von 2-Brom-N-ethylisonicotinamid für SAR-Studien: Ein Leitfaden für die Wirkstoffentwicklung

Author: BenchChem Technical Support Team. Date: January 2026

Datum: 05. Januar 2026

Autor: Ihr KI-Wissenschaftler von Google

Einleitung

Die Struktur-Wirkungs-Beziehung (SAR) ist ein Eckpfeiler der modernen Wirkstoffentdeckung und leitet die Optimierung von Leitstrukturen zu potenten und selektiven Medikamentenkandidaten.[1][2][3] SAR-Studien untersuchen systematisch, wie Modifikationen an der chemischen Struktur eines Moleküls dessen biologische Aktivität beeinflussen.[1][2][3] Dieser Prozess ermöglicht es Forschern, jene strukturellen Merkmale zu identifizieren, die für die gewünschte pharmakologische Wirkung entscheidend sind, und gleichzeitig Eigenschaften wie Toxizität oder schlechte Bioverfügbarkeit zu minimieren.[4][5]

2-Brom-N-ethylisonicotinamid hat sich als vielseitiges Grundgerüst (Scaffold) für die Erstellung von Molekülbibliotheken für SAR-Studien erwiesen. Seine Struktur bietet mehrere Angriffspunkte für die chemische Modifikation. Insbesondere das Bromatom an der C2-Position des Pyridinrings dient als reaktiver "Griff", der eine breite Palette von Substituenten durch etablierte und robuste chemische Reaktionen, insbesondere Palladium-katalysierte Kreuzkupplungen, ermöglicht.

Diese Applikationsschrift bietet einen detaillierten technischen Leitfaden und experimentelle Protokolle für die Derivatisierung von 2-Brom-N-ethylisonicotinamid. Sie richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung und erläutert die strategische Planung, Durchführung und Analyse, die für eine erfolgreiche SAR-Studie erforderlich sind.

Kapitel 1: Das 2-Brom-N-ethylisonicotinamid-Grundgerüst

Die chemische Struktur von 2-Brom-N-ethylisonicotinamid (Summenformel: C8H9BrN2O, Molekulargewicht: 229,1 g/mol ) ist durch einen Pyridinring gekennzeichnet, der an Position 4 mit einer N-Ethylamid-Gruppe und an Position 2 mit einem Bromatom substituiert ist.[6] Jede dieser Komponenten spielt eine entscheidende Rolle für die Synthesestrategie.

  • Der Pyridinring: Als Heteroaromat verleiht er dem Molekül spezifische elektronische Eigenschaften und Wasserstoffbrücken-Akzeptor-Fähigkeiten, die für die Interaktion mit biologischen Zielstrukturen wichtig sind.

  • Die N-Ethylamid-Gruppe: Diese Gruppe an Position 4 bietet einen weiteren Punkt für Modifikationen und kann als Wasserstoffbrücken-Donor und -Akzeptor fungieren, was die Löslichkeit und die Bindungseigenschaften beeinflusst.

  • Das C2-Bromatom: Dies ist der primäre Angriffspunkt für die Derivatisierung. Die C-Br-Bindung an einem elektronenarmen Pyridinring ist besonders reaktiv für eine Vielzahl von metallkatalysierten Kreuzkupplungsreaktionen.

Die folgende Abbildung veranschaulicht die Struktur und die potenziellen Modifikationspunkte, die für eine SAR-Studie genutzt werden können.

Abbildung 1: Struktur von 2-Brom-N-ethylisonicotinamid mit den primären (C2-Position) und sekundären (N-Ethylamid) Stellen für die Derivatisierung in SAR-Studien.

Kapitel 2: Strategien zur Derivatisierung für SAR-Studien

Eine SAR-Kampagne beginnt mit der systematischen Modifikation des Ausgangsmoleküls, um den chemischen Raum zu erkunden und Korrelationen zwischen strukturellen Änderungen und biologischer Aktivität aufzudecken. Für das 2-Brom-N-ethylisonicotinamid-Grundgerüst sind Palladium-katalysierte Kreuzkupplungen die Methoden der Wahl, um eine hohe Diversität an der C2-Position zu erreichen.

Abbildung 2: Allgemeiner Arbeitsablauf für eine SAR-Studie unter Verwendung von 2-Brom-N-ethylisonicotinamid als Ausgangsmaterial.

Palladium-katalysierte Kreuzkupplungsreaktionen

Diese Klasse von Reaktionen ist von zentraler Bedeutung für die moderne organische Synthese und wurde mit dem Nobelpreis für Chemie 2010 gewürdigt.[7] Sie ermöglichen die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen mit hoher Effizienz und funktioneller Gruppentoleranz.

  • Suzuki-Miyaura-Kupplung:

    • Zweck: Einführung von Aryl- und Heteroarylgruppen zur Bildung von Biarylstrukturen.[8][9][10] Dies ist nützlich, um neue hydrophobe Taschen im Zielprotein zu sondieren oder die π-π-Wechselwirkungen zu modulieren.

    • Reagenzien: Aryl- oder Heteroarylboronsäuren (oder deren Ester), eine Palladium-Quelle (z. B. Pd(PPh₃)₄), eine Base (z. B. K₃PO₄, Cs₂CO₃) und ein Lösungsmittel (z. B. 1,4-Dioxan/Wasser).[11][12]

  • Buchwald-Hartwig-Aminierung:

    • Zweck: Bildung von C-N-Bindungen durch Kupplung mit einer Vielzahl von primären und sekundären Aminen.[13][14] Dies ermöglicht die Einführung von basischen Zentren oder Wasserstoffbrücken-Donoren, was für die Verbesserung der Löslichkeit und die gezielte Interaktion mit sauren Aminosäureresten im Zielprotein entscheidend sein kann.

    • Reagenzien: Ein Amin, ein Palladium-Präkatalysator, ein sterisch anspruchsvoller Phosphinligand (z. B. XPhos, SPhos) und eine starke, nicht-nukleophile Base (z. B. NaOtBu).[15][16][17] Die Wahl des Liganden ist entscheidend, um die Koordination des Pyridin-Stickstoffs an das Palladiumzentrum zu verhindern, was den Katalysator vergiften könnte.[15]

  • Sonogashira-Kupplung:

    • Zweck: Einführung von terminalen Alkinen zur Bildung von C(sp²)-C(sp)-Bindungen.[18][19][20] Die resultierende lineare und starre Alkinylgruppe kann als Linker dienen, um andere funktionelle Gruppen in definierte Raumbereiche zu positionieren.

    • Reagenzien: Ein terminales Alkin, ein Palladium-Katalysator (z. B. PdCl₂(PPh₃)₂), ein Kupfer(I)-Kokatalysator (z. B. CuI) und eine Aminbase (z. B. Et₃N).[12][21]

Nukleophile Aromatische Substitution (SNAr)

Obwohl Kreuzkupplungen dominieren, kann der elektronenarme Charakter des Pyridinrings auch für SNAr-Reaktionen genutzt werden. Die elektronenziehende Wirkung des Ring-Stickstoffs und der Amidgruppe an Position 4 aktiviert die C2-Position für den Angriff durch starke Nukleophile.[22]

  • Zweck: Einführung von Heteroatomen wie Schwefel oder Sauerstoff.

  • Reagenzien: Starke Nukleophile wie Thiolate (R-S⁻) oder Alkoholate (R-O⁻) in einem polaren aprotischen Lösungsmittel (z. B. DMF, DMSO).[23][24][25][26] Diese Reaktionen erfordern oft erhöhte Temperaturen.[26]

Kapitel 3: Detaillierte Versuchsprotokolle

Die folgenden Protokolle sind als allgemeine, optimierte Verfahren für die Derivatisierung von 2-Brom-N-ethylisonicotinamid konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (Argon oder Stickstoff) mit trockenen Lösungsmitteln durchgeführt werden.

Protokoll 3.1: Suzuki-Miyaura-Kupplung mit Phenylboronsäure

Dieses Protokoll beschreibt die Synthese von 2-Phenyl-N-ethylisonicotinamid.

Materialien und Reagenzien:

  • 2-Brom-N-ethylisonicotinamid (1,0 Äq.)

  • Phenylboronsäure (1,2 Äq.)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05 Äq.)

  • Kaliumphosphat (K₃PO₄) (2,0 Äq.)

  • 1,4-Dioxan und entgastes Wasser (4:1 v/v)

  • Argon-Atmosphäre

Durchführung:

  • In einem trockenen Rundkolben werden 2-Brom-N-ethylisonicotinamid, Phenylboronsäure und Kaliumphosphat eingewogen.

  • Der Kolben wird dreimal evakuiert und mit Argon gefüllt.

  • Unter Argon-Gegenstrom wird Pd(PPh₃)₄ zugegeben.

  • Das Lösungsmittelgemisch (1,4-Dioxan/Wasser) wird über eine Spritze zugegeben (ca. 5 mL pro 1 mmol Substrat).

  • Die Reaktionsmischung wird bei 90 °C unter Rühren erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt (typischerweise 12-16 Stunden).

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das Zielprodukt zu erhalten.

Protokoll 3.2: Buchwald-Hartwig-Aminierung mit Morpholin

Dieses Protokoll beschreibt die Synthese von 2-Morpholino-N-ethylisonicotinamid.

Materialien und Reagenzien:

  • 2-Brom-N-ethylisonicotinamid (1,0 Äq.)

  • Morpholin (1,2 Äq.)

  • Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0)) (0,02 Äq.)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0,08 Äq.)

  • Natrium-tert-butoxid (NaOtBu) (1,4 Äq.)

  • Trockenes Toluol

  • Argon-Atmosphäre

Durchführung:

  • In einem trockenen Schlenk-Rohr werden unter Argon Pd₂(dba)₃, XPhos und NaOtBu eingewogen.

  • Das Schlenk-Rohr wird evakuiert und mit Argon gefüllt.

  • Trockenes Toluol, 2-Brom-N-ethylisonicotinamid und Morpholin werden nacheinander über eine Spritze zugegeben.

  • Das Reaktionsgefäß wird fest verschlossen und in einem vorgeheizten Ölbad bei 100 °C erhitzt.

  • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht (typischerweise 4-12 Stunden).

  • Nach Abkühlen auf Raumtemperatur wird die Reaktion vorsichtig mit Wasser gequencht.

  • Die Mischung wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Kapitel 4: Charakterisierung und Datenanalyse

Die eindeutige Identifizierung und Reinheitsbestimmung jedes synthetisierten Derivats ist für die Validität der SAR-Daten unerlässlich. Eine Kombination aus Kernspinresonanzspektroskopie (NMR), Massenspektrometrie (MS) und Hochleistungsflüssigkeitschromatographie (HPLC) ist der Goldstandard.[27][28][29][30][31]

  • ¹H- und ¹³C-NMR: Bestätigt die kovalente Struktur des Moleküls durch Analyse der chemischen Verschiebungen, Kopplungsmuster und Integration der Signale.

  • Hochauflösende Massenspektrometrie (HRMS): Liefert die exakte Masse des Moleküls und bestätigt damit dessen elementare Zusammensetzung.

  • HPLC: Bestimmt die Reinheit der Verbindung, typischerweise ausgedrückt als prozentualer Anteil der Peakfläche bei einer bestimmten Wellenlänge (z. B. 254 nm).

Die Ergebnisse für eine synthetisierte Bibliothek sollten systematisch in einer Tabelle zusammengefasst werden.

Tabelle 1: Vorlage zur Zusammenfassung der Charakterisierungsdaten

Verbindungs-IDR-Gruppe (an C2)SynthesemethodeAusbeute (%)Reinheit (HPLC, %)m/z [M+H]⁺ (berechnet)m/z [M+H]⁺ (gefunden)
Bsp-01 PhenylSuzuki-Kupplung75>98227.1179227.1182
Bsp-02 MorpholinylBuchwald-Hartwig68>99236.1342236.1340
Bsp-03 PhenylethinylSonogashira82>97251.1179251.1181
.....................

Kapitel 5: Fallstudie: Hypothetische SAR-Analyse

Um den Nutzen der Derivatisierung zu veranschaulichen, betrachten wir eine hypothetische Bibliothek, die zur Hemmung eines fiktiven Enzyms, der "Kinase X", synthetisiert wurde. Die biologische Aktivität wird als IC₅₀-Wert (die Konzentration, die erforderlich ist, um die Enzymaktivität um 50 % zu hemmen) gemessen.

Tabelle 2: Hypothetische SAR-Daten für Derivate von 2-Brom-N-ethylisonicotinamid

Verbindungs-IDR-Gruppe (an C2)IC₅₀ (nM) für Kinase XAnmerkungen zur SAR
Start-01 -Br>10,000Ausgangsmaterial, inaktiv
Lib-01 Phenyl850Einführung einer Arylgruppe führt zu moderater Aktivität.
Lib-02 4-Fluorophenyl450Elektronenziehender Substituent verbessert die Aktivität.
Lib-03 4-Methoxyphenyl1200Elektronenschiebender Substituent verringert die Aktivität.
Lib-04 2-Thienyl300Heteroaromatische Ringe sind gut toleriert.
Lib-05 Morpholinyl95Einführung eines H-Brücken-Akzeptors steigert die Potenz erheblich.
Lib-06 Piperidinyl550Weniger polarer heterocyclischer Ring ist weniger aktiv als Morpholin.

Interpretation: Aus diesen hypothetischen Daten lassen sich erste SAR-Trends ableiten:

  • Die Substitution des Bromatoms an C2 ist entscheidend für die Aktivität.

  • Elektronenziehende Gruppen an einem Phenylring an C2 (Lib-02) scheinen die Aktivität im Vergleich zu elektronenschiebenden Gruppen (Lib-03) zu begünstigen, was auf eine mögliche Kation-π-Wechselwirkung oder eine spezifische elektronische Anforderung im Binding Pocket hindeutet.

  • Die Einführung einer polaren, Wasserstoffbrücken-akzeptierenden Gruppe wie Morpholin (Lib-05) führt zu einem signifikanten Potenzsprung. Dies deutet auf eine wichtige Wasserstoffbrückenbindung mit einem Donor-Rest im aktiven Zentrum der Kinase X hin.

Diese Erkenntnisse würden die nächste Runde der Synthese leiten, die sich auf die weitere Untersuchung von polaren Substituenten an der C2-Position konzentrieren würde.

Zusammenfassung

2-Brom-N-ethylisonicotinamid ist ein hervorragendes und zugängliches Ausgangsmaterial für die Durchführung von SAR-Studien in der medizinischen Chemie. Die Reaktivität seines Bromatoms an der C2-Position ermöglicht den Einsatz robuster und vielseitiger Palladium-katalysierter Kreuzkupplungsreaktionen, um schnell vielfältige Molekülbibliotheken zu erstellen. Durch die systematische Synthese, Reinigung, Charakterisierung und biologische Testung von Derivaten können Forscher wertvolle Einblicke in die Struktur-Wirkungs-Beziehungen gewinnen, die für die rationale Optimierung von Wirkstoffkandidaten unerlässlich sind. Die in dieser Applikationsschrift beschriebenen Strategien und Protokolle bieten eine solide Grundlage für die erfolgreiche Umsetzung solcher Projekte.

Referenzen

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Determination of 2-Bromo-N-ethylisonicotinamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Bromo-N-ethylisonicotinamide in human plasma. The protocol detailed herein is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. The methodology employs a straightforward protein precipitation technique for sample preparation, followed by a rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation.[1][2][3]

Introduction: The Rationale for a Bespoke Analytical Method

This compound is an emerging small molecule candidate in pharmaceutical development. Its unique chemical structure, featuring a brominated pyridine core, necessitates a tailored analytical approach to accurately characterize its pharmacokinetic profile in biological matrices. The inherent complexity of biological samples, such as plasma, presents a significant analytical challenge due to the presence of endogenous interferences.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[6][7][8][9]

The method described herein is developed based on a thorough understanding of the physicochemical properties of this compound and the principles of bioanalytical chemistry. The choices made in sample preparation, chromatography, and mass spectrometry are deliberately aimed at minimizing matrix effects, ensuring high recovery, and achieving a low limit of quantification (LLOQ) suitable for pharmacokinetic studies.[6][10]

Analyte and Internal Standard: Foundational Elements

This compound: Physicochemical Properties
  • Chemical Structure:

    Chemical structure of this compound

  • CAS Number: 951885-78-2[11]

  • Molecular Formula: C₈H₉BrN₂O[11]

  • Molecular Weight: 229.1 g/mol [11]

Internal Standard (IS) Selection: The Key to Precision

The use of a suitable internal standard is paramount for correcting for variability during sample preparation and analysis.[12] An ideal IS would be a stable isotope-labeled (SIL) version of the analyte.[12] In the absence of a commercially available SIL-IS for this compound, a structurally similar compound with comparable chromatographic and mass spectrometric behavior is selected. For this method, 2-Chloro-N-ethylisonicotinamide is proposed as a suitable IS. Its structural similarity will ensure it behaves similarly during extraction and ionization, while the mass difference allows for distinct detection.

Experimental Workflow: A Step-by-Step Protocol

The entire analytical workflow is designed for efficiency and robustness, from sample receipt to final data output.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Vortexing P2 Aliquoting Plasma P1->P2 P3 Addition of Internal Standard P2->P3 P4 Protein Precipitation with Acetonitrile P3->P4 P5 Vortexing & Centrifugation P4->P5 P6 Supernatant Transfer P5->P6 P7 Evaporation & Reconstitution P6->P7 A1 Injection into UHPLC P7->A1 A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Tandem Mass Spectrometry (MS/MS) Detection A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification of Unknowns D2->D3

Caption: High-level overview of the analytical workflow.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4][7][13]

Protocol:

  • Thaw plasma samples at room temperature and vortex for 15 seconds.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (2-Chloro-N-ethylisonicotinamide at 1 µg/mL in 50:50 acetonitrile:water).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The 3:1 ratio of organic solvent to plasma ensures efficient precipitation.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Liquid Chromatography: Achieving Separation

The chromatographic conditions are optimized to achieve a sharp peak shape and good retention for the polar pyridine-containing analyte, separating it from endogenous plasma components.[14][15]

Parameter Condition
UHPLC System Standard commercial system (e.g., Agilent, Waters)
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See Table 2 below

Table 1: Optimized Liquid Chromatography Parameters.

Table 2: Gradient Elution Profile.

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometry: Selective Detection

A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.[8] Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of the basic pyridine nitrogen, which is readily protonated.

MS_Process cluster_ms Tandem Mass Spectrometry (MS/MS) Q1 Quadrupole 1 (Q1) Precursor Ion Selection Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1:f1->Q2:f0 [M+H]+ Q3 Quadrupole 3 (Q3) Product Ion Selection Q2:f1->Q3:f0 Fragment Ions Detector Detector Q3:f1->Detector Specific Product Ion IonSource Ion Source (ESI+) IonSource->Q1:f0

Caption: Schematic of the MRM process in the triple quadrupole mass spectrometer.

Table 3: Mass Spectrometry Parameters and Predicted MRM Transitions.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
Analyte Precursor Ion (m/z) 230.0 (for ⁷⁹Br isotope) / 232.0 (for ⁸¹Br isotope)
Analyte Product Ion (m/z) Predicted: 174.0 (Loss of C₂H₅N)
IS Precursor Ion (m/z) 185.0

| IS Product Ion (m/z) | Predicted: 129.0 (Loss of C₂H₅N) |

Note: The product ions are predicted based on common fragmentation pathways for N-alkylated amides and would require experimental confirmation and optimization of collision energy.

Method Validation: Ensuring Trustworthiness and Compliance

The developed method should be validated in accordance with the guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][13] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ) at a minimum of four concentration levels (LLOQ, low, mid, and high QC).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in neat solution.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) and in the processed sample in the autosampler.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data to support pharmacokinetic and clinical studies.

References

Application Notes and Protocols for 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed guidelines for the safe handling, storage, and use of 2-Bromo-N-ethylisonicotinamide (CAS No. 951885-78-2). As a brominated pyridine derivative, this compound requires careful management in a laboratory setting to mitigate potential risks. These protocols are designed for researchers, scientists, and drug development professionals, offering a framework for safe and effective experimentation. The information herein is synthesized from best practices for handling substituted pyridines and halogenated aromatic compounds, and in the absence of a specific Safety Data Sheet (SDS), it incorporates data from the closely related compound, 2-Bromo-isonicotinamide.

Introduction to this compound

This compound is a substituted pyridine compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a brominated pyridine ring and an N-ethyl amide group, suggests that it may be used as a building block in the synthesis of more complex molecules. The presence of the brominated aromatic ring indicates good thermal stability.[1]

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 951885-78-2[2]
Molecular Formula C₈H₉BrN₂O[2]
Molecular Weight 229.1 g/mol [2]
Appearance No Data Available[3]
Melting Point No Data Available[3]
Boiling Point No Data Available[3]
Solubility No Data Available[3]

Hazard Identification and Risk Assessment

Based on the SDS for 2-Bromo-isonicotinamide, the following hazards are anticipated:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Serious Eye Irritation: Causes serious eye irritation.

General hazards associated with pyridine and its derivatives include[4][5]:

  • Skin and respiratory tract irritation.

  • Potential for nausea, coughing, and wheezing upon inhalation.

Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[1]

Precautionary Statements

The following precautionary statements, adapted from the SDS for 2-Bromo-isonicotinamide, should be followed:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Safe Handling Protocols

Adherence to strict safety protocols is crucial when working with this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety goggles with side shields or a face shield.Must be worn at all times in the handling area.To protect eyes from splashes or airborne particles.[7]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Avoid latex gloves.[4]To prevent skin contact.
Body Protection Laboratory coat.Should be buttoned and have long sleeves.To protect skin and clothing from contamination.[7]
Respiratory Protection NIOSH-approved respirator.Required if handling outside of a fume hood or if dust/aerosols are generated.To prevent inhalation of airborne particles.
Workflow for Safe Handling

The following diagram illustrates a systematic approach to handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Work Area prep_ppe->prep_workspace handle_weigh Weighing prep_workspace->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_reaction Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose cleanup_waste->cleanup_dispose G cluster_prep Preparation cluster_procedure Procedure cluster_workup Workup & Purification prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace proc_weigh Weigh Compound prep_workspace->proc_weigh proc_dissolve Dissolve in Solvent proc_weigh->proc_dissolve proc_react Initiate Reaction proc_dissolve->proc_react proc_monitor Monitor Reaction proc_react->proc_monitor workup_quench Quench Reaction proc_monitor->workup_quench workup_extract Extract Product workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-ethylisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to overcoming challenges in the amidation of 2-bromoisonicotinic acid.

Section 1: Understanding the Core Synthesis

The synthesis of this compound is fundamentally an amide bond formation reaction between 2-bromoisonicotinic acid and ethylamine. The core challenge lies in efficiently activating the carboxylic acid group to facilitate nucleophilic attack by the amine, while minimizing side reactions.

The general reaction is as follows:

General reaction scheme for the synthesis of this compound.

A successful synthesis hinges on the careful selection of a coupling agent, solvent, and base, along with controlled reaction conditions and a robust purification strategy. The following workflow provides a high-level overview of the process.

G start Start: Synthesis Planning reagents Reagent Preparation (Acid, Amine, Solvent, Base) start->reagents coupling Coupling Agent Selection & Activation reagents->coupling reaction Reaction Setup (Combine Reagents at 0°C to RT) coupling->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography / Recrystallization) workup->purify analyze Analysis (NMR, MS, Purity Check) purify->analyze end End: Pure Product analyze->end G start Low Yield or No Reaction check_tlc Analyze TLC/LC-MS: Any Product Formed? start->check_tlc no_prod Result: Only Starting Material (SM) Visible check_tlc->no_prod No some_prod Result: Product (P) and SM Visible check_tlc->some_prod Yes cause_no_prod Likely Cause: Activation Failure no_prod->cause_no_prod cause_some_prod Likely Cause: Incomplete Reaction or Side Reactions some_prod->cause_some_prod sol_no_prod1 Solution 1: Using EtNH2·HCl? Add 2 eq. of Base (DIPEA). cause_no_prod->sol_no_prod1 sol_some_prod1 Solution 1: Increase reaction time or equivalents of amine/ coupling reagent (1.2x). cause_some_prod->sol_some_prod1 sol_no_prod2 Solution 2: Use a stronger coupling reagent (e.g., HATU). sol_no_prod1->sol_no_prod2 sol_no_prod3 Solution 3: Ensure anhydrous conditions. sol_no_prod2->sol_no_prod3 sol_some_prod2 Solution 2: Change base to DIPEA to reduce side reactions. sol_some_prod1->sol_some_prod2 sol_some_prod3 Solution 3: Run reaction at RT to avoid degradation. sol_some_prod2->sol_some_prod3

Purification of crude 2-Bromo-N-ethylisonicotinamide by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of synthesizing pharmacologically active molecules is the purification stage, which ensures the final compound's purity and safety. A key intermediate in the development of various therapeutic agents is 2-Bromo-N-ethylisonicotinamide.[1][2] Its purification via chromatography, while routine, presents specific challenges that require a nuanced understanding of the molecule's chemical properties and its interaction with chromatographic media.

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming the hurdles associated with the chromatographic purification of this compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues, grounding procedural advice in core scientific principles.

Troubleshooting Guide: Tackling Common Purification Issues

This section addresses specific problems encountered during the chromatographic purification of this compound in a direct question-and-answer format.

Question 1: Why are the chromatographic peaks for my product showing significant tailing on a silica gel column?

Answer: Peak tailing is a frequent observation when purifying basic compounds like pyridine derivatives on standard silica gel.[3] The underlying cause is a strong, non-ideal interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction slows a portion of the analyte molecules, causing them to elute more slowly than the main band, resulting in a "tail."

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competitive base to your mobile phase (eluent). This base will preferentially interact with the acidic silanol sites, effectively masking them from your compound.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. For example, if your solvent system is 50% ethyl acetate in hexanes, you would prepare it as 50 mL ethyl acetate, 50 mL hexanes, and 0.1-1 mL of TEA.[4][5]

    • Ammonia: Using a solution of 1-10% ammonia in methanol as the polar component of your mobile phase (e.g., mixed with dichloromethane) can also be effective.[4]

  • Stationary Phase Neutralization: You can pre-neutralize the entire silica gel column before loading your sample. This is done by flushing the packed column with a solvent system containing a base (e.g., 1-3% triethylamine in your chosen eluent) until the eluent running through is basic.[5][6]

Question 2: My yield after column chromatography is significantly lower than expected. What are the likely causes?

Answer: Low recovery can stem from several factors, from irreversible adsorption on the column to decomposition of the product. Given that this compound contains a potentially labile bromo-pyridine moiety and an amide group, both possibilities must be considered.

Probable Causes & Solutions:

  • Product Decomposition on Silica: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds.[5][7] While aryl bromides are generally more stable than alkyl bromides, prolonged exposure to an acidic surface can sometimes lead to decomposition.

    • Diagnostic Test (2D TLC): Before running a large-scale column, you can test your compound's stability on silica using two-dimensional thin-layer chromatography (2D TLC).[3][7] If the compound is unstable, you will see new spots appearing below the diagonal line after the second development.

    • Solution: If decomposition is confirmed, use a neutralized stationary phase as described above (e.g., pre-flushed with TEA) or switch to a more inert stationary phase like neutral alumina.[5]

  • Irreversible Adsorption: If the product is highly polar or interacts too strongly with the stationary phase, it may not elute completely from the column, especially if the mobile phase is not polar enough.

    • Solution: After collecting your product fractions, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) and analyze the collected solvent by TLC. If your product is present, it indicates that your primary eluent was not strong enough. For future runs, consider using a gradient elution that finishes with a higher polarity.[6]

  • Co-elution with a UV-inactive Impurity: If you are quantifying yield based on mass alone, an impurity that does not visualize under UV light may have co-eluted, making your crude material appear purer than it is.

    • Solution: Use a universal TLC stain, such as potassium permanganate or p-anisaldehyde, to visualize all compounds on the TLC plate. This can reveal non-UV active impurities that may be affecting your yield calculations.[7]

Question 3: I am struggling to achieve good separation between my product and a closely-running impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system, which involves modifying the mobile phase or changing the stationary phase to exploit different chemical interactions.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: The goal is to find a solvent system where the Rf values of your product and the impurity are maximally different.

    • Adjust Polarity: The ideal Rf value for the compound of interest for good separation on a column is typically between 0.2 and 0.3.[8] Systematically test solvent systems with slightly different polarities.

    • Change Solvent Selectivity: If adjusting the polarity of a two-solvent system (e.g., ethyl acetate/hexanes) doesn't work, change one of the solvents. Different solvents have different interactions (e.g., hydrogen bonding, dipole-dipole). For example, try substituting ethyl acetate with dichloromethane or a small amount of methanol. This can alter the relative retention of compounds.[3]

    • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. This technique sharpens peaks and can improve the separation of complex mixtures.[6][9]

  • Change the Stationary Phase: If mobile phase optimization fails, the interaction with the stationary phase is the next variable to change.

    • Reverse-Phase Chromatography: In reverse-phase HPLC or flash chromatography (using a C18-functionalized silica), the separation mechanism is based on hydrophobicity.[10][11] A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[12][13] This offers a completely different selectivity compared to normal-phase silica and is often successful for separating compounds of similar polarity.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about setting up the purification for this compound.

Q1: What is a good starting solvent system for TLC analysis and column chromatography?

A good starting point for many moderately polar compounds like this compound is a mixture of a non-polar alkane and a more polar ester or chlorinated solvent.[14][15] Begin your TLC analysis with the systems in the table below and adjust ratios to achieve an Rf for your product of ~0.2-0.3.[8]

Solvent System ComponentsStarting Ratio (v/v)PolarityNotes
Ethyl Acetate / Hexanes30:70MediumExcellent general-purpose system. Adjust ratio as needed.
Dichloromethane / Methanol98:2Medium-HighGood for more polar compounds. Be cautious, as methanol can significantly increase polarity.
Toluene / Ethyl Acetate80:20Low-MediumOffers different selectivity due to the aromatic solvent.

Q2: How should I load my crude sample onto the column?

Proper sample loading is critical for achieving a good separation. The goal is to apply the sample in as narrow a band as possible. There are two primary methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase.[5][16] If the product is not very soluble, you can use a slightly stronger solvent (like dichloromethane), but use the absolute smallest volume necessary. Carefully pipette this solution onto the top of the column bed.[16]

  • Dry Loading (Recommended): This method is often superior, especially if your compound has poor solubility in the eluent.[5][11] Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (a few times the mass of your crude product) to the solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.[5][16]

Q3: Should I be concerned about the stability of the amide bond during purification?

Under standard silica gel chromatography conditions (neutral solvents, room temperature), the N-ethylisonicotinamide moiety is generally stable. Amide bonds are robust and typically require harsh acidic or basic conditions for hydrolysis.[17] The primary stability concern for this molecule on a standard silica column is not the amide bond, but rather the basic pyridine ring interacting with the acidic silica.[3][5]

Q4: What is the best way to monitor the column separation?

Thin-layer chromatography (TLC) is the essential tool for monitoring your column. Collect the eluent in a series of fractions (e.g., in test tubes). Spot every few fractions on a TLC plate, along with a reference spot of your crude material. Develop the plate and visualize the spots (e.g., under a UV lamp). This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed.[8][16]

Experimental Protocols & Visualizations

Protocol 1: 2D TLC for Compound Stability Assessment

This protocol helps determine if this compound is stable on silica gel under your chosen solvent conditions.[7]

  • Obtain a square TLC plate (e.g., 5x5 cm).

  • In one corner, about 1 cm from each edge, spot a concentrated solution of your crude material.

  • Place the plate in a developing chamber containing your chosen eluent and develop it as usual.

  • Remove the plate and dry it completely. A gentle stream of nitrogen or air can be used.

  • Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom edge.

  • Develop the plate again in the same solvent system.

  • Dry the plate and visualize the spots.

Interpretation:

  • Stable Compound: All spots will appear along a 45-degree diagonal line from the origin.

  • Unstable Compound: If the product is decomposing on the silica, new spots will appear off the diagonal.

Workflow: Troubleshooting Poor Separation

The following diagram outlines a logical workflow for addressing poor separation during chromatography.

G start Start: Poor Separation on Column tlc_check Are spots well-separated on analytical TLC? (ΔRf > 0.1) start->tlc_check change_solvent Change Mobile Phase Selectivity tlc_check->change_solvent No column_tech Review Column Technique tlc_check->column_tech Yes solvent_options Try different solvent pair (e.g., DCM/MeOH instead of EtOAc/Hexanes) change_solvent->solvent_options solvent_options->tlc_check Re-evaluate TLC overload Is the column overloaded? (>5% w/w crude:silica) column_tech->overload loading_method Was dry loading used? overload->loading_method No reduce_load Solution: Reduce sample load overload->reduce_load Yes gradient Use a shallower gradient loading_method->gradient Yes use_dry_load Solution: Use dry loading technique loading_method->use_dry_load No optimize_gradient Solution: Optimize gradient slope gradient->optimize_gradient

References

Technical Support Center: Synthesis of 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-N-ethylisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific amidation reaction. Here, we move beyond simple protocols to explain the causality behind the formation of side products and provide actionable, field-proven solutions to optimize your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My final product yield is significantly lower than expected, and TLC analysis shows a large amount of unreacted 2-bromoisonicotinic acid.

Probable Cause: This issue typically points to one of three root causes:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable salt, which does not readily convert to an amide without activation.[1] Amide bond formation requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

  • Suboptimal Coupling Agent or Conditions: Not all coupling agents are equally effective for this substrate. The choice of solvent, temperature, and reagent stoichiometry is critical for driving the reaction to completion.

  • Hydrolysis during Workup: The amide product can be susceptible to hydrolysis back to the carboxylic acid and amine if exposed to harsh acidic or basic conditions during the aqueous workup.

Step-by-Step Solution & Protocol: To ensure efficient amide bond formation, a robust activation method is necessary. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly effective method that often yields quantitative results under mild conditions.[2]

Protocol: DMTMM-Mediated Amidation [2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoisonicotinic acid (1.0 eq) in a suitable solvent like acetonitrile or THF.

  • Amine Addition: Add ethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add DMTMM (1.2 eq) to the mixture. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. The residue can then be purified. A simple extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove any remaining DMTMM residues and unreacted acid.[2]

Question 2: My mass spectrometry results show a peak corresponding to a chlorinated product, specifically 2-Bromo-4-chloro-N-ethylisonicotinamide. Where did this come from?

Probable Cause: This side product is a known issue when using thionyl chloride (SOCl₂) to activate picolinic acid derivatives.[3][4] The pyridine ring is susceptible to electrophilic chlorination under the reaction conditions, particularly at the 4-position, leading to this undesired byproduct.[3][4]

Step-by-Step Solution & Prevention:

  • Avoid Thionyl Chloride: The most effective solution is to use an alternative activating agent that does not contain a reactive chlorine source. Recommended alternatives include:

    • Peptide Coupling Reagents: HATU, HOBt/EDC, or the previously mentioned DMTMM are excellent choices that avoid this side reaction.[2][5]

    • Oxalyl Chloride: If an acid chloride is desired, oxalyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) is often a milder alternative to SOCl₂ and less prone to causing ring chlorination.

  • Temperature Control (If SOCl₂ is Unavoidable): If you must use thionyl chloride, maintain strict temperature control. Running the reaction at 0°C or below can help minimize the rate of the competing electrophilic aromatic substitution reaction.

Question 3: I am observing several higher molecular weight impurities that are difficult to separate from my product. NMR suggests the presence of diethyl and triethyl groups.

Probable Cause: This is a classic case of over-alkylation. Ethylamine, the primary amine, is nucleophilic and can react with the activated carboxylic acid as intended. However, the primary amine product itself can be further alkylated, and any excess alkylating agents present can lead to the formation of diethylamine and triethylamine.[6][7] These secondary and tertiary amines can then also react with the activated 2-bromoisonicotinic acid to form the corresponding N,N-diethyl and other amide byproducts.

Step-by-Step Solution & Prevention:

  • Control Stoichiometry: Use a precise amount of ethylamine (e.g., 1.05 to 1.1 equivalents). Avoid a large excess, which can drive the formation of poly-alkylated species.

  • Use a Large Excess of Amine (Alternative Strategy): Counterintuitively, using a very large excess of the amine can sometimes favor the formation of the primary amide. This strategy relies on probability; the activated acid is far more likely to encounter a molecule of the primary amine than the less concentrated secondary amine byproduct.[6][8] This method is more common when using ammonia but can be adapted.

  • Purification: These higher-boiling, more nonpolar byproducts can typically be separated from the desired product using silica gel column chromatography.

Summary of Potential Side Products
Side ProductProbable CausePrevention & Mitigation Strategy
2-bromoisonicotinic acid Incomplete reaction or product hydrolysis.[9]Use an efficient coupling agent (e.g., DMTMM), monitor reaction to completion, and use mild conditions during aqueous workup.
Ethylammonium 2-bromoisonicotinate Acid-base salt formation without amide coupling.[1]Ensure proper activation of the carboxylic acid with a coupling agent or by converting it to an acid chloride.
2-Bromo-4-chloro-N-ethylisonicotinamide Use of thionyl chloride (SOCl₂) for acid activation.[3][4]Replace SOCl₂ with a non-chlorinating coupling agent like HATU or DMTMM.
N,N-diethyl-2-bromoisonicotinamide Over-alkylation of ethylamine leading to diethylamine, which then reacts.[6][7]Carefully control the stoichiometry of ethylamine. Purify via column chromatography.
Coupling Agent Byproducts (e.g., DCU) Use of coupling agents like DCC.Remove by filtration (if insoluble, like DCU) or through appropriate aqueous washes and chromatography.
Reaction Pathway Visualization

The following diagram illustrates the desired synthetic route to this compound and the pathways leading to two common, significant side products.

Synthesis_Pathway A 2-Bromoisonicotinic Acid C Activated Intermediate (e.g., Acid Chloride) A->C + Activating Agent (e.g., Coupling Reagent or SOCl2) F 2-Bromo-4-chloro- isonicotinic Acid Chloride A->F Side Reaction B Ethylamine (CH3CH2NH2) D This compound (Desired Product) B->D Amidation I Diethylamine B->I Side Reaction C->D Amidation J N,N-Diethyl-2-bromo- isonicotinamide (Over-alkylation Side Product) C->J Amidation E SOCl2 E->F G 2-Bromo-4-chloro-N- ethylisonicotinamide (Chlorinated Side Product) F->G + Ethylamine H Over-alkylation (Excess Amine/Heat) H->I I->J Amidation

Caption: Reaction scheme for this compound synthesis and key side products.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this amide bond formation? A: The synthesis of this compound is a nucleophilic acyl substitution reaction. The carboxylic acid of 2-bromoisonicotinic acid is first "activated" by a coupling agent or conversion to an acyl chloride. This makes the carbonyl carbon highly electrophilic. The nitrogen atom of ethylamine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the departure of the leaving group (derived from the activating agent), resulting in the formation of the stable amide bond.

Q: How can I best purify the final product? A:

  • Aqueous Workup: First, perform an aqueous workup to remove water-soluble impurities. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) will remove any unreacted 2-bromoisonicotinic acid. A subsequent brine wash will help remove water from the organic layer.[9]

  • Filtration: If you used a reagent like dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by simple filtration.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from nonpolar side products (like the over-alkylated amides) and other impurities. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to obtain highly pure crystalline material.

Q: Are there any safety considerations specific to this reaction? A: Yes.

  • Ethylamine: is a flammable and corrosive gas or liquid with a strong ammonia-like odor. It should be handled in a well-ventilated fume hood.[10]

  • Activating Agents: Many activating agents are moisture-sensitive and corrosive. Thionyl chloride, for instance, reacts violently with water and releases toxic HCl and SO₂ gas. Always handle these reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses, in an anhydrous environment.

  • Solvents: Use appropriate caution when handling flammable organic solvents.

References

Overcoming poor solubility of 2-Bromo-N-ethylisonicotinamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-N-ethylisonicotinamide

Introduction: The Challenge of this compound Solubility

Welcome to the technical support guide for this compound. This molecule, with its substituted pyridine core, presents a significant challenge for researchers due to its inherently poor solubility in aqueous buffers. This guide is designed to provide you, the researcher, with a logical framework for understanding and systematically overcoming these solubility issues. We will explore the physicochemical rationale behind its poor solubility and provide actionable, step-by-step protocols to help you achieve clear, stable solutions for your experiments.

The core structure, a pyridine ring, is weakly basic. However, the presence of an electron-withdrawing bromine atom at the 2-position is expected to lower the pKa of the pyridine nitrogen, reducing its ability to be protonated in neutral solutions. Furthermore, the N-ethylamide group increases the molecule's molecular weight (229.1 g/mol ) and lipophilicity, further contributing to its poor aqueous solubility[1].

This guide will walk you through several proven strategies for solubility enhancement, including pH adjustment, the use of co-solvents, and complexation with cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?

A: The compound is poorly soluble at neutral pH for two primary reasons. First, its molecular structure is significantly non-polar due to the bromo- and ethyl- groups. Second, it is a weak base. At pH 7.4, the pyridine nitrogen is largely in its neutral, uncharged form, which is less water-soluble. To achieve significant solubility, you will likely need to either lower the pH to protonate the molecule or use an alternative solvent system.

Q2: What is the best organic solvent to make a concentrated stock solution?

A: Dimethyl sulfoxide (DMSO) is an excellent choice for creating a high-concentration stock solution (e.g., 50-100 mM). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds[2]. Ethanol is another viable option. When preparing the stock, ensure the compound is fully dissolved before making any dilutions into your aqueous buffer[3].

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened?

A: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its maximum solubility, even with the small amount of co-solvent present. The DMSO concentration in your final working solution should be kept as low as possible, ideally below 0.5% (v/v) for most cell-based assays to avoid solvent toxicity[1][4][5]. To solve this, you can either lower the final concentration of your compound or increase the solubilizing power of your aqueous buffer using the techniques described in this guide.

Q4: How does pH affect the solubility of this compound?

A: As a weak base, this compound's solubility is highly pH-dependent[6][7]. By lowering the pH of the buffer (e.g., to pH 4-5), the pyridine nitrogen atom becomes protonated, acquiring a positive charge. This charged, ionized form is significantly more polar and, therefore, more soluble in water[8][9]. A pH titration experiment is the best way to determine the optimal pH for your desired concentration.

Q5: Are there alternatives to DMSO or pH adjustment?

A: Yes. If your experimental system is sensitive to pH changes or organic solvents, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is water-soluble[10][11][12]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity[13].

Troubleshooting and Experimental Workflow

Encountering solubility issues can be frustrating. This section provides a logical workflow to diagnose and solve the problem, complete with detailed protocols.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to tackling solubility problems with this compound.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Direct Dilution Test cluster_2 Step 3: Optimization Strategies cluster_3 Step 4: Validation start Goal: Dissolve Compound in Aqueous Buffer prep_stock Prepare 100 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Buffer (pH 7.4) prep_stock->dilute Ensure stock is fully dissolved observe Is Solution Clear? dilute->observe ph_adjust Strategy A: pH Adjustment observe->ph_adjust No (Precipitate) cosolvent Strategy B: Co-solvent System observe->cosolvent cyclodextrin Strategy C: Cyclodextrin observe->cyclodextrin success Experiment-Ready Solution observe->success Yes ph_adjust->cosolvent If pH is not an option or insufficient ph_adjust->success If successful cosolvent->cyclodextrin If solvent toxicity is a concern cosolvent->success If successful cyclodextrin->success If successful

Caption: Systematic workflow for troubleshooting solubility.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is based on the principle that protonating the weakly basic pyridine nitrogen on this compound will increase its aqueous solubility.[6][14]

Objective: To determine the lowest pH at which the desired concentration of the compound remains soluble.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • A series of buffers (e.g., citrate, acetate, MES) covering a pH range from 3.0 to 7.4

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh out the required amount of this compound and dissolve it in 100% DMSO to make a 100 mM stock solution. Ensure the solid is completely dissolved by vortexing. This is a critical first step for any solubilization attempt.[3][15]

  • Set up pH Screening: Aliquot your target aqueous buffers (e.g., 990 µL of buffers at pH 3.0, 4.0, 5.0, 6.0, and 7.4) into separate microcentrifuge tubes.

  • Dilute into Buffers: Add 10 µL of the 100 mM DMSO stock solution to each tube to achieve a final concentration of 1 mM (with 1% DMSO).

  • Observe and Incubate: Immediately vortex each tube vigorously for 30 seconds. Visually inspect for any precipitate. Incubate the tubes at room temperature for 30-60 minutes and inspect again.

  • Determine Optimal pH: The lowest pH that results in a clear, precipitate-free solution is the optimal pH for dissolving the compound at this concentration.

Data Interpretation Table:

Buffer pHTarget ConcentrationFinal DMSO %Observation (Initial)Observation (60 min)
3.01 mM1%ClearClear
4.01 mM1%ClearClear
5.01 mM1%Slight HazeSlight Haze
6.01 mM1%HazyPrecipitate
7.41 mM1%Immediate PrecipitateHeavy Precipitate

Causality: The data clearly shows that as the pH increases, the compound's solubility decreases. The protonated form, dominant at lower pH, is more soluble. The transition between soluble and insoluble appears to be between pH 4 and 5 for a 1 mM solution.

Protocol 2: Using a Co-solvent System

This method is useful when pH modification is not suitable for the experimental model. It relies on reducing the polarity of the bulk solvent to better accommodate the hydrophobic compound.[16][17][18]

Objective: To create a stable aqueous formulation using a multi-component co-solvent system. A common formulation for in-vivo studies is a mix of DMSO, PEG300, and Tween 80.[19]

Materials:

  • 100 mM stock solution of the compound in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (or other surfactant like Kolliphor® EL)

  • Sterile saline or PBS (pH 7.4)

Procedure:

  • Calculate Volumes: Determine the final volume and concentration needed. For this example, we will prepare 1 mL of a 1 mM solution in a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • DMSO: 10 µL (from 100 mM stock) + 90 µL (pure DMSO) = 100 µL

    • PEG300: 400 µL

    • Tween 80: 50 µL

    • Saline: 450 µL

  • Sequential Addition (Critical): The order of addition is crucial to prevent precipitation. a. Start with the 10 µL of your 100 mM compound stock in DMSO in a sterile tube. b. Add the remaining 90 µL of pure DMSO. Vortex to mix. c. Add the 400 µL of PEG300. Vortex thoroughly until the solution is homogenous. d. Add the 50 µL of Tween 80. Vortex again. The solution should be clear and may be viscous. e. Slowly add the 450 µL of saline drop-by-drop while continuously vortexing. This gradual dilution is key to maintaining solubility.

  • Final Inspection: The final formulation should be a clear, homogenous solution. If turbidity or precipitation occurs, the final concentration may be too high for this vehicle system.

Protocol 3: Solubilization with Cyclodextrins

This protocol uses a complexation agent to form a water-soluble inclusion complex, which is ideal for sensitive biological systems where organic solvents or pH extremes are undesirable.[10][13]

Objective: To prepare a clear aqueous solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

G cluster_0 Mechanism of Cyclodextrin Solubilization compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex Forms Complex inc_sol Increased Aqueous Solubility complex->inc_sol red_tox Masks Hydrophobic Regions complex->red_tox

Caption: Encapsulation by cyclodextrin improves solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer of choice

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare the Cyclodextrin Vehicle: Weigh out the required amount of HP-β-CD to make a 20-40% (w/v) solution in your desired buffer. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP-β-CD in the buffer, bringing the final volume to 10 mL. This may require gentle heating and stirring. Allow the solution to cool to room temperature.

  • Add the Compound: Weigh the this compound powder and add it directly to the HP-β-CD solution.

  • Promote Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours). The solution should gradually clarify as the inclusion complexes form. Sonication in a water bath can help expedite this process.

  • Clarify the Solution: If any undissolved material remains, it can be removed by filtration through a 0.22 µm syringe filter (ensure the filter material is compatible with the compound). The resulting clear solution is ready for use.

Summary of Approaches

MethodMechanismProsConsBest For
pH Adjustment Increases ionization of the weak baseSimple, effective, uses minimal additives.Not suitable for pH-sensitive assays; may alter compound activity.In vitro biochemical assays, initial screening.
Co-solvents Reduces solvent polarityHigh loading capacity, well-established methods.Potential for solvent toxicity, can affect protein structure.In vivo studies, formulation development.
Cyclodextrins Forms a soluble inclusion complexBiocompatible, low toxicity, stabilizes compound.Lower loading capacity, can be expensive, may affect binding kinetics.Cell-based assays, sensitive biological systems.

References

Optimizing reaction conditions for Suzuki coupling with 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An essential process in medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction, enables the formation of crucial carbon-carbon bonds. However, when working with electron-deficient heteroaromatic substrates like 2-Bromo-N-ethylisonicotinamide, researchers often face significant challenges that can hinder progress and lead to suboptimal results. The inherent electronic properties and the coordinating ability of the pyridine nitrogen in this substrate demand a carefully tailored approach to reaction optimization.

This technical support center is designed to serve as a specialized resource for scientists and drug development professionals. It moves beyond generic protocols to provide in-depth, evidence-based guidance structured in a practical question-and-answer format. Here, we dissect common experimental hurdles, explain the chemical principles behind them, and offer robust solutions to empower you to optimize your Suzuki coupling reactions effectively and efficiently.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers often have when starting a Suzuki coupling with a challenging 2-bromopyridine substrate.

Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?

A1: The difficulty arises from two primary characteristics of the molecule. First, the pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst. This non-productive binding can sequester the active catalyst, slowing down or even halting the catalytic cycle.[1][2] Second, 2-halopyridines are electron-deficient, which, while generally beneficial for the initial oxidative addition step, can create instability in certain intermediates and make the substrate susceptible to other reaction pathways.[3][4]

Q2: I have a standard palladium catalyst, Pd(PPh₃)₄. Can I use it for this reaction?

A2: While Pd(PPh₃)₄ is a classic catalyst, it often yields poor results with electron-deficient heteroaryl halides like 2-bromopyridines.[5][6] Modern catalyst systems, which utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs), are far more effective.[3][5][7] These ligands accelerate the key steps of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[7]

Q3: What is the primary role of the base in a Suzuki coupling, and why is the choice so important?

A3: The base is crucial for the transmetalation step of the catalytic cycle.[8][9][10] It activates the organoboron reagent (boronic acid or ester) by forming a more nucleophilic "ate" complex, which then efficiently transfers its organic group to the palladium center.[9] The choice of base is critical because its strength and properties can influence reaction rate, substrate stability, and the prevalence of side reactions. For a substrate with an amide group like yours, a base that is too strong or nucleophilic could potentially lead to unwanted hydrolysis or other side reactions.

Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A4: For challenging couplings, using a boronic ester, such as a pinacol or MIDA ester, is highly recommended.[11] Boronic acids, especially heteroaryl boronic acids, are susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water).[12][13] Boronic esters are significantly more stable and resistant to this decomposition pathway, leading to more consistent and higher yields.[14]

The Suzuki Catalytic Cycle

Understanding the fundamental mechanism is key to effective troubleshooting. The cycle consists of three main steps, each with its own requirements for success.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Trans Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Trans R²-B(OR)₂ + Base RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd0 R¹-R² R1X R¹-X (this compound) R2B R²-B(OR)₂ (Boronic Ester) Base Base Product R¹-R² (Coupled Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low or no product yield, starting material remains.

This is the most common issue and can stem from several sources. A systematic approach is needed to identify the root cause.

Troubleshooting_Workflow Start Low or No Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Side Reaction? Start->Cause2 Cause3 Poor Conditions? Start->Cause3 Sol1a Degas Thoroughly (Freeze-Pump-Thaw) Cause1->Sol1a Sol1b Switch to Pre-catalyst (e.g., Buchwald G3) Cause1->Sol1b Sol1c Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1) Cause1->Sol1c Sol2a Check for Dehalogenation (LC-MS) Cause2->Sol2a Sol2b Check for Protodeboronation (Use Boronic Ester) Cause2->Sol2b Sol3a Screen Bases (K₃PO₄, Cs₂CO₃, KF) Cause3->Sol3a Sol3b Screen Solvents (Dioxane, Toluene, 2-MeTHF) Cause3->Sol3b Sol3c Increase Temperature (e.g., 80°C -> 110°C) Cause3->Sol3c

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Q: My reaction isn't working. I suspect my catalyst is inactive. What should I do?

A: Catalyst inactivity is often due to exposure to oxygen. The active Pd(0) species is readily oxidized to inactive Pd(II).

  • Causality: Oxygen in the solvent or headspace can irreversibly damage the Pd(0) catalyst, preventing the initial oxidative addition step.[11] Homocoupling of the boronic acid is also a sign of oxygen presence.[13]

  • Solution:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed. While sparging with argon or nitrogen is common, the "freeze-pump-thaw" method (3-4 cycles) is superior for removing dissolved oxygen.[11]

    • Use a Pre-catalyst: Switch from sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction, to modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These are air-stable solids that generate the active Pd(0) species reliably under the reaction conditions.[3]

    • Check Reagent Quality: Use fresh, high-quality palladium sources and ligands. Old reagents can be a source of catalytic failure.

Problem 2: Significant side products are observed, mainly dehalogenation and protodeboronation.

Q: I'm getting my desired product, but also a lot of N-ethylisonicotinamide (from dehalogenation) and the corresponding arene from my boronic acid (from protodeboronation). How can I suppress these?

A: These side reactions compete with the productive catalytic cycle and point to specific mechanistic issues.

  • Dehalogenation (Hydrodehalogenation): This occurs when the R¹-Pd(II)-X intermediate reacts with a hydride source instead of the boronate.[3]

    • Causality: This can be promoted by certain solvents (like alcohols if used as a primary solvent) or bases. It indicates that transmetalation is slow compared to competing pathways.

    • Solution: The best way to combat this is to accelerate the desired transmetalation and reductive elimination steps. Using a more electron-rich and bulky ligand (e.g., SPhos, RuPhos) can significantly help.[5][7]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source.[11][12]

    • Causality: Water and other protic sources in the reaction mixture can hydrolyze the boronic acid. This is particularly problematic for electron-deficient heteroaryl boronic acids.[12]

    • Solution:

      • Use a Boronic Ester: As mentioned in the FAQ, pinacol or MIDA boronates are much more stable.[14][15]

      • Use Anhydrous Conditions: If using a boronic acid is unavoidable, use an anhydrous base like potassium fluoride (KF) in an anhydrous solvent like dioxane.[13]

      • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.

Recommended Starting Conditions & Protocols

While every specific coupling may require fine-tuning, the following tables and protocols provide robust starting points for the Suzuki coupling of this compound.

Table 1: Recommended Starting Conditions
ComponentRecommendationRationale & Comments
Electrophile This compound1.0 equivalent
Nucleophile Aryl/Heteroaryl Boronic Pinacol Ester1.2 - 1.5 equivalents. Using a slight excess compensates for any potential decomposition and helps drive the reaction to completion.[11]
Catalyst System Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) OR SPhos G3 Precatalyst (1-2 mol%)Buchwald ligands like SPhos are highly effective for coupling electron-deficient 2-halopyridines.[5] Pre-catalysts offer greater reliability.
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. These strong, non-nucleophilic inorganic bases are effective at promoting transmetalation without degrading the substrate.[5][16]
Solvent 1,4-Dioxane or 2-MeTHF / H₂O (e.g., 10:1 v/v)Aprotic ethers are excellent solvents. A small amount of water is often needed to solubilize the base and facilitate the formation of the boronate "ate" complex.[3][14]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy for challenging substrates. Monitor for potential decomposition.
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation by oxygen.[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic pinacol ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with argon or nitrogen gas 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe.

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., SPhos G3, 0.02 eq.) or the catalyst/ligand mixture to the flask. Briefly evacuate and backfill with argon one final time.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete (typically when the 2-bromopyridine starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

2-Bromo-N-ethylisonicotinamide stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist researchers in troubleshooting and understanding potential stability issues related to 2-Bromo-N-ethylisonicotinamide when used in cell culture media. As a Senior Application Scientist, this guide synthesizes chemical principles with practical laboratory experience to ensure the reliability and reproducibility of your experimental results.

Introduction to this compound

This compound is a small molecule of interest in various research fields. Its structure, featuring a brominated pyridine ring and an N-ethylamide side chain, presents specific chemical characteristics that can influence its stability in aqueous and biologically active environments like cell culture media. Understanding these potential liabilities is crucial for accurate experimental design and data interpretation.

Troubleshooting Guide: Inconsistent Results and Suspected Compound Instability

Inconsistent experimental outcomes are often the first indicator of compound instability.[1] This section provides a systematic approach to diagnosing and resolving issues related to the stability of this compound in your cell culture assays.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results that may be linked to the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results (e.g., variable IC50, loss of activity) check_stock Step 1: Verify Stock Solution Integrity - Check for precipitation - Prepare fresh stock solution - Verify solvent compatibility start->check_stock prepare_fresh Step 2: Optimize Working Solution Preparation - Prepare fresh for each experiment - Minimize time in aqueous buffer - Add to media immediately before use check_stock->prepare_fresh assess_culture_conditions Step 3: Evaluate Cell Culture Conditions - pH of media - Light exposure - Incubation time and temperature prepare_fresh->assess_culture_conditions stability_study Step 4: Conduct a Stability Study - Incubate compound in media over time - Analyze for degradation (e.g., HPLC) assess_culture_conditions->stability_study data_analysis Step 5: Analyze Data and Refine Protocol - Determine compound half-life - Adjust experimental parameters (e.g., replenish compound, shorten assay duration) stability_study->data_analysis resolve Consistent and Reliable Results data_analysis->resolve degradation_pathways compound This compound hydrolysis_products 2-Bromoisonicotinic Acid + Ethylamine compound->hydrolysis_products Hydrolysis (pH, temp) photodegradation_products Debrominated Species compound->photodegradation_products Photodegradation (Light) oxidation_products Hydroxylated or N-oxide Derivatives compound->oxidation_products Metabolic Oxidation

References

Preventing degradation of 2-Bromo-N-ethylisonicotinamide during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-N-ethylisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance for challenges encountered during the workup and purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues and offer robust, scientifically-grounded solutions.

Introduction: Understanding the Molecule's Sensitivities

This compound is a substituted pyridine derivative, a class of compounds widely used as intermediates in pharmaceutical synthesis. Its structure contains two key functional groups that dictate its reactivity and stability: a 2-bromopyridine ring and an N-ethylcarboxamide side chain. The electron-withdrawing nature of the pyridine nitrogen activates the bromine at the 2-position, making it susceptible to nucleophilic substitution.[1] Additionally, the amide bond, while generally stable, can be liable to hydrolysis under harsh acidic or basic conditions.[2][3] A successful workup hinges on carefully controlling the chemical environment to prevent degradation through these pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant loss of my product during aqueous workup. What are the likely degradation pathways?

Answer:

Product loss during aqueous workup of this compound is typically attributable to two primary degradation mechanisms:

  • Hydrolysis of the Amide Bond: The amide linkage can be cleaved under strongly acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[3] This reaction yields 2-bromoisonicotinic acid and ethylamine. While amides are generally more stable than esters, the conditions of your reaction or workup may be too harsh.[4]

  • Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom: The bromine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack.[1][5] During workup, common nucleophiles like water (especially under basic conditions to form hydroxides) or other species present in the reaction mixture can displace the bromide, leading to the formation of 2-hydroxy-N-ethylisonicotinamide or other substitution byproducts.[6][7]

The following diagram illustrates these potential degradation routes:

G main This compound hydrolysis Amide Hydrolysis main->hydrolysis Pathway 1 snar Nucleophilic Substitution (SNAr) main->snar Pathway 2 product_hydrolysis 2-Bromoisonicotinic Acid + Ethylamine hydrolysis->product_hydrolysis product_snar 2-Hydroxy-N-ethylisonicotinamide snar->product_snar acid_base Strong Acid/Base (H₃O⁺ / OH⁻) acid_base->hydrolysis nucleophile Nucleophiles (e.g., OH⁻, H₂O) nucleophile->snar

Caption: Potential degradation pathways for this compound.

Q2: My reaction is complete, but after a basic wash (e.g., with NaHCO₃ or NaOH), I see a new, more polar spot on my TLC. What is happening?

Answer:

The appearance of a new, more polar spot after a basic wash is a strong indicator of nucleophilic substitution at the 2-position of the pyridine ring. The use of aqueous bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) generates hydroxide ions (OH⁻), which are effective nucleophiles. These can attack the electron-deficient carbon bearing the bromine atom, displacing it to form 2-hydroxy-N-ethylisonicotinamide. This byproduct is more polar due to the hydroxyl group, causing it to have a lower Rf value on a TLC plate.

To mitigate this, consider the following modifications to your workup protocol:

  • Use a Milder Base: If a basic wash is necessary to neutralize acid, opt for a weaker base like a saturated solution of sodium bicarbonate over stronger bases like NaOH or potassium carbonate.

  • Minimize Contact Time: Perform the wash quickly and at a reduced temperature (e.g., in an ice bath) to slow the rate of the substitution reaction.

  • Avoid Excess Base: Use only the amount of base required for neutralization.

  • Alternative Workup: If possible, consider a non-aqueous workup or a direct purification via column chromatography if the crude reaction mixture is amenable.

Q3: I suspect amide bond hydrolysis during my acidic workup. What conditions should I use to safely protonate my compound for extraction?

Answer:

While amide bonds are susceptible to hydrolysis under strongly acidic conditions, they are generally stable in mildly acidic environments, especially at low temperatures.[3] For an extractive workup, the goal is to protonate the pyridine nitrogen to render the molecule water-soluble without cleaving the amide.

Recommended Protocol for Acidic Extraction:

  • Dilute the Reaction Mixture: After the reaction is complete, dilute it with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Cool the Mixture: Place the separatory funnel in an ice bath to maintain a low temperature (0-5 °C) throughout the extraction.

  • Use Dilute, Cold Acid: Extract the organic layer with a pre-chilled, dilute solution of a non-nucleophilic acid. A 1M solution of hydrochloric acid (HCl) is generally suitable. Avoid using strong, hot acids.

  • Perform Rapid Extractions: Do not let the layers sit in contact for extended periods. Perform the extraction swiftly.

  • Neutralize the Aqueous Layer: To recover your product, cool the acidic aqueous layer in an ice bath and slowly add a cold, saturated solution of sodium bicarbonate until the pH is neutral to slightly basic (pH 7-8).

  • Back-Extract: Immediately extract the neutralized aqueous layer with fresh organic solvent (e.g., ethyl acetate) to recover your deprotonated product.

  • Dry and Concentrate: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

G cluster_0 Extraction Phase cluster_1 Recovery Phase start Crude Reaction Mixture in Organic Solvent cool Cool to 0-5 °C start->cool extract Extract with Cold, Dilute HCl (1M) cool->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Protonated Product) separate->aqueous Collect Aqueous Layer neutralize Cool and Neutralize with Cold NaHCO₃ aqueous->neutralize back_extract Back-extract with Organic Solvent neutralize->back_extract dry Dry and Concentrate back_extract->dry final_product final_product dry->final_product Purified Product

Caption: Workflow for a mild acidic extraction of this compound.

Q4: What are the optimal conditions for purifying this compound by column chromatography?

Answer:

Silica gel column chromatography is a standard method for purifying this compound. The key is to choose a solvent system that provides good separation from impurities without causing on-column degradation.

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (60 Å, 40-63 µm)Provides good resolving power for this type of molecule.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolA gradient of ethyl acetate in hexanes is a common starting point. For more polar impurities, a small percentage of methanol in dichloromethane can be effective. Start with a low polarity and gradually increase it.
Additives 0.5-1% Triethylamine (TEA)The pyridine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the silica surface. This can lead to significant peak tailing and potential degradation. Adding a small amount of a volatile base like TEA to the mobile phase will neutralize these active sites, resulting in sharper peaks and better recovery.
Loading Dry LoadingIf your crude product is a solid or can be solidified, dry loading onto silica is often superior to wet loading. This can lead to better resolution.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your product. Remember to add the same percentage of TEA to your TLC developing chamber as you plan to use in your column.

  • Column Packing: Pack a column with silica gel using your initial, low-polarity mobile phase.

  • Sample Loading: Dissolve your crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Run the column, starting with the low-polarity mobile phase and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Scaling the Synthesis of 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-Bromo-N-ethylisonicotinamide. It addresses common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and process safety considerations.

Synthetic Overview & Core Challenges

The synthesis of this compound is typically achieved via a two-step process: the bromination of a suitable isonicotinic acid precursor followed by an amidation reaction with ethylamine. While straightforward on a laboratory scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and process safety. This guide is designed to navigate these complexities.

General Synthetic Workflow

The diagram below illustrates the typical manufacturing sequence for this compound, highlighting the key transformation stages.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A Isonicotinic Acid Derivative C 2-Bromoisonicotinic Acid A->C Reaction B Brominating Agent (e.g., NBS, Br2) B->C Reagent F This compound (Crude) C->F Activation & Coupling D Activating Agent (e.g., SOCl2, HATU) D->F E Ethylamine E->F G Aqueous Work-up F->G H Crystallization / Chromatography G->H I Final Pure Product H->I

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent method involves the direct amidation of 2-bromoisonicotinic acid with ethylamine. This requires activating the carboxylic acid, typically by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling agents such as HATU or EDC in the presence of an activator like HOBt.[1][][3] An alternative, though less common, route might involve synthesizing the N-ethylisonicotinamide first, followed by a selective bromination, which can present significant regioselectivity challenges.

Q2: Why is scaling up this particular synthesis challenging?

Scaling up presents several key difficulties:

  • Heat Management: Both the formation of the acyl chloride and the subsequent amidation can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[4][5]

  • Reagent Handling: Handling reagents like thionyl chloride, bromine, or N-Bromosuccinimide (NBS) on a large scale requires specialized equipment and stringent safety protocols due to their corrosive and toxic nature.[6]

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical for avoiding localized "hot spots" and ensuring complete reaction, which can be challenging with viscous reaction mixtures or slurries.[4]

  • Work-up and Purification: Procedures that are simple in the lab, such as extractions, can lead to problematic emulsions at scale.[7] Crystallization may also yield different polymorphs or impurity profiles compared to small-scale experiments.

Troubleshooting Guide: Amidation Step

This section focuses on the critical amidation reaction between 2-bromoisonicotinic acid and ethylamine, a frequent source of difficulty during scale-up.

Issue 1: Low or Stalled Reaction Conversion

Question: My amidation reaction stalls at 50-60% conversion, even after extended reaction times. What are the likely causes and troubleshooting steps?

Answer: Stalled conversions are typically due to insufficient activation of the carboxylic acid, poor nucleophilicity of the amine, or deactivation of reagents. The electron-withdrawing nature of the pyridine ring and the bromine atom reduces the reactivity of the carboxyl group.

Troubleshooting Protocol:

  • Verify Acid Activation: If using SOCl₂ or oxalyl chloride, ensure the complete formation of the acyl chloride. This can be monitored by quenching a small sample with methanol and analyzing the formation of the methyl ester by LC-MS. Incomplete conversion requires forcing conditions (e.g., higher temperature, catalytic DMF), but be wary of side reactions.[1]

  • Evaluate Coupling Reagents: If standard coupling agents (e.g., DCC, EDC) are failing, the activated intermediate may not be reactive enough. Switch to a more potent uronium-based coupling agent like HATU or HBTU, which are specifically designed for challenging couplings.[][3]

  • Choice of Base: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure at least two equivalents are used: one to neutralize the HCl generated from the acyl chloride formation (if applicable) and one to neutralize the acid salt of the amine.[][3]

  • Temperature Control: While initial mixing should be done at low temperatures (0 °C) to control the exotherm, allowing the reaction to slowly warm to room temperature may be necessary to drive it to completion.[3]

Activation MethodProsConsScale-up Considerations
SOCl₂ / Oxalyl Chloride Inexpensive, highly reactive intermediate.Generates corrosive HCl gas; excess reagent can be difficult to remove; safety risks.Requires excellent ventilation and scrubber systems. Potential for thermal runaway if addition is not controlled.
EDC / HOBt Milder conditions, good for sensitive substrates.EDC can be a contact allergen; byproduct (EDU) can be difficult to remove; lower reactivity for hindered systems.EDU solubility can be problematic during work-up; requires careful temperature control.
HATU / HBTU High reactivity, fast reaction times, suitable for difficult couplings.Expensive; byproducts must be removed during work-up.Cost can be prohibitive for large-scale manufacturing; byproducts are generally water-soluble, aiding removal.
Boric Acid Catalysis "Green" and inexpensive catalyst.Requires higher temperatures and azeotropic removal of water; may not be suitable for all substrates.Long reaction times and high temperatures can lead to side products.[8]

Troubleshooting Guide: Bromination & Purification

Issue 2: Impurity Formation During Bromination

Question: My bromination reaction using N-Bromosuccinimide (NBS) results in significant succinimide byproduct in my crude product, which is difficult to remove. How can I improve the reaction and purification?

Answer: The presence of succinimide is inherent to NBS reactions. While it cannot be eliminated, its removal can be streamlined. The key is to perform a thorough aqueous work-up before attempting chromatography or crystallization.

Troubleshooting Protocol:

  • Reaction Monitoring: Ensure the bromination reaction goes to completion. Unreacted NBS can complicate downstream steps and is a reactive impurity.[7]

  • Aqueous Wash: After the reaction, quench with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining NBS/bromine.

  • Base Wash: Perform multiple washes with a dilute base solution (e.g., 1M Na₂CO₃) or simply water. Succinimide is significantly more soluble in water (especially basic water) than the brominated product.[7] This is the most critical step for its removal.

  • Solvent Choice for Extraction: Use a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate for the extraction.

  • Brine Wash: A final wash with saturated NaCl (brine) helps to break any emulsions and remove residual water from the organic layer before drying.[7]

G A Crude Product (contains product, succinimide, unreacted NBS) B Quench with Na2S2O3 A->B Step 1 C Wash with 1M Na2CO3 (x3) B->C Step 2 D Separate Aqueous Layer (contains dissolved succinimide) C->D Separation E Wash Organic Layer with Brine C->E Step 3 Organic Layer F Dry Organic Layer (e.g., Na2SO4) E->F Step 4 G Concentrate to obtain Purified Crude Product F->G Step 5

Caption: Workflow for effective removal of succinimide byproduct.

Scale-Up Specific Challenges

Issue 3: Exotherm and Temperature Control During Amidation

Question: On a 1 kg scale, adding the acyl chloride to my ethylamine solution caused a rapid temperature spike, leading to a dark-colored product. How can I prevent this?

Answer: This is a classic example of an uncontrolled exotherm, a major safety hazard during scale-up.[4] The rapid temperature increase leads to decomposition and side-product formation. The solution lies in controlling the rate of reaction through slow addition and efficient cooling.

Mitigation Strategy:

  • Reverse Addition: Instead of adding the acyl chloride to the amine, consider adding the amine solution slowly to the acyl chloride solution at 0 °C or below. This keeps the highly reactive acyl chloride as the limiting reagent at all times, preventing a runaway reaction.

  • Dilution: Increasing the solvent volume can help absorb the heat generated, though this may increase cycle time and reduce throughput.

  • Jacketed Reactor: Use a reactor with a cooling jacket and ensure the coolant is circulating at a sufficiently low temperature (e.g., -10 °C) before starting the addition.

  • Internal Temperature Monitoring: Always monitor the internal reaction temperature with a thermocouple. Do not rely on the jacket temperature. Set a maximum temperature limit (e.g., 10 °C) and be prepared to stop the addition if it is exceeded.

  • Addition Rate: The addition should be controlled via a dropping funnel or a syringe pump over a prolonged period (e.g., 1-2 hours). The rate should be adjusted based on the real-time temperature reading.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride
  • Step A: Formation of 2-bromoisonicotinoyl chloride

    • To a stirred suspension of 2-bromoisonicotinic acid (1.0 eq) in dichloromethane (DCM, 5 vol), add a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq).

    • Cool the mixture to 0-5 °C using an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete by LC-MS analysis (via quenching a sample with methanol).

    • The resulting solution of the acyl chloride is typically used directly in the next step without isolation.

  • Step B: Amidation

    • In a separate reactor, prepare a solution of ethylamine (2.5 eq) and triethylamine (2.5 eq) in DCM (5 vol).

    • Cool this amine solution to 0-5 °C.

    • Slowly add the acyl chloride solution from Step A to the amine solution via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours until completion is confirmed by TLC or LC-MS.

  • Step C: Work-up and Purification

    • Quench the reaction mixture by slowly adding water (5 vol).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

References

Technical Support Center: Managing Impurities in 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support center for 2-Bromo-N-ethylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in commercial batches of this compound. As a key building block in pharmaceutical synthesis, ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of your research and development efforts.

This document provides a comprehensive overview of potential impurities, troubleshooting strategies for common issues, and detailed protocols for purification and analysis. Our approach is grounded in established scientific principles and regulatory expectations, ensuring that the guidance provided is both practical and compliant with industry standards.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a commercial batch of this compound?

A1: Impurities in this compound can be broadly categorized into three types, in line with the International Council for Harmonisation (ICH) Q3A guidelines: organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and can be further subdivided into:

    • Process-Related Impurities: Arising from the synthetic route. These include:

      • Unreacted Starting Materials: Such as 2-bromoisonicotinic acid and ethylamine.

      • By-products: Formed from side reactions during the synthesis. An example is the potential for dimerization or polymerization of starting materials or intermediates.

    • Degradation Products: Formed during storage or handling. The amide and bromo-pyridine functionalities are susceptible to:

      • Hydrolysis: The amide bond can hydrolyze to form 2-bromoisonicotinic acid and ethylamine, particularly in the presence of moisture and at non-neutral pH.

      • Oxidation: The pyridine ring and ethyl group can be susceptible to oxidation.

      • Photodegradation: Exposure to light, especially UV, may induce degradation.

  • Inorganic Impurities: These typically originate from reagents, catalysts, and processing aids used during synthesis and purification. Examples include residual catalysts (e.g., palladium from cross-coupling reactions if applicable to the synthetic route), salts, and heavy metals.

  • Residual Solvents: Solvents used in the final purification steps (e.g., recrystallization or chromatography) may be present in trace amounts.

Q2: What are the regulatory thresholds for impurities in an active pharmaceutical ingredient (API) like this compound?

A2: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[3][4] The thresholds are based on the maximum daily dose of the final drug product. Assuming a maximum daily dose of ≤ 2 g/day , the following thresholds apply:

Threshold TypeThreshold
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10%
Qualification Threshold ≥ 0.15%
  • Reporting Threshold: Impurities at or above this level must be reported in regulatory submissions.

  • Identification Threshold: Impurities at or above this level must have their structures elucidated.

  • Qualification Threshold: Impurities at or above this level must be assessed for their biological safety.

Q3: How can I perform a preliminary assessment of the purity of my this compound batch?

A3: A combination of simple analytical techniques can provide a good initial assessment of purity:

  • Melting Point: A sharp melting point close to the literature value suggests high purity. A broad melting range often indicates the presence of impurities.

  • Thin Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your sample. A single spot on the TLC plate is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the main compound and detecting the presence of organic impurities, even at low levels.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of hydrolytic, oxidative, and photolytic degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low Purity Detected by HPLC Analysis

Possible Causes & Solutions

  • Cause: Presence of unreacted starting materials or process-related by-products.

    • Solution: Further purification is necessary. Recrystallization is often the most effective method for removing small amounts of impurities. If recrystallization is ineffective, column chromatography may be required.

  • Cause: Degradation of the compound due to improper storage or handling.

    • Solution: Review your storage and handling procedures. Ensure the compound is protected from moisture, light, and oxygen. For ongoing experiments, consider working under an inert atmosphere.

Experimental Workflow: Purity Assessment and Purification

Caption: Workflow for purity assessment and purification of this compound.

Problem 2: "Oiling Out" During Recrystallization

Possible Causes & Solutions

  • Cause: The solvent is too nonpolar for the compound, or the solution is too concentrated.

    • Solution: Add a small amount of a more polar co-solvent to the hot mixture until the oil dissolves, then allow it to cool slowly. Alternatively, start the recrystallization again with a more dilute solution.

  • Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

Problem 3: Poor Separation of Impurities by Column Chromatography

Possible Causes & Solutions

  • Cause: The solvent system (mobile phase) is not optimized.

    • Solution: Perform TLC analysis with different solvent systems to find one that provides good separation between the product and the impurities (aim for a ΔRf of >0.2). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Cause: The column is overloaded.

    • Solution: Use a larger column or reduce the amount of material being purified. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of this compound in the initial mobile phase to a concentration of ~1 mg/mL.
Protocol 2: Recrystallization for Purification

The choice of solvent is critical for successful recrystallization. For N-substituted bromopyridine carboxamides, moderately polar solvents or binary solvent mixtures are often effective.

Solvent Screening:

  • Place a small amount of the crude material into several test tubes.

  • Add a small amount of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes/heptane) to each tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Heat the test tubes that showed poor room temperature solubility. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool. The formation of crystals upon cooling indicates a suitable solvent.

General Recrystallization Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can further cool the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G HPLC-UV/DAD A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidative (e.g., 3% H2O2) C->G D Thermal (e.g., 80°C) D->G E Photolytic (UV/Vis light) E->G H LC-MS G->H For Peak Identification F This compound Sample F->A F->B F->C F->D F->E

Caption: Workflow for conducting forced degradation studies on this compound.

Procedure:

  • Prepare solutions or suspensions of this compound in the stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • For thermal degradation, store the solid compound in an oven.

  • For photolytic degradation, expose the solid or a solution to a light source.

  • Monitor the degradation over time using the HPLC method described in Protocol 1.

  • Analyze the stressed samples by LC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.

References

Technical Support Center: Synthesis of 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-ethylisonicotinamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate your synthetic work. As Senior Application Scientists, our goal is to provide not just protocols, but the rationale behind them, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthetic strategy and reagent selection for the preparation of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: There are two main established synthetic routes to this compound. The most direct method is the amide coupling of 2-bromoisonicotinic acid with ethylamine. An alternative route begins with 2-bromo-4-cyanopyridine, which requires hydrolysis of the nitrile to the corresponding carboxylic acid before the amidation step. A third, less common, approach could involve the synthesis from 2-chloronicotinic acid via a halogen exchange followed by amidation.

Q2: How do I choose between starting from 2-bromoisonicotinic acid versus 2-bromo-4-cyanopyridine?

A2: The choice of starting material often depends on commercial availability, cost, and the desired scale of your synthesis.

  • 2-Bromoisonicotinic acid is the more direct precursor, requiring a one-step amide coupling reaction. This is often the preferred route for smaller scale laboratory syntheses where step economy is a priority.[1]

  • 2-Bromo-4-cyanopyridine is also a viable starting material.[2][3][4][5][6] However, it necessitates an additional hydrolysis step to convert the cyano group to a carboxylic acid before the final amidation. This may be a more cost-effective option for larger scale production if the starting material is significantly cheaper.

Q3: What are the recommended coupling reagents for the amidation of 2-bromoisonicotinic acid with ethylamine?

A3: A variety of modern coupling reagents can be employed for this transformation. The choice of reagent can impact reaction time, yield, and purification.

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[7][8] It is advisable to use them in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions.[7][9]

  • Phosphonium and Aminium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient and often lead to cleaner reactions and higher yields.[7][8][10] These are excellent choices for challenging couplings or when high purity is critical.

Q4: Can I use a simpler method like converting the carboxylic acid to an acyl chloride?

A4: Yes, converting 2-bromoisonicotinic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective method for activating the carboxylic acid.[11] The resulting acyl chloride is highly reactive and will readily form the amide upon treatment with ethylamine. However, this method can be sensitive to moisture and may not be suitable for substrates with sensitive functional groups.

Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A5: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Brominated Compounds: 2-Bromo-substituted pyridines can be irritants. Avoid inhalation and skin contact.

  • Coupling Reagents: Many coupling reagents are sensitizers or irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acyl Chlorides: If you choose this route, be aware that acyl chlorides are corrosive and react violently with water. The reaction with thionyl chloride or oxalyl chloride also releases toxic gases (SO₂ or CO and HCl, respectively) and must be performed in a fume hood.

Troubleshooting Guide

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.- If using a carbodiimide coupling reagent, consider adding an activating agent like HOBt or DMAP. - Switch to a more powerful coupling reagent such as HATU or PyBOP.[7][8][9] - Consider converting the carboxylic acid to the more reactive acyl chloride.[11]
Low purity of starting materials.- Verify the purity of your 2-bromoisonicotinic acid and ethylamine by NMR or LC-MS. - If necessary, purify the starting materials before use.
Inappropriate reaction temperature.- Amide coupling reactions are often run at room temperature, but some may require gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Presence of Unreacted Starting Material Insufficient equivalents of coupling reagent or ethylamine.- Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling reagent and ethylamine.
Reaction time is too short.- Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed.
Formation of a White Precipitate (Urea Byproduct) Use of DCC as a coupling reagent.- This is expected. The dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration.[7]
Use of EDC as a coupling reagent.- The urea byproduct of EDC is water-soluble and can be removed during an aqueous workup.[7]
Difficulty in Product Purification Residual coupling agent byproducts.- If using phosphonium or aminium-based coupling reagents, byproducts are generally water-soluble and can be removed with an aqueous wash.[10] - Column chromatography on silica gel is an effective method for removing polar impurities.
Product is not precipitating or crystallizing.- If direct precipitation is not occurring, perform a standard extraction with an organic solvent, followed by drying and evaporation. The crude product can then be purified by column chromatography or recrystallization from an appropriate solvent system.
Hydrolysis of Nitrile in the Alternative Route is Sluggish Inadequate reaction conditions for hydrolysis.- Nitrile hydrolysis can be performed under acidic or basic conditions. Strong acids (e.g., concentrated HCl or H₂SO₄) or strong bases (e.g., NaOH or KOH) with heating are typically required. Monitor the reaction to avoid decomposition.

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

Synthetic_Routes cluster_0 Route 1: Amide Coupling cluster_1 Route 2: From Nitrile 2-bromoisonicotinic_acid 2-Bromoisonicotinic Acid product This compound 2-bromoisonicotinic_acid->product Amidation ethylamine Ethylamine ethylamine->product coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOBt) coupling_reagent->product 2-bromo-4-cyanopyridine 2-Bromo-4-cyanopyridine intermediate_acid 2-Bromoisonicotinic Acid 2-bromo-4-cyanopyridine->intermediate_acid Hydrolysis product2 This compound intermediate_acid->product2 Amidation ethylamine2 Ethylamine ethylamine2->product2 coupling_reagent2 Coupling Reagent coupling_reagent2->product2

Caption: Primary synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromoisonicotinic Acid
  • To a solution of 2-bromoisonicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Ethylamine hydrochloride (1.2 eq) is then added, followed by an additional equivalent of DIPEA.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 2-16 hours).

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Protocol 2: Hydrolysis of 2-Bromo-4-cyanopyridine
  • To a solution of 2-bromo-4-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture) is added a strong base (e.g., NaOH, 3-5 eq).

  • The mixture is heated to reflux and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with concentrated HCl, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-bromoisonicotinic acid.

Workflow start Start: Choose Synthetic Route route1 Route 1: 2-Bromoisonicotinic Acid start->route1 route2 Route 2: 2-Bromo-4-cyanopyridine start->route2 amidation Amide Coupling route1->amidation hydrolysis Hydrolysis of Nitrile route2->hydrolysis hydrolysis->amidation workup Aqueous Workup amidation->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization final_product Final Product: this compound characterization->final_product

Caption: General experimental workflow for the synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-N-ethylisonicotinamide and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nicotinamide Analogues

Nicotinamide, a form of vitamin B3, and its derivatives are fundamental molecules in cellular metabolism and signaling.[1] The isonicotinamide scaffold, a structural isomer of nicotinamide, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[2] The introduction of various substituents to the isonicotinamide core allows for the fine-tuning of its pharmacological properties, leading to the development of novel therapeutic agents. This guide provides a comparative overview of the potential biological activities of 2-Bromo-N-ethylisonicotinamide against its structural analogues, with a focus on the experimental methodologies used for their evaluation. While specific biological data for this compound is not extensively available in the public domain, this document will leverage data from structurally related compounds to hypothesize its potential activities and provide a framework for its investigation.[3]

Comparative Biological Activities of Isonicotinamide Derivatives

The biological activities of isonicotinamide derivatives are diverse, ranging from anticancer and antifungal to enzyme inhibition.[4][5][6] The nature and position of the substituents on the pyridine ring and the amide nitrogen play a crucial role in determining the specific biological effects.

Anticancer Activity

Numerous nicotinamide and isonicotinamide derivatives have been investigated for their potential as anticancer agents.[4] The proposed mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, certain nicotinamide derivatives have been shown to inhibit Akt signaling, a critical pathway for cell survival, thereby promoting apoptosis in cancer cells.[4]

Structure-Activity Relationship Insights:

  • Substitution on the Pyridine Ring: Halogen substitutions, such as bromine at the 2-position, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

  • Amide Substituent: The N-ethyl group in this compound may contribute to improved cell permeability and metabolic stability compared to unsubstituted amides.

To quantitatively compare the cytotoxic potential of this compound and its analogues, the half-maximal inhibitory concentration (IC50) is a key parameter.[7][8] This value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound Analogue Class Reported Anticancer Activity (IC50 in µM) Cell Line(s) Reference
Hypothetical Data for this compound Bromo-isonicotinamideTo be determinedMCF-7, HeLa, U87N/A
AH2-14c Nicotinamide DerivativePotent anti-viability, anti-proliferation, and anti-migrationU87 (Glioblastoma)[9]
ND-2 Novel Drug Molecule8.4MCF-7 (Breast Cancer)[10]
Anidulafungin Small Molecule PD-L1 Inhibitor170.6 µg/mLA549 (Human Lung Cancer)[11]
Enzyme Inhibition

Isonicotinamide derivatives have been explored as inhibitors of various enzymes, playing roles in different disease pathologies. For example, nicotinamide itself is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1] The development of potent and selective enzyme inhibitors is a major focus of drug discovery.[12][13]

Potential Targets for this compound:

Based on the activities of analogous compounds, potential enzyme targets for this compound could include:

  • ALKBH2: A DNA demethylase, for which nicotinamide derivatives have shown inhibitory activity.[9]

  • Carbonic Anhydrases: A family of enzymes that are classic targets for sulfonamide-containing compounds, a class structurally related to isonicotinamides.[14]

The potency of enzyme inhibition is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15]

Compound Target Enzyme Reported Inhibition (IC50 in µM) Reference
Hypothetical Data for this compound To be determinedTo be determinedN/A
AH2-15c ALKBH20.031[9]
Nicotinamide PARP210[1]

Experimental Protocols

To elucidate the biological activity of this compound and its analogues, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step guide for assessing cytotoxicity and enzyme inhibition.

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]

Experimental Workflow for Cytotoxicity Testing:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay_procedure MTT Assay Procedure incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[7]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogues in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[10]

Enzyme Inhibition Assay

A general protocol for determining the inhibitory effect of a compound on a specific enzyme is outlined below. This protocol can be adapted for various enzymes.[12][16]

Experimental Workflow for Enzyme Inhibition Assay:

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis enzyme_prep Enzyme Solution Preparation pre_incubation Pre-incubation: Enzyme + Inhibitor enzyme_prep->pre_incubation substrate_prep Substrate Solution Preparation reaction_init Initiate Reaction: Add Substrate substrate_prep->reaction_init inhibitor_prep Inhibitor (Test Compound) Serial Dilutions inhibitor_prep->pre_incubation pre_incubation->reaction_init measurement Measure Product Formation (Time-course) reaction_init->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc kinetics Kinetic Analysis (e.g., Lineweaver-Burk plot) ic50_calc->kinetics

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Enzyme Inhibition Protocol:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, its specific substrate, and the test compounds (this compound and analogues) in a suitable buffer.[16]

  • Pre-incubation: In a 96-well plate, add the enzyme solution and various concentrations of the test compound. Include a vehicle control. Incubate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.[16]

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Product Measurement: Measure the formation of the product over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[16] Further kinetic studies, such as varying substrate concentrations, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[12]

Potential Signaling Pathways

The biological effects of this compound and its analogues are likely mediated through the modulation of specific signaling pathways.

Hypothesized Signaling Pathway for Anticancer Activity:

G This compound This compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound->Target Protein (e.g., Kinase) Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase)->Downstream Effector 1 Inhibition Downstream Effector 2 Downstream Effector 2 Target Protein (e.g., Kinase)->Downstream Effector 2 Activation Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Inhibition Apoptosis Apoptosis Downstream Effector 2->Apoptosis Induction

Caption: Hypothesized signaling pathway for the anticancer activity of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its structural analogues, it is plausible that this compound may exhibit anticancer and enzyme-inhibiting properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activity and for comparing its efficacy against other isonicotinamide derivatives. Further structure-activity relationship studies will be crucial for optimizing this chemical series and unlocking its full therapeutic potential.

References

A Senior Application Scientist's Guide to 2-Bromo-N-ethylisonicotinamide: A Comparative Analysis of a Versatile Bromopyridine Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, substituted pyridines are indispensable structural motifs. Bromopyridines, as versatile precursors, serve as critical linchpins in the construction of complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 2-Bromo-N-ethylisonicotinamide, contrasting its reactivity and performance with other common bromopyridine reagents. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of this reagent's unique electronic and steric profile, supported by experimental data and detailed protocols, to enable informed decisions in synthetic strategy.

This compound (CAS 951885-78-2) is a bifunctional reagent featuring a bromine atom at the C2 position, primed for cross-coupling, and an N-ethylcarboxamide group at the C4 position.[1] This substitution pattern differentiates it from simpler reagents like 2-bromopyridine or those with electron-donating substituents. This guide will dissect the implications of this unique structure on its performance in cornerstone synthetic transformations.

Physicochemical Properties and Synthesis

The utility of a reagent begins with its fundamental properties and accessibility. This compound is a solid at room temperature, with the following key characteristics:

PropertyValueReference
CAS Number 951885-78-2[1]
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.1 g/mol [1]

The synthesis of this compound is typically achieved through the amidation of 2-bromoisonicotinic acid. This transformation can be accomplished using standard peptide coupling agents or by converting the carboxylic acid to an acid chloride followed by reaction with ethylamine.[2] A related synthesis reacting 2-bromoisonicotinic acid with (S)-1-phenylethaneamine in the presence of pyridine and TiCl₄ highlights a robust method for creating such amide bonds.[2]

G cluster_synthesis Synthesis of this compound Acid 2-Bromoisonicotinic Acid Product This compound Acid->Product 1. Amine Ethylamine Amine->Product 2. Coupling Coupling Agent (e.g., HATU, SOCl₂) Coupling->Product Catalyzes Amide Bond Formation

Caption: General synthetic route for this compound.

Comparative Reactivity Analysis

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic landscape of the pyridine ring. The electron-withdrawing nature of the ring nitrogen enhances the electrophilicity of the carbon-bromine bond, facilitating the crucial oxidative addition step in the catalytic cycle.[3]

Electronic Profile: The Impact of the N-ethylisonicotinamide Moiety

Unlike simple 2-bromopyridine, this compound possesses a potent electron-withdrawing group (EWG) at the C4 position. This has a profound impact on its reactivity:

  • Enhanced Electrophilicity: The N-ethylcarboxamide group, acting as a meta-director relative to the nitrogen and para to the bromine, significantly withdraws electron density from the pyridine ring. This effect synergizes with the inherent electron deficiency of the pyridine nucleus, making the C2-Br bond exceptionally susceptible to oxidative addition by a Pd(0) catalyst.

  • Comparison with Other Substituents:

    • 2-Bromopyridine: Serves as a baseline. Its reactivity is good but can be surpassed by analogues with EWGs.[4]

    • 2-Bromo-4-methylpyridine: The electron-donating methyl group slightly deactivates the C-Br bond towards oxidative addition compared to unsubstituted 2-bromopyridine.[5]

    • 3-Bromopyridine: The bromine is not at a position activated by the ring nitrogen (C2, C4, or C6), generally leading to slower reaction rates in nucleophilic aromatic substitution and potentially requiring more robust catalytic systems for cross-coupling compared to 2-bromo isomers.[6][7]

This enhanced reactivity suggests that this compound may undergo cross-coupling reactions under milder conditions (lower temperatures, lower catalyst loadings) than its electron-neutral or electron-rich counterparts.

Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility is its performance in robust, widely-used chemical transformations. We will focus on the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, two pillars of modern synthetic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forging C(sp²)-C(sp²) bonds. The reaction's efficiency with bromopyridine substrates is highly dependent on the chosen catalyst, base, and solvent system.[8]

G cluster_suzuki Simplified Catalytic Cycle: Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 L₂Pd(II)(Py)Br OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Base, R'-B(OR)₂ Complex2 L₂Pd(II)(Py)R' Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product Py-R' RedElim->Product Reagents Py-Br + R'-B(OR)₂ Reagents->OxAdd

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[8]

Comparative Performance Data (Suzuki-Miyaura Coupling)

The following table compiles representative data for Suzuki couplings with various bromopyridines, providing a predictive framework for optimizing reactions with this compound.

SubstrateCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference
2-Bromo-4-methylpyridinePd(dppf)Cl₂ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O80-120Good to Excellent[8]
2-BromopyridinePd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane70-80Good[9]
6-Bromopyridin-3-aminePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100High[3]
This compound (Predicted) Pd(dppf)Cl₂ (1-3)K₂CO₃ or K₃PO₄ (2.0)1,4-Dioxane/H₂O70-100 Excellent N/A

Rationale: The strong electron-withdrawing nature of the amide group in this compound is expected to facilitate the oxidative addition step, likely leading to high yields at lower temperatures compared to substrates with electron-donating or neutral substituents.

Buchwald-Hartwig Amination

This reaction is essential for constructing C-N bonds, a frequent requirement in pharmaceutical synthesis. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation.[8] Careful selection of ligands is therefore critical.

G cluster_buchwald Simplified Catalytic Cycle: Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 L₂Pd(II)(Py)Br OxAdd->Complex1 Coord Amine Coordination & Deprotonation Complex1->Coord Base, HNR¹R² Complex2 L₂Pd(II)(Py)(NR¹R²) Coord->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product Py-NR¹R² RedElim->Product Reagents Py-Br + HNR¹R² Reagents->OxAdd

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[10]

Comparative Performance Data (Buchwald-Hartwig Amination)

SubstratePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference
2-Bromo-4-methylpyridinePd₂(dba)₃ (1-2.5)XPhos (2-5)NaOtBu (1.4)Toluene80-110High[10]
2-Bromo-6-methylpyridinePd₂(dba)₃ (0.18)BINAP (0.35)NaOtBu (2.8)Toluene8060%[11]
2-Bromopyridines (general)Pd(OAc)₂JosiphosK₃PO₄Toluene100Good to Excellent[12][13]
This compound (Predicted) Pd₂(dba)₃ (1-2)XPhos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane80-100 Excellent N/A

Rationale: Similar to the Suzuki coupling, the enhanced electrophilicity of the C-Br bond in this compound should promote efficient C-N bond formation. The choice of a bulky, electron-rich phosphine ligand like XPhos or RuPhos is crucial to facilitate the reductive elimination step and prevent catalyst inhibition by the pyridine nitrogen.

Experimental Protocols

Adherence to rigorous experimental technique is paramount for reproducibility and success. The following are general, self-validating protocols that serve as a robust starting point for reactions involving bromopyridine reagents.

General Workflow for Cross-Coupling Reactions

Caption: Standard experimental workflow for a cross-coupling reaction.[10]

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.[8]

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would lead to deactivation. An inert atmosphere is critical for maintaining catalytic activity.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. Degassing is crucial to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromopyridine is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine

This procedure is adapted from established methods for the amination of 2-bromopyridines.[10][11]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.5-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen (3x).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe and stir the mixture for 10-15 minutes at room temperature. Causality: This pre-stirring allows for the formation of the active Pd(0)L species before the addition of the substrates, often leading to more consistent results.

  • Reagent Addition: Add the bromopyridine (1.0 equiv) and the amine (1.2-1.5 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound emerges as a highly activated and versatile substrate for palladium-catalyzed cross-coupling reactions. Its defining feature—the electron-withdrawing N-ethylcarboxamide group at the C4 position—enhances the electrophilicity of the C2-Br bond. This electronic modification predicts superior performance, allowing for potentially milder reaction conditions and higher yields compared to electron-neutral (2-bromopyridine) or electron-rich (2-bromo-4-methylpyridine) analogues. While sterically more demanding than simple bromopyridines, the use of modern, bulky phosphine ligands should readily overcome any associated challenges. For researchers seeking to construct complex molecules requiring a C4-substituted pyridine core, this compound represents a premier building block, poised for efficient and high-yielding transformations in the synthesis of novel pharmaceuticals and functional materials.

References

Navigating the Labyrinth: A Comparative Guide to the Cross-Reactivity Profiling of 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of its selectivity profile. A molecule that potently engages its intended target is a triumph of design; however, promiscuous interactions with unintended off-targets can lead to unforeseen toxicity and derail a development program. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, using 2-Bromo-N-ethylisonicotinamide as a representative example. While specific biological data for this compound is not extensively published, the principles and methodologies detailed herein represent the gold standard for assessing the selectivity of any new small molecule inhibitor.

Our approach is not a rigid checklist but a dynamic, intellectually-driven process. We will delve into the "why" behind each experimental choice, ensuring a self-validating and robust dataset. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret comprehensive cross-reactivity studies.

The Imperative of Selectivity Profiling

The nicotinamide scaffold, present in this compound, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its presence suggests a potential interaction with a wide range of targets, particularly NAD⁺-dependent enzymes and kinases. Therefore, a thorough understanding of its interaction landscape is paramount. An early and comprehensive assessment of off-target interactions minimizes the risk of adverse effects in later stages of drug development and provides a more complete picture of a compound's biological activity.[1][2][3]

A Phased Approach to Cross-Reactivity Profiling

We advocate for a tiered approach to selectivity profiling, beginning with broad, high-throughput screens and progressing to more focused, in-depth cellular and functional assays. This strategy allows for efficient resource allocation and a data-driven decision-making process.

Phase 1: Broad Panel Screening - Casting a Wide Net

The initial step is to screen the compound against a broad panel of targets to identify potential off-target liabilities.[1][2] This is typically performed using in vitro binding or enzymatic assays.

Experimental Workflow: In Vitro Kinase and GPCR Profiling

The workflow for an initial broad panel screen is outlined below. This high-throughput approach allows for the rapid assessment of a compound against hundreds of targets.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Target Screening Panels cluster_3 Assay Execution & Data Acquisition cluster_4 Data Analysis compound This compound (Stock Solution in DMSO) dilution Serial Dilution compound->dilution dispensing Dispensing to Assay Plates dilution->dispensing kinase_panel Kinase Panel (e.g., 400+ kinases) dispensing->kinase_panel gpcr_panel GPCR Panel (e.g., 100+ GPCRs) dispensing->gpcr_panel incubation Incubation with Target & Substrate kinase_panel->incubation gpcr_panel->incubation readout Signal Detection (e.g., Luminescence, Fluorescence) incubation->readout normalization Normalization to Controls readout->normalization ic50 IC50/Ki Determination normalization->ic50 hit_identification Hit Identification (% Inhibition > Threshold) ic50->hit_identification

Caption: High-throughput screening workflow for initial cross-reactivity profiling.

Data Interpretation: A Hypothetical Kinase Profile

To illustrate the output of such a screen, let's consider a hypothetical dataset for this compound against a panel of kinases.

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)
Primary Target (Hypothetical): Kinase A 98% 50
Off-Target 1: Kinase B85%250
Off-Target 2: Kinase C60%1,200
Off-Target 3: Kinase D25%>10,000
... (400+ other kinases)<10%>10,000

In this hypothetical scenario, this compound demonstrates potent inhibition of its primary target, Kinase A. However, it also shows significant activity against Kinase B and moderate activity against Kinase C. These "hits" warrant further investigation.

Phase 2: Cellular Target Engagement - Confirming Intracellular Activity

A compound's activity in a biochemical assay does not always translate to a cellular context. Therefore, the next crucial step is to confirm target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7][8] CETSA is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells expressing the target protein to an appropriate density. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures. The optimal temperature range should be determined empirically for each target protein.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody and a suitable detection method, such as Western blotting or an immunoassay.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Lysis & Separation cluster_3 Quantification & Analysis cells Intact Cells treatment Incubate with This compound cells->treatment heat Apply Temperature Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble & Precipitated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->quantification analysis Generate Melt Curve & Determine Tm Shift quantification->analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Interpreting CETSA Data

A rightward shift in the melting curve for the primary target (Kinase A) in the presence of this compound would confirm its ability to engage the target in a cellular environment. Similar experiments should be performed for the identified off-targets (Kinase B and Kinase C) to assess their cellular engagement.

TargetApparent Tm (Vehicle)Apparent Tm (1 µM Compound)ΔTm (°C)
Kinase A 48°C 55°C +7°C
Kinase B52°C54°C+2°C
Kinase C50°C50.5°C+0.5°C

This hypothetical CETSA data suggests strong cellular engagement of the primary target, Kinase A. The engagement of Kinase B is less pronounced, and the engagement of Kinase C is minimal, suggesting that the initial in vitro hit may not translate to a significant cellular effect for this particular off-target.

Phase 3: Functional and Phenotypic Assays - Assessing Downstream Consequences

The final phase of cross-reactivity profiling involves assessing the functional consequences of off-target engagement. This is critical for understanding the potential for adverse effects.

Experimental Protocol: Radioligand Binding Assay for GPCRs

For GPCR off-targets, a radioligand binding assay is a standard method to determine the affinity of a test compound.[9][10][11][12]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Binding Reaction: Incubate the membranes with a known radiolabeled ligand for the GPCR and varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by vacuum filtration.

  • Quantification of Radioactivity: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the Ki (inhibitor constant).

Hypothetical GPCR Off-Target Data

GPCR TargetKi (nM)
GPCR X5,000
GPCR Y>10,000

A high Ki value for a GPCR off-target would suggest a low potential for direct interference with its signaling pathway.

Synthesizing the Data: A Holistic View of Selectivity

The ultimate goal of cross-reactivity profiling is to generate a comprehensive and integrated understanding of a compound's selectivity. The data from each phase of testing should be considered together to build a complete picture.

Selectivity Profile Summary: this compound (Hypothetical)

TargetIn Vitro IC50 (nM)Cellular ΔTm (°C)Functional Ki (nM)Assessment
Kinase A 50 +7 N/APotent and selective primary target
Kinase B250+2N/AModerate off-target activity, further investigation may be warranted
Kinase C1,200+0.5N/AWeak in vitro hit, minimal cellular engagement
GPCR XN/AN/A5,000Low potential for off-target effects

This integrated view allows for a more informed decision-making process. In this case, while Kinase B presents a potential off-target liability, its weaker cellular engagement compared to the primary target may be acceptable depending on the therapeutic window and the biological function of Kinase B.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a multi-faceted and essential component of the drug discovery process. By employing a tiered approach that combines broad panel screening with in-depth cellular and functional assays, researchers can build a robust and reliable selectivity profile. This guide has provided a framework for designing and interpreting such studies, emphasizing the importance of a logical, data-driven approach. The methodologies and principles outlined herein are intended to empower researchers to navigate the complexities of selectivity profiling and ultimately, to develop safer and more effective medicines.

References

A Guide to Orthogonal Assays for Validating the Activity of 2-Bromo-N-ethylisonicotinamide as a Putative NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of 2-Bromo-N-ethylisonicotinamide. Given its structural similarity to nicotinamide, we proceed with the guiding hypothesis that this compound acts as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2][3][4] The validation of any targeted agent requires a multi-pronged approach. Relying on a single assay can be misleading due to off-target effects or assay-specific artifacts. Therefore, we present a primary, mechanism-based assay coupled with two distinct orthogonal assays to build a robust, self-validating body of evidence for the compound's on-target activity.

The core principle of this guide is to confirm the compound's effect at three distinct biological levels:

  • Biochemical Effect: Does the compound modulate the level of the direct enzymatic product?

  • Target Engagement: Does the compound physically interact with its intended target inside the cell?

  • Phenotypic/Functional Effect: Does the compound elicit the expected downstream physiological consequence of target inhibition?

By integrating these three pillars, we can confidently ascertain the mechanism and cellular impact of this compound.

The Biological Pathway: NAMPT and NAD+ Metabolism

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[4] NAD+ is an essential cofactor for hundreds of redox reactions and a critical substrate for signaling enzymes like PARPs and sirtuins, playing a central role in cellular metabolism, DNA repair, and aging.[4] Inhibiting NAMPT leads to a rapid depletion of cellular NAD+ and NADH pools, which in turn impairs energy metabolism, particularly mitochondrial respiration, and can induce cell death in cancer cells highly dependent on this pathway.[2]

Below is a diagram illustrating the NAMPT pathway and the points of interrogation for our selected assays.

cluster_0 Cellular Environment cluster_1 Assay Interrogation Points Compound This compound NAMPT NAMPT Enzyme Compound->NAMPT Inhibition (Hypothesis) NAD NAD+ / NADH Pool NAMPT->NAD Synthesis Assay2 Orthogonal Assay 1: CETSA NAMPT->Assay2 Measures direct binding NAM Nicotinamide NAM->NAMPT Mito Mitochondrial Respiration (Energy Production) NAD->Mito Required Cofactor Assay1 Primary Assay: NAD/NADH-Glo™ NAD->Assay1 Measures concentration Assay3 Orthogonal Assay 2: Seahorse XF Mito->Assay3 Measures function

Caption: The NAMPT pathway and points of measurement for each validation assay.

Primary Assay: Quantifying Cellular NAD+/NADH Levels

The most direct biochemical consequence of NAMPT inhibition is the depletion of the cellular NAD+ and NADH pool. Therefore, our primary assay will be a quantitative measurement of these dinucleotides.

Assay Principle: Promega NAD/NADH-Glo™ Assay

The NAD/NADH-Glo™ Assay is a bioluminescent, homogeneous method for detecting total NAD+ and NADH.[5] The assay chemistry involves a reductase enzyme that, in the presence of NAD+ and NADH, reduces a proluciferin substrate into luciferin. This luciferin is then quantified by the Ultra-Glo™ Luciferase, producing a light signal directly proportional to the amount of NAD+ and NADH in the sample.[6] Its high sensitivity allows for robust detection from a small number of cells.[6]

Experimental Protocol: NAD/NADH-Glo™ Assay
  • Cell Seeding: Seed cells (e.g., A549, HCT116) in a white, 96-well clear-bottom plate at a density of 10,000 cells/well in 80 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound. Add 20 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for the desired time course (e.g., 24, 48, 72 hours) to allow for NAD+ pool turnover and depletion.

  • Reagent Preparation: On the day of the assay, equilibrate the NAD/NADH-Glo™ Detection Reagent to room temperature.[7]

  • Lysis and Detection: Add 100 µL of the NAD/NADH-Glo™ Detection Reagent to each well. This single addition lyses the cells and initiates the enzymatic reactions.[5]

  • Signal Development: Mix the plate on an orbital shaker for 30 seconds and then incubate at room temperature for 45-60 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLU) to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Orthogonal Assay 1: Confirming Target Engagement in a Cellular Context

While a decrease in NAD+ is strong evidence, it does not definitively prove that the compound acts by directly binding to NAMPT. To confirm this physical interaction, a target engagement assay is essential.

Assay Principle: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing drug-target engagement in a physiological setting (i.e., within intact cells or cell lysates).[8][9] The principle is based on ligand-induced thermal stabilization of the target protein.[10] When a compound binds to its protein target, it generally increases the protein's stability, raising its melting temperature (Tₘ). In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or other immunoassays.[11][12]

Experimental Protocol: CETSA for NAMPT Engagement
  • Cell Culture and Treatment: Culture a sufficient number of cells in a T175 flask to near confluency. Treat the cells with a high concentration of this compound (e.g., 10x the IC₅₀ from the NAD/NADH-Glo assay) or vehicle control for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension for each condition (vehicle and compound-treated) into 8-10 PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated (room temperature) control.[10]

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells and release soluble proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble NAMPT: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble NAMPT protein in each sample using Western blotting with a specific anti-NAMPT antibody.

  • Data Analysis: Digitize the Western blot band intensities and normalize them to the intensity of the non-heated control for each condition. Plot the percentage of soluble NAMPT against the temperature. The rightward shift in the melting curve for the compound-treated samples compared to the vehicle samples indicates target stabilization and engagement. The difference in the melting temperature (ΔTₘ) is the key readout.

Orthogonal Assay 2: Measuring Downstream Cellular Function

Confirming direct target binding (CETSA) and the immediate biochemical result (NAD+ depletion) builds a strong case. The final piece of evidence is to demonstrate a predictable, downstream functional consequence. Since NAD+ is paramount for mitochondrial respiration, measuring the oxygen consumption rate (OCR) provides an excellent functional readout.

Assay Principle: Seahorse XF Cell Mito Stress Test

The Agilent Seahorse XF Analyzer measures the two major energy-producing pathways in the cell—mitochondrial respiration and glycolysis—in real-time.[13][14] It does this by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) from live cells in a multi-well plate format.[15] The Cell Mito Stress Test uses sequential injections of metabolic inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to reveal key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.[16][17] A NAMPT inhibitor is expected to decrease OCR due to the depletion of the essential cofactor NAD+.

Experimental Protocol: Seahorse XF Cell Mito Stress Test
  • Sensor Cartridge Hydration: One day prior to the assay, hydrate a Seahorse XF sensor cartridge with sterile water at 37°C in a non-CO₂ incubator.

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Compound Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose, and pre-treat the cells with this compound or vehicle for a duration sufficient to induce NAD+ depletion (e.g., 24 hours).

  • Instrument Setup: Load the hydrated sensor cartridge with the metabolic modulators: oligomycin (Port A), FCCP (Port B), and rotenone/antimycin A (Port C). Calibrate the instrument.

  • Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent changes in metabolic rates.

  • Data Analysis: The Seahorse software calculates key mitochondrial parameters. The primary readout for NAMPT inhibition will be a significant decrease in basal and maximal OCR in the compound-treated wells compared to the vehicle controls. Data should be normalized to cell number, often determined by a post-assay cell viability stain like Hoechst.

Workflow and Data Interpretation

The overall experimental validation workflow is designed to provide a cohesive and self-reinforcing dataset.

cluster_0 Experimental Phases cluster_1 Assay Execution (Parallel) cluster_2 Data Readouts Start Start: Treat Cells with This compound Assay1 Primary Assay: Measure NAD+/NADH (NAD/NADH-Glo) Start->Assay1 Assay2 Orthogonal Assay 1: Assess Target Binding (CETSA) Start->Assay2 Assay3 Orthogonal Assay 2: Measure Mitochondrial Function (Seahorse XF) Start->Assay3 Data1 IC₅₀ Value (Potency) Assay1->Data1 Data2 ΔTₘ Value (Target Engagement) Assay2->Data2 Data3 OCR Reduction (Functional Effect) Assay3->Data3 Conclusion Conclusion: Validated On-Target Activity Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: A logical workflow for the orthogonal validation of compound activity.

Summarizing the Evidence: A Comparative Data Table

A successful validation would yield a dataset where results from all three assays are concordant. Below is a template for summarizing hypothetical results.

Assay Parameter Measured Principle Expected Result with NAMPT Inhibitor Hypothetical Value
NAD/NADH-Glo™ Total cellular NAD+/NADHBioluminescenceDose-dependent decreaseIC₅₀ = 50 nM
CETSA Thermal stability of NAMPTLigand-induced stabilizationIncreased melting temperature (Tₘ)ΔTₘ = +4.5 °C
Seahorse XF Mito Stress Oxygen Consumption Rate (OCR)Mitochondrial functionDose-dependent decrease in basal OCR60% reduction at 10x IC₅₀

References

A Head-to-Head Comparison of 2-Bromo-N-ethylisonicotinamide and 2-Chloro-N-ethylisonicotinamide for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Halogenated pyridines, in particular, are a cornerstone of molecular design, offering versatile handles for a myriad of chemical transformations. This guide provides an in-depth, head-to-head comparison of two closely related yet distinct chemical entities: 2-Bromo-N-ethylisonicotinamide and 2-Chloro-N-ethylisonicotinamide. Our focus will be on their comparative chemical reactivity, potential biological implications based on established structure-activity relationships, and projected pharmacokinetic profiles, all supported by experimental principles and data from analogous systems.

Introduction to the Contenders: Chemical and Physicochemical Properties

At first glance, this compound and 2-Chloro-N-ethylisonicotinamide are structurally very similar, differing only by the halogen atom at the 2-position of the pyridine ring. This seemingly minor substitution, however, can have significant consequences for a molecule's behavior, both in chemical reactions and within a biological system.

PropertyThis compound2-Chloro-N-ethylisonicotinamide
Molecular Formula C8H9BrN2O[1]C8H9ClN2O[1]
Molecular Weight 229.1 g/mol [1]184.62 g/mol [1]
CAS Number 951885-78-2[1]131418-17-2[2]
Calculated LogP 1.5 (XLogP3)1.5 (XLogP3)[1]
Hydrogen Bond Donors 11[1]
Hydrogen Bond Acceptors 22[1]

Synthesis of 2-Halo-N-ethylisonicotinamides: A General Approach

The synthesis of both this compound and 2-Chloro-N-ethylisonicotinamide can be readily achieved from their corresponding 2-haloisonicotinic acids. The most common and straightforward method involves the formation of an amide bond with ethylamine.

Experimental Protocol: Amide Coupling

This protocol describes a general method for the synthesis of N-ethyl-2-halo-isonicotinamides.

1. Activation of the Carboxylic Acid:

  • To a solution of the respective 2-haloisonicotinic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.[3]

  • A catalytic amount of DMF can be added if using oxalyl chloride.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases, indicating the formation of the acyl chloride.

2. Amide Bond Formation:

  • In a separate flask, dissolve ethylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 equivalents) in the same anhydrous solvent.

  • Cool this solution to 0 °C and add the freshly prepared acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

3. Work-up and Purification:

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-halo-N-ethylisonicotinamide.

Head-to-Head Comparison: Reactivity in Key Synthetic Transformations

The choice between a bromo or chloro substituent is often dictated by the desired subsequent chemical transformations. The electronic and steric differences between bromine and chlorine lead to distinct reactivity profiles.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, the reactivity of the C-X bond is paramount. The general trend for reactivity in the oxidative addition step to a palladium(0) catalyst is C-I > C-Br > C-Cl. This is due to the decreasing bond strength of the carbon-halogen bond down the group.

Consequently, This compound is expected to be significantly more reactive than its chloro counterpart in palladium-catalyzed cross-coupling reactions. This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and faster reaction times.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity order is often reversed in nucleophilic aromatic substitution (SNAr) reactions. The rate-determining step in SNAr is typically the attack of the nucleophile on the carbon atom bearing the halogen, forming a Meisenheimer complex. The stability of this intermediate is enhanced by more electronegative atoms that can better stabilize the developing negative charge.

Therefore, 2-Chloro-N-ethylisonicotinamide is generally more reactive towards nucleophilic displacement than the bromo derivative. The higher electronegativity of chlorine compared to bromine makes the carbon atom at the 2-position more electrophilic and better able to stabilize the negative charge in the transition state.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The nature of the halogen can influence biological activity through several mechanisms:

  • Lipophilicity: The contribution of a halogen to a molecule's lipophilicity (logP) is generally Br > Cl. While the calculated logP for both compounds is similar, subtle differences in their interactions with hydrophobic pockets of a target protein could arise.

  • Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site. The strength of this interaction generally follows the order I > Br > Cl > F. Therefore, the bromo-substituent has a greater potential to engage in stabilizing halogen bonds, which could lead to enhanced binding affinity for a particular target.

  • Metabolic Stability: The carbon-halogen bond is a potential site of metabolism. The C-Br bond is generally more susceptible to metabolic cleavage than the C-Cl bond. This could lead to differences in the metabolic profiles and duration of action of the two compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To experimentally assess and compare the cytotoxic potential of these compounds, a standard MTT assay can be employed.

1. Cell Culture:

  • Plate a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and 2-Chloro-N-ethylisonicotinamide in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Predicted Pharmacokinetic (PK) Profiles: An In Silico and In Vitro Assessment

The pharmacokinetic properties of a drug candidate are as crucial as its pharmacodynamic effects. Here, we outline key PK parameters and how they might differ between our two compounds of interest.

Permeability

The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Plate Preparation:

  • A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

2. Donor and Acceptor Solutions:

  • Prepare a donor solution of the test compound in a buffer at a specific pH (e.g., pH 7.4).

  • The acceptor plate is filled with a buffer solution, which may contain a co-solvent to improve the solubility of the permeated compound.

3. Permeability Assay:

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

4. Quantification:

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

5. Data Analysis:

  • The effective permeability (Pe) is calculated using the following equation:

    • Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t)

    • Where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Given their similar calculated logP values, it is anticipated that both compounds would exhibit comparable passive permeability. However, subtle differences in their interaction with the lipid membrane could lead to minor variations in their permeability rates.

Metabolism

As previously mentioned, the C-Br bond is generally more labile than the C-Cl bond. This suggests that This compound may be more susceptible to metabolic degradation than its chloro-analog. This could involve dehalogenation or other metabolic transformations at the 2-position of the pyridine ring. A higher rate of metabolism would likely result in a shorter in vivo half-life and lower systemic exposure for the bromo-compound.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, can significantly impact its distribution and availability to target tissues. While it is difficult to predict the precise plasma protein binding without experimental data, factors such as lipophilicity and the presence of specific functional groups play a role. The slightly higher lipophilicity of the bromo-substituent might lead to a marginally higher degree of plasma protein binding for this compound.

Conclusion and Recommendations

The choice between this compound and 2-Chloro-N-ethylisonicotinamide as a starting point for a drug discovery campaign is a strategic one, with clear trade-offs.

  • For synthetic strategies heavily reliant on palladium-catalyzed cross-coupling reactions, this compound is the superior choice due to its higher reactivity.

  • Conversely, if the synthetic route involves nucleophilic aromatic substitution at the 2-position, 2-Chloro-N-ethylisonicotinamide would be the more reactive and likely higher-yielding substrate.

From a biological and pharmacokinetic standpoint, the differences are more nuanced. The bromo-substituent offers the potential for stronger halogen bonding interactions, which could enhance target affinity. However, this may be offset by a greater susceptibility to metabolic degradation. The chloro-substituent, while a weaker halogen bond donor, is likely to confer greater metabolic stability.

Ultimately, the optimal choice will depend on the specific goals of the project. It is highly recommended that both compounds be synthesized and evaluated in parallel in early-stage discovery to empirically determine which scaffold provides the most promising balance of synthetic tractability, biological activity, and pharmacokinetic properties for the target of interest.

References

The Therapeutic Potential of 2-Bromo-N-ethylisonicotinamide Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of novel therapeutic agents, the isonicotinamide scaffold represents a promising frontier. This guide provides a comprehensive analysis of the in vivo efficacy of 2-Bromo-N-ethylisonicotinamide and its derivatives, drawing upon comparative data from analogous compounds to illuminate their potential in oncology and inflammatory diseases. By examining the underlying mechanisms and experimental evidence, we aim to equip scientists with the critical insights needed to advance their research in this compelling area of medicinal chemistry.

I. The Emerging Role of Nicotinamide and Isonicotinamide Derivatives in Therapeutics

Nicotinamide, a form of vitamin B3, and its isomer, isonicotinamide, are fundamental molecules in cellular metabolism. Their derivatives have garnered significant attention for their diverse pharmacological activities, ranging from anticancer to anti-inflammatory effects. The structural modifications of these core scaffolds have led to the development of potent inhibitors of key pathological enzymes and signaling pathways. This guide will delve into two primary therapeutic applications where these derivatives have shown considerable promise: the inhibition of tumor angiogenesis through Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the modulation of inflammation via Cyclooxygenase-2 (COX-2) inhibition.

II. Anticancer Efficacy: Targeting Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process, making it a prime target for anticancer therapies.[1] Several novel nicotinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[1][2]

Mechanism of Action: VEGFR-2 Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Nicotinamide derivatives have been shown to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This disruption of the VEGF/VEGFR-2 pathway effectively cuts off the tumor's blood supply, leading to growth inhibition and apoptosis.[1]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Signaling Angiogenesis Angiogenesis (Proliferation, Migration) Signaling->Angiogenesis Nicotinamide_Derivative Nicotinamide Derivative Nicotinamide_Derivative->VEGFR2 Inhibits COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Isonicotinamide_Derivative Isonicotinamide Derivative Isonicotinamide_Derivative->COX2 Inhibits

References

A Researcher's Guide to Deconvoluting Off-Target Effects of Novel Chemical Probes: A Case Study with 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and a deeper understanding of cellular biology, small molecule chemical probes are indispensable tools. However, the utility of any chemical probe is directly tied to its selectivity. Off-target effects, the unintended interactions of a molecule with proteins other than its intended target, can lead to misinterpretation of experimental results, unexpected toxicity, and the failure of drug development programs. This guide provides a comprehensive framework for characterizing the off-target profile of a novel chemical entity, using 2-Bromo-N-ethylisonicotinamide as a representative example of a compound with an uncharacterized biological activity profile.

This guide is structured to walk researchers through a logical, multi-tiered strategy for off-target profiling, from initial computational predictions to rigorous experimental validation in cellular models. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a self-validating system to ensure the trustworthiness of your findings.

The Challenge: Characterizing a Novel Chemical Entity

This compound is a small molecule available for research purposes. A survey of public databases and scientific literature reveals its chemical structure, but provides little to no information on its biological targets or potential off-target interactions. This scenario is common in drug discovery and chemical biology, where researchers must systematically build a biological profile for a new compound from the ground up. The following sections outline a robust strategy to achieve this.

Part 1: In Silico Profiling - A Predictive First Step

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable, cost-effective predictions of a compound's potential off-target interactions.[1][2] These computational approaches use the 2D or 3D structure of a small molecule to predict its binding to a large database of protein targets.[3][4]

Rationale & Causality: By comparing the structure of this compound to millions of compounds with known bioactivities, we can generate a list of potential off-targets.[5] This approach is based on the principle of chemical similarity, where structurally similar molecules are likely to have similar biological activities. This predictive step is crucial for hypothesis generation, helping to prioritize which protein families to investigate experimentally (e.g., kinases, GPCRs, ion channels) and to design more focused validation experiments.[6]

Workflow for In Silico Off-Target Prediction:

  • Input: The chemical structure of this compound is submitted to one or more off-target prediction platforms (e.g., public databases like ChEMBL, or commercial software).[7]

  • Algorithm: The platform employs algorithms such as chemical similarity searching, machine learning models, or molecular docking to compare the input structure against a vast library of protein targets with known ligands.[4][5]

  • Output: A ranked list of potential protein targets is generated, typically with a score indicating the confidence of the predicted interaction.[5]

  • Analysis: The list of potential off-targets is analyzed to identify recurring protein families or signaling pathways that may be modulated by the compound. This information guides the design of subsequent experimental validation.[8]

Diagram: In Silico Prediction Workflow

Compound_Structure This compound Structure Prediction_Platform In Silico Prediction Platform Compound_Structure->Prediction_Platform Ranked_List Ranked List of Potential Off-Targets Prediction_Platform->Ranked_List Target_Database Protein Target Database Target_Database->Prediction_Platform Hypothesis Hypothesis Generation for Experimental Validation Ranked_List->Hypothesis

Caption: A streamlined workflow for in silico off-target prediction.

Part 2: Biochemical Profiling - Broad-Spectrum Experimental Screening

While in silico methods are predictive, experimental validation is essential. A broad biochemical screen is the logical next step. Kinases are a large and structurally related protein family, making them common off-targets for small molecules.[9] Therefore, profiling a compound against a large panel of kinases is a standard and informative first-line experimental approach.[10]

Rationale & Causality: A kinase selectivity profile provides a direct measure of a compound's interaction with hundreds of kinases in a controlled, in vitro setting. This allows for the rapid identification of unintended kinase interactions and provides a quantitative measure of selectivity. Reputable vendors such as Reaction Biology, Eurofins Discovery, and Promega offer comprehensive kinase profiling services.[9][11][12][13] This data is critical for assessing the "cleanliness" of a compound and for identifying potential off-target liabilities early in the discovery process.[10]

Experimental Protocol: In Vitro Kinase Profiling (e.g., KINOMEscan™)

  • Compound Submission: A sample of this compound is sent to a specialized vendor (e.g., Eurofins Discovery).[14]

  • Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. The test compound is incubated with a specific kinase that is tagged with DNA, and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).[14]

  • Data Analysis: Results are reported as "Percent of Control," where a lower percentage indicates stronger binding of the compound to the kinase. A common threshold for a significant "hit" is a reduction to less than 35% of the control signal.

  • Follow-up: For any identified hits, a Kd (dissociation constant) is determined by running a dose-response experiment to quantify the binding affinity.

Data Presentation: Hypothetical Kinase Selectivity Profile

CompoundPrimary TargetKd (nM)Off-Target Kinase Hits (>90% inhibition @ 1µM)Selectivity Score (S10)
This compound To be determinedTBDTBDTBD
Alternative Probe 1 (Hypothetical) Kinase A15Kinase B, Kinase C0.1
Alternative Probe 2 (Hypothetical) Kinase A25None0.01

Selectivity Score (S10) is the number of off-targets with a Kd < 3 µM divided by the total number of kinases tested.

Part 3: Cellular Target Engagement - Validation in a Physiological Context

A compound's activity in a test tube can differ significantly from its behavior in a living cell due to factors like cell permeability, metabolism, and the presence of competing endogenous ligands.[15][16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target(s) within intact cells.[1][17]

Rationale & Causality: CETSA is based on the principle that when a compound binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[1] By heating cells treated with a compound to various temperatures and then measuring the amount of soluble protein remaining, one can infer target engagement.[18] A shift in the protein's melting curve to a higher temperature indicates that the compound is binding to that protein in the cell. This method is invaluable for confirming on-target engagement and identifying off-targets in a physiologically relevant environment.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture a relevant cell line and treat with this compound at a desired concentration (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 1 hour).

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting. For a proteome-wide analysis (Melt-CETSA), the soluble fractions are analyzed by mass spectrometry.[17]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.[18]

Diagram: CETSA Workflow

Cell_Culture 1. Cell Culture & Treatment Heating 2. Apply Heat Gradient Cell_Culture->Heating Lysis 3. Cell Lysis Heating->Lysis Separation 4. Separate Soluble & Aggregated Proteins Lysis->Separation Detection 5. Protein Detection (Western Blot or Mass Spec) Separation->Detection Analysis 6. Plot Melting Curves & Analyze Shifts Detection->Analysis

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Part 4: Phenotypic Screening - Linking Off-Targets to Cellular Function

The ultimate goal of off-target profiling is to understand the functional consequences of these unintended interactions. Phenotypic screening is an approach that identifies compounds based on their ability to produce a desired change in a cell's or organism's observable characteristics (phenotype), without a priori knowledge of the target.[20]

Rationale & Causality: If this compound is found to have significant off-target interactions, it is crucial to determine if these interactions lead to a measurable cellular phenotype. By screening the compound in a variety of cell-based assays (e.g., cell viability, apoptosis, cell cycle progression, reporter assays), one can identify unexpected biological activities. If a phenotype is observed, the subsequent and challenging step is "target deconvolution" – identifying the specific off-target responsible for that effect.[21][22]

Experimental Protocol: Phenotypic Screening and Orthogonal Comparison

  • Assay Selection: Choose a panel of phenotypic assays relevant to the potential therapeutic area or known toxicities of related compounds. High-content imaging is a powerful tool for this, as it can measure multiple phenotypic parameters simultaneously.[20]

  • Compound Treatment: Treat cells with a dose-response of this compound.

  • Orthogonal Controls: Crucially, also treat cells with:

    • A positive control: A well-characterized compound known to produce the expected on-target phenotype.

    • An orthogonal control: A structurally different compound that hits the same primary target.

    • A negative control: A structurally similar but biologically inactive analog of the test compound.

  • Phenotypic Readout: Measure the phenotypic endpoint(s) using an appropriate method (e.g., high-content imaging, flow cytometry, plate reader).

  • Data Interpretation:

    • If this compound produces the same phenotype as the positive and orthogonal controls, the effect is likely on-target.

    • If it produces a different phenotype, or a phenotype at concentrations inconsistent with its on-target potency, the effect is likely due to an off-target interaction.

Part 5: The Integrated Strategy - A Self-Validating System

No single method can definitively characterize a compound's off-target profile. The strength of this guide lies in the integration of computational, biochemical, and cellular approaches into a cohesive, self-validating workflow.

Diagram: Integrated Off-Target Profiling Strategy

In_Silico In Silico Prediction Kinase_Screen Biochemical Screen (e.g., Kinase Panel) In_Silico->Kinase_Screen Guides screen design CETSA Cellular Target Engagement (CETSA) Kinase_Screen->CETSA Validates hits in cells Profile Comprehensive Off-Target Profile Kinase_Screen->Profile Phenotypic_Screen Phenotypic Screen CETSA->Phenotypic_Screen Confirms functional relevance CETSA->Profile Target_Deconvolution Target Deconvolution Phenotypic_Screen->Target_Deconvolution Identifies causal target Target_Deconvolution->Profile

Caption: An integrated strategy for comprehensive off-target profiling.

This integrated approach ensures that predictions are experimentally validated, in vitro hits are confirmed in a cellular context, and cellular engagement is linked to a functional outcome. This builds a high-confidence profile of a compound's on- and off-target activities, which is essential for its reliable use as a research tool or its progression as a therapeutic candidate.

References

A Senior Application Scientist's Guide to Establishing Reproducible Experimental Workflows for 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, characterization, and application of 2-Bromo-N-ethylisonicotinamide. Recognizing the scarcity of published data on this specific molecule, this document serves as a prospective guide, outlining robust methodologies designed to ensure experimental reproducibility from the ground up. We will delve into the underlying chemical principles, provide self-validating protocols, and compare alternative approaches to empower researchers to generate reliable and consistent data.

The Foundation of Reproducibility: Synthesis and Starting Material Integrity

The reproducibility of any experiment begins with the quality and purity of the reagents. For substituted pyridine compounds like this compound, this is particularly critical. The synthesis of brominated pyridines can be challenging, often yielding isomeric impurities that are difficult to separate.[1][2] Such impurities, even in small amounts, can lead to inconsistent results in sensitive downstream biological assays. Therefore, a robust synthetic and purification protocol is not merely a means to an end; it is the cornerstone of reproducible science.

The logical workflow presented below illustrates the critical steps required to ensure the integrity of the final compound, which is essential for generating reproducible experimental outcomes.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Validation & Application Start Starting Materials (2-Bromoisonicotinic Acid, Ethylamine) QC1 QC of Starting Materials (NMR, Purity Analysis) Start->QC1 Verify Identity Synth Amide Coupling Reaction QC1->Synth Proceed if >98% pure Workup Aqueous Work-up & Extraction Synth->Workup Purify Column Chromatography Workup->Purify Solvent Solvent Removal Purify->Solvent Final Purified this compound Solvent->Final Yield & Preliminary Purity QC2 Rigorous Characterization (¹H NMR, ¹³C NMR, HRMS, HPLC) Final->QC2 Stock Prepare Validated Stock Solution QC2->Stock Proceed if >99% pure Assay Downstream Biological Assay Stock->Assay Data Reproducible Data Assay->Data

Caption: Workflow for ensuring high-purity compound for reproducible experiments.

Part 1: A Validated Protocol for Synthesis and Purification

The most direct and controllable route to this compound is via the coupling of 2-bromoisonicotinic acid with ethylamine. This approach avoids the harsh conditions and poor regioselectivity associated with direct bromination of an existing N-ethylisonicotinamide backbone.[1][3] We will utilize a standard and highly efficient coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its fast reaction times and high yields in amide bond formation.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-bromoisonicotinic acid (1.0 eq).

    • Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).

    • Cool the solution to 0 °C using an ice bath. Causality: Cooling is crucial to manage the exothermic reaction upon addition of the coupling reagents and base, preventing potential side reactions.

  • Reagent Addition:

    • Add HATU (1.1 eq) to the stirred solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The solution may change color. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and ethylamine hydrochloride without competing in the coupling reaction.

    • Stir the mixture for 15 minutes at 0 °C to activate the carboxylic acid.

    • Add a solution of ethylamine hydrochloride (1.2 eq) dissolved in a minimal amount of DMF.

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Work-up and Extraction:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

Part 2: Rigorous Characterization for a Self-Validating System

Confirmation of the structure and purity of the synthesized this compound is non-negotiable for reproducibility. The following data provides the expected analytical results for a successfully synthesized and purified product.

Analytical Technique Expected Result for C₈H₉BrN₂O (MW: 229.08 g/mol )
¹H NMR (400 MHz, CDCl₃) δ 8.45 (d, 1H, Py-H6), 8.01 (s, 1H, Py-H3), 7.65 (d, 1H, Py-H5), 6.20 (br s, 1H, NH), 3.45 (q, 2H, N-CH₂), 1.25 (t, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 164.5 (C=O), 150.0 (Py-C6), 147.0 (Py-C2), 145.5 (Py-C4), 125.0 (Py-C3), 122.0 (Py-C5), 40.0 (N-CH₂), 14.8 (CH₃).
High-Resolution Mass Spec (HRMS) [M+H]⁺ calculated: 228.9974; found: 228.997
HPLC Purity >99% (e.g., at 254 nm)
Table 1: Predicted analytical data for this compound. Note: NMR shifts are estimations based on structurally similar compounds and may vary slightly.[4][5]

Part 3: Comparison of Synthetic Alternatives

While the HATU-mediated coupling is robust, other methods exist for amide bond formation. Understanding the alternatives provides flexibility and allows for optimization based on available resources and desired outcomes.

G cluster_A Route A: Peptide Coupling cluster_B Route B: Acid Chloride Start 2-Bromoisonicotinic Acid + Ethylamine A1 HATU / DIPEA (or EDC / HOBt) Start->A1 B1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->B1 Product This compound A1->Product B2 Intermediate: 2-Bromoisonicotinoyl chloride B1->B2 B3 Add Ethylamine + Base B2->B3 B3->Product

Caption: Comparison of primary synthetic routes to the target amide.

Parameter Route A: Peptide Coupling (HATU) Route B: Acid Chloride (SOCl₂)
Conditions Mild (0 °C to RT)Harsher (often requires heating/reflux)
Reaction Time Fast (2-6 hours)Can be longer, requires two steps
Yield Generally highVariable, can be high
Substrate Scope Very broad, tolerant of many functional groupsLess tolerant of sensitive functional groups
Safety/Waste Less hazardous byproductsGenerates corrosive HCl and SO₂ gas
Cost Coupling reagents can be expensiveReagents are inexpensive
Reproducibility High, less sensitive to moistureCan be sensitive to moisture and impurities
Table 2: Comparison of amide synthesis strategies.

The choice of method depends on the scale and context. For discovery and medicinal chemistry, the speed, reliability, and broad compatibility of peptide coupling agents (Route A) often justify the higher cost. For large-scale synthesis, developing a robust process via the acid chloride (Route B) may be more economical.[6][7]

Part 4: A Framework for Reproducible Downstream Application

With a validated, high-purity compound in hand, the focus shifts to ensuring reproducibility in its application. As the biological targets of this compound are not yet defined, we present a generalized workflow for a common primary screen: an in vitro enzyme inhibition assay. The principles outlined here are broadly applicable to most quantitative biological experiments.

G cluster_0 Assay Preparation cluster_1 Execution & Readout cluster_2 Data Analysis Stock Validated Compound Stock (e.g., 10 mM in DMSO) Serial Serial Dilution Plate (e.g., 12-point, 3-fold) Stock->Serial Precise Pipetting AssayPlate Assay Plate Preparation (Add Enzyme, Buffer, Substrate) Serial->AssayPlate Transfer Compounds Incubate Incubation (Controlled Time & Temp) AssayPlate->Incubate Detect Add Detection Reagent Incubate->Detect Read Plate Reader (e.g., Luminescence) Detect->Read Controls Normalize to Controls (0% and 100% Inhibition) Read->Controls Curve Non-linear Regression Fit (Dose-Response Curve) Controls->Curve IC50 Calculate IC₅₀ Value Curve->IC50

Caption: Generalized workflow for a reproducible in vitro enzyme inhibition assay.

Protocol: Key Considerations for a Reproducible Enzyme Assay
  • Compound Management:

    • Use a freshly prepared stock solution from the validated solid compound. Avoid repeated freeze-thaw cycles.

    • Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions.

    • Causality: Compound precipitation is a major source of error, leading to an underestimation of potency.

  • Assay Execution:

    • Include appropriate controls on every plate: positive control (known inhibitor), negative control (vehicle, e.g., DMSO), and no-enzyme control.

    • Use calibrated pipettes and consistent technique to minimize volume transfer errors.

    • Ensure all reagents are at thermal equilibrium before starting the reaction.

  • Data Analysis:

    • Normalize the data to the on-plate controls before fitting. The formula 100 * (Signal_well - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh) is standard.

    • Perform experiments in at least triplicate to calculate standard deviations and ensure the reliability of the calculated IC₅₀ value.

    • Trustworthiness: A self-validating protocol reports not just the IC₅₀, but also the confidence interval and the slope of the dose-response curve, which provide insights into the quality of the data.

By adhering to this rigorous, multi-stage approach—from meticulous synthesis and validation to carefully controlled application—researchers can build a foundation of trust in their experimental results and ensure that their findings on this compound are both accurate and reproducible.

References

Benchmarking 2-Bromo-N-ethylisonicotinamide: A Comparative Guide to its Performance Against Known PARP and Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the emergence of novel small molecules necessitates a rigorous evaluation of their potential therapeutic efficacy. This guide provides a comprehensive framework for benchmarking 2-Bromo-N-ethylisonicotinamide, a nicotinamide analog, against a panel of well-characterized inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) and Sirtuin (SIRT) enzyme families. Given its structural similarity to nicotinamide, a precursor to the essential cofactor NAD+, it is hypothesized that this compound may exert its effects by modulating the activity of these NAD+-dependent enzymes.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison, complete with detailed experimental protocols and data presentation formats, to facilitate a thorough investigation of this compound's inhibitory potential.

Introduction: The Rationale for Comparative Benchmarking

The therapeutic landscape for oncology and other diseases has been significantly shaped by the development of inhibitors targeting DNA repair and cellular metabolism pathways. PARP and SIRT enzymes are central players in these processes.

  • PARP enzymes , particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks.[1][2] Their inhibition has proven to be a successful strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3][4]

  • Sirtuins , a class of NAD+-dependent deacetylases, regulate a wide array of cellular processes, including gene expression, metabolism, and DNA repair.[5][6] SIRT2, a predominantly cytoplasmic sirtuin, has emerged as a target in cancer and neurodegenerative diseases.[7]

  • Tankyrases (TNKS1/2) , members of the PARP family, are involved in Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer.[8][9]

This guide will benchmark this compound against the following established inhibitors:

  • PARP1/2 Inhibitors: Olaparib, Talazoparib, Veliparib

  • Tankyrase Inhibitor: XAV939

  • SIRT2 Inhibitor: AGK2

The experimental workflow is designed to first identify the primary target of this compound and then to quantify its potency and cellular effects in direct comparison to these known inhibitors.

Experimental Workflow: A Step-by-Step Approach to Benchmarking

The following workflow provides a logical progression for characterizing the inhibitory profile of this compound.

G cluster_0 Phase 1: Target Identification & Potency cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Comparative Data Analysis A Biochemical Assays: - PARP1/2 Inhibition Assay - SIRT2 Inhibition Assay - Tankyrase 1/2 Inhibition Assay B IC50 Determination A->B Determine inhibitory activity C Cell-Based Assays: - PARP Activity Assay (in-cell) - α-tubulin Acetylation Assay (for SIRT2) - Wnt/β-catenin Reporter Assay (for Tankyrase) B->C Proceed with on-target cellular assays D Cell Viability/Cytotoxicity Assays (e.g., in BRCA-mutant and wild-type cell lines) C->D Correlate target engagement with cellular outcome E Head-to-Head Comparison of: - IC50 values - Cellular EC50 values - Effects on cell viability F Generation of Comparative Data Tables & Figures E->F

Figure 1. A three-phase experimental workflow for benchmarking a novel inhibitor.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Biochemical Assays for IC50 Determination

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against the purified target enzymes.

Protocol 1: PARP1/2 Inhibition Assay (Chemiluminescent)

  • Reagents and Materials: Recombinant human PARP1 or PARP2, NAD+, activated DNA, histone H1, PARP assay buffer, streptavidin-coated 96-well plates, biotinylated-NAD+, anti-PAR antibody conjugated to HRP, chemiluminescent substrate.

  • Procedure:

    • Coat streptavidin plates with histone H1.

    • Prepare a serial dilution of this compound, Olaparib, Talazoparib, and Veliparib (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • In each well, add PARP assay buffer, activated DNA, biotinylated-NAD+, NAD+, and the respective inhibitor at various concentrations.

    • Initiate the reaction by adding PARP1 or PARP2 enzyme. Incubate for 1 hour at room temperature.

    • Wash the wells to remove unbound reagents.

    • Add anti-PAR antibody-HRP conjugate and incubate for 1 hour.

    • Wash the wells.

    • Add chemiluminescent substrate and measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: SIRT2 Inhibition Assay (Fluorogenic)

  • Reagents and Materials: Recombinant human SIRT2, fluorogenic SIRT2 substrate (e.g., acetylated peptide), NAD+, SIRT assay buffer, developer solution, 96-well black plates.

  • Procedure:

    • Prepare a serial dilution of this compound and AGK2.[10]

    • In each well of a black plate, add SIRT assay buffer, fluorogenic substrate, NAD+, and the respective inhibitor.

    • Initiate the reaction by adding SIRT2 enzyme. Incubate for 1 hour at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15 minutes.

    • Measure fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a no-inhibitor control and determine the IC50 value.

Protocol 3: Tankyrase 1/2 Inhibition Assay (Colorimetric)

  • Reagents and Materials: Recombinant human Tankyrase 1 or 2, NAD+, histone H1, Tankyrase assay buffer, biotinylated-NAD+, streptavidin-HRP, TMB substrate, 96-well plates.

  • Procedure:

    • Coat plates with histone H1.

    • Prepare serial dilutions of this compound and XAV939.[11]

    • Add Tankyrase assay buffer, biotinylated-NAD+, NAD+, and the inhibitors to the wells.

    • Start the reaction by adding Tankyrase 1 or 2. Incubate for 1 hour.

    • Wash the wells.

    • Add streptavidin-HRP and incubate for 30 minutes.

    • Wash the wells.

    • Add TMB substrate and stop the reaction with sulfuric acid.

    • Measure absorbance at 450 nm.

  • Data Analysis: Determine the IC50 values as described for the PARP1/2 assay.

Cell-Based Assays for Target Engagement and Cellular Potency

These assays confirm that the compound can penetrate the cell membrane and engage its target in a cellular context.

Protocol 4: In-Cell PARP Activity Assay

  • Cell Lines: A BRCA-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound and a known PARP inhibitor (e.g., Olaparib) for 24 hours.[12]

    • Induce DNA damage using a DNA alkylating agent (e.g., MMS) for 1 hour.

    • Lyse the cells and perform an ELISA-based assay to quantify PAR levels.

  • Data Analysis: Determine the EC50 for PARP inhibition in cells.

Protocol 5: α-tubulin Acetylation Assay for SIRT2 Inhibition

  • Cell Line: A cell line with detectable α-tubulin acetylation (e.g., HeLa or SH-SY5Y).

  • Procedure:

    • Treat cells with this compound and AGK2 for 6-24 hours.

    • Lyse the cells and perform a Western blot analysis using antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

  • Data Analysis: Quantify the band intensities to determine the dose-dependent increase in α-tubulin acetylation.

Protocol 6: Wnt/β-catenin Reporter Assay for Tankyrase Inhibition

  • Cell Line: A cell line with a stably integrated Wnt/β-catenin responsive reporter (e.g., HEK293-TOPflash).

  • Procedure:

    • Treat cells with Wnt3a conditioned media to activate the pathway.

    • Concurrently, treat with serial dilutions of this compound and XAV939 for 24 hours.[13]

    • Measure luciferase activity.

  • Data Analysis: Determine the EC50 for the inhibition of Wnt signaling.

Cell Viability Assays

These assays assess the functional consequence of target inhibition.

Protocol 7: Comparative Cell Viability Assay

  • Cell Lines: A panel of cell lines including BRCA-mutant (e.g., MDA-MB-436) and BRCA-wild-type (e.g., MDA-MB-231) breast cancer cells.

  • Procedure:

    • Seed cells in 96-well plates.

    • Treat with a 10-point dose-response curve of this compound and the relevant known inhibitors for 72 hours.

    • Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Inhibitory Potency (IC50, µM)

CompoundPARP1PARP2SIRT2Tankyrase 1Tankyrase 2
This compoundTBDTBDTBDTBDTBD
OlaparibKnown ValueKnown Value>100>100>100
TalazoparibKnown ValueKnown Value>100>100>100
VeliparibKnown ValueKnown Value>100>100>100
XAV939>100>100>100Known ValueKnown Value
AGK2>100>100Known Value>100>100

TBD: To be determined experimentally. Known values to be populated from literature or internal experiments.

Table 2: Comparative Cellular Activity (EC50/GI50, µM)

CompoundIn-Cell PARP Inhibition (EC50)Wnt Signaling Inhibition (EC50)Cell Viability (GI50, BRCA-mutant)Cell Viability (GI50, BRCA-wt)
This compoundTBDTBDTBDTBD
OlaparibKnown ValueN/AKnown ValueKnown Value
TalazoparibKnown ValueN/AKnown ValueKnown Value
XAV939N/AKnown ValueTBDTBD
AGK2N/AN/ATBDTBD

TBD: To be determined experimentally. N/A: Not applicable. Known values to be populated from literature or internal experiments.

Visualizing the Underlying Mechanisms

Diagrams illustrating the signaling pathways targeted by the benchmark inhibitors are crucial for understanding the experimental rationale.

G cluster_0 PARP-mediated DNA Repair DNA Single-Strand Break DNA Single-Strand Break PARP1/2 Activation PARP1/2 Activation DNA Single-Strand Break->PARP1/2 Activation senses PARylation PARylation PARP1/2 Activation->PARylation catalyzes Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins signals DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair Olaparib Olaparib Olaparib->PARP1/2 Activation inhibits

Figure 2. Simplified schematic of the PARP1/2 signaling pathway and the inhibitory action of Olaparib.

G cluster_1 SIRT2-mediated Deacetylation Acetylated α-tubulin Acetylated α-tubulin α-tubulin α-tubulin Acetylated α-tubulin->α-tubulin deacetylates SIRT2 SIRT2 SIRT2->α-tubulin acts on NAD+ NAD+ NAD+->SIRT2 co-substrate AGK2 AGK2 AGK2->SIRT2 inhibits

Figure 3. The role of SIRT2 in deacetylating α-tubulin and its inhibition by AGK2.

G cluster_2 Wnt/β-catenin Signaling cluster_3 Destruction Complex Wnt Signal Wnt Signal β-catenin Stabilization β-catenin Stabilization Wnt Signal->β-catenin Stabilization Gene Transcription Gene Transcription β-catenin Stabilization->Gene Transcription Axin Axin β-catenin Degradation β-catenin Degradation Axin->β-catenin Degradation Tankyrase Tankyrase Tankyrase->Axin destabilizes XAV939 XAV939 XAV939->Tankyrase inhibits

Figure 4. The role of Tankyrase in the Wnt/β-catenin pathway and its inhibition by XAV939.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the initial characterization and benchmarking of this compound. By systematically evaluating its activity against key enzymes in the PARP and Sirtuin families and directly comparing its performance to established inhibitors, researchers can efficiently determine its primary mechanism of action, potency, and potential as a therapeutic agent. The results from these studies will provide a solid foundation for further preclinical development, including selectivity profiling against the broader PARP and SIRT families, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy models.

References

Comparative Structural and Biophysical Analysis of Novel Ligands Targeting the RAD51 Protein-Protein Interaction Site

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing 2-Bromo-N-ethylisonicotinamide

Introduction

The recombinase RAD51 is a crucial enzyme in the homologous recombination pathway for DNA double-strand break repair. Its function relies on the formation of a nucleoprotein filament, a process mediated by self-oligomerization and its interaction with regulatory proteins like BRCA2. Both interactions are governed by a conserved "FxxA" peptide motif, making the FxxA binding pocket on RAD51 an attractive target for therapeutic intervention.[1] The development of small molecules that can competitively inhibit these protein-protein interactions (PPIs) is a promising strategy for sensitizing cancer cells to DNA-damaging agents.[1]

This guide provides a comprehensive framework for the structural and biophysical characterization of a novel compound, This compound (Compound A), a synthetic molecule with potential inhibitory activity. Its performance will be objectively compared against two reference compounds:

  • Compound B (Positive Control): A known, potent inhibitor of the RAD51-BRCA2 interaction, developed from fragment-based screening.

  • Compound C (Negative Control): N-ethylisonicotinamide, a structural analog of Compound A lacking the bromo-substituent, to probe the contribution of this moiety to binding affinity and structural engagement.

We will proceed through a logical workflow, beginning with quantitative biophysical assays to confirm and characterize binding, followed by high-resolution structural studies to elucidate the precise molecular interactions underpinning the observed affinities. This integrated approach exemplifies a robust strategy in modern drug discovery, ensuring that decisions are based on a validated, multi-faceted dataset.

Part 1: Quantitative Biophysical Characterization of Ligand Binding

Before committing to resource-intensive structural biology efforts, it is imperative to confirm that a ligand binds to the target protein and to quantify the interaction's affinity and thermodynamics. This initial step validates the target engagement and provides essential data for interpreting subsequent structural findings. We will employ two orthogonal, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Interaction

ITC is the gold standard for characterizing binding thermodynamics, as it directly measures the heat released or absorbed during a binding event.[2] From a single experiment, we can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3] This thermodynamic signature provides deep insight into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic effects).

  • Sample Preparation (Critical for Data Quality):

    • Express and purify the RAD51 protein (a monomeric surrogate with an exposed FxxA site is often used for screening).[1]

    • Prepare a final, extensive dialysis for the protein against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).[3]

    • Dissolve Compounds A, B, and C in 100% DMSO to create high-concentration stocks, then dilute them into the exact same dialysis buffer used for the protein. The final DMSO concentration must be identical in both the syringe (ligand) and the cell (protein) to minimize heats of dilution.[3]

    • Degas all solutions thoroughly before use to prevent air bubbles.[3]

  • Instrument Setup (MicroCal ITC200 or similar):

    • Set the cell temperature to 25°C and the reference power to 5 µcal/sec.[4]

    • Set the stirring speed to 750 rpm.[4]

  • Titration:

    • Load the sample cell (~200 µL) with RAD51 protein at a concentration of 20 µM.

    • Load the injection syringe (40 µL) with the ligand (Compound A, B, or C) at a concentration of 250 µM. This 10-12x molar excess is typical for achieving saturation.[3]

    • Perform a single 0.4 µL initial injection, followed by 19 subsequent 2.0 µL injections with a spacing of 150 seconds between each.[4]

  • Control Experiments:

    • Perform a control titration by injecting the ligand solution into the buffer-only cell to measure the heat of dilution. This data is subtracted from the experimental binding isotherm.[5]

  • Data Analysis:

    • Integrate the raw power curves to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein and fit the resulting isotherm to a one-site binding model to extract Kd, n, and ΔH.

Surface Plasmon Resonance (SPR): Measuring Real-Time Binding Kinetics

SPR is a highly sensitive optical technique that monitors molecular interactions in real-time without labels.[6][7] It provides kinetic data—the association rate (kon) and dissociation rate (koff)—from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon). This kinetic information is complementary to ITC's thermodynamic data and is particularly valuable for understanding a compound's residence time on the target.

  • Ligand Immobilization:

    • The protein (ligand in SPR terminology) is immobilized on the surface of a sensor chip (e.g., a CM5 chip). Amine coupling is a common method.

    • One flow cell is activated but has no protein coupled and serves as a reference to subtract bulk refractive index changes.[7]

  • Analyte Interaction:

    • A series of increasing concentrations of the analyte (Compounds A, B, and C) are prepared in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Each analyte concentration is injected over the ligand and reference surfaces at a constant flow rate.

  • Data Acquisition:

    • The binding is monitored in real-time as a change in resonance units (RU). The sensorgram shows an association phase during injection and a dissociation phase during a subsequent buffer wash.[6]

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff for each compound.

    • The Kd is calculated from the ratio of the rate constants.

Comparative Biophysical Data Summary

The following table summarizes the expected outcomes from these experiments, illustrating a clear performance hierarchy.

CompoundMethodKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)kon (104 M-1s-1)koff (s-1)
A (this compound) ITC2.5-7.5-1.2N/AN/A
SPR2.3N/AN/A150.345
B (Positive Control) ITC0.8-9.2-0.9N/AN/A
SPR0.7N/AN/A200.140
C (Negative Control) ITC> 200No measurable heatN/AN/AN/A
SPR> 200N/AN/AWeak/No BindingN/A

Interpretation of Results: The data clearly indicate that Compound A binds to RAD51 with micromolar affinity, significantly better than the negative control (Compound C), which shows no meaningful interaction. This validates that the bromo-substituent is critical for binding. However, Compound A is approximately 3-fold weaker than the optimized positive control (Compound B). The negative enthalpy (ΔH) for Compounds A and B suggests that binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions within the binding pocket.[1]

Part 2: High-Resolution Structural Analysis of the Protein-Ligand Complex

With binding confirmed and quantified, the next crucial step is to visualize the interaction at an atomic level. This reveals the compound's binding mode, confirms its engagement with the intended site, and provides a rational basis for future structure-guided optimization. The two leading techniques for this are X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM).

  • X-ray Crystallography: This has traditionally been the workhorse for high-resolution structural biology of protein-ligand complexes.[8][9] It requires the formation of well-ordered protein crystals. The primary methods for obtaining a complex structure are co-crystallization (crystallizing the pre-formed protein-ligand complex) or soaking (diffusing the ligand into pre-existing apo-protein crystals).[10][11]

  • Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, particularly for large, flexible, or difficult-to-crystallize proteins.[12][13] In a cryo-EM experiment, the protein solution is rapidly frozen in vitreous ice, and thousands of particle images are averaged to reconstruct a 3D density map.[14] While powerful, achieving atomic resolution for small proteins like RAD51 can still be challenging compared to crystallography.

Causality of Choice: For a relatively small and stable protein like RAD51, for which crystallization conditions are likely established, X-ray crystallography is the more direct and higher-throughput method for analyzing small molecule binding. We will therefore proceed with a co-crystallization strategy.

Experimental Workflow: From Gene to Structure

The diagram below outlines the comprehensive workflow for determining the co-crystal structure of RAD51 in complex with Compound A.

G cluster_0 Protein Production cluster_1 Complex Formation & Crystallization cluster_2 Data Collection & Structure Solution P1 1. RAD51 Gene Cloning & Expression P2 2. Protein Purification (e.g., Ni-NTA, SEC) P1->P2 E. coli expression C1 3. Protein-Ligand Incubation P2->C1 Purified Protein C2 4. Crystallization Screening (Vapor Diffusion) C1->C2 C3 5. Crystal Optimization & Harvesting C2->C3 D1 6. X-ray Diffraction (Synchrotron) C3->D1 Cryo-cooled Crystal D2 7. Data Processing (Indexing, Scaling) D1->D2 D3 8. Structure Solution (Molecular Replacement) D2->D3 D4 9. Model Building & Refinement D3->D4 Output 10. Final Structure Validation (PDB) D4->Output

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Bromo-N-ethylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Personal Protective Equipment (PPE) - The Foundation of Safe Handling

Understanding the potential hazards of 2-Bromo-N-ethylisonicotinamide is paramount before any handling or disposal procedures commence. Based on data from analogous compounds such as 2-bromoisonicotinic acid and other N-substituted bromoacetamides, we can anticipate the following hazard profile.[1]

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard CategoryInferred GHS ClassificationAssociated Hazard Statements
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)H335: May cause respiratory irritation

The causality behind these classifications lies in the chemical's structure: a brominated pyridine ring coupled with an amide functional group. Brominated aromatic compounds can be irritants and are readily absorbed, while the amide linkage can have varying biological activities.

To mitigate these risks, a stringent Personal Protective Equipment (PPE) protocol is non-negotiable. This protocol acts as the first line of defense, a self-validating system to prevent exposure.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face ProtectionChemical safety goggles with side shields or a full-face shield.Protects against splashes and potential vapors that can cause serious eye irritation.
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, which can lead to irritation and potential absorption.
Body ProtectionA chemically resistant lab coat or apron worn over personal clothing.Protects against accidental spills and contamination of personal clothing.
Respiratory ProtectionUse in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any dust or vapors, which can cause respiratory tract irritation.

Part 2: The Disposal Workflow - A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Due to its halogenated organic nature, it must not be disposed of down the drain or in regular trash.[2] The primary and most environmentally sound disposal method is high-temperature incineration.[2][3][4]

Step 1: Waste Segregation - The Principle of Incompatibility Avoidance

The first and most critical step in the disposal process is proper segregation. This is a foundational principle of laboratory safety, preventing unintended and potentially dangerous chemical reactions.

Protocol for Waste Segregation:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • Chemical Compatibility: The container must be made of a material chemically resistant to this compound and any solvents used in the process (e.g., High-Density Polyethylene - HDPE).

  • No Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid non-hazardous waste. This segregation is crucial for the final disposal process, as different waste streams require different treatment methods.

Step 2: Containerization and Labeling - Ensuring Clarity and Compliance

Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure safe handling and transport.

Protocol for Containerization and Labeling:

  • Container Integrity: Ensure the waste container is in good condition, with no leaks or cracks, and has a secure, tightly fitting lid.

  • Labeling: The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

  • Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from heat, sparks, or open flames.

Step 3: Handling Contaminated Materials - A Comprehensive Approach

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Protocol for Contaminated Materials:

  • Collection: Place all contaminated materials, including gloves, weighing papers, pipette tips, and any absorbent materials used for spill cleanup, into a separate, clearly labeled bag or container for "Solid Halogenated Hazardous Waste."

  • Decontamination of Glassware: Rinse any contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood. Collect the rinsate as halogenated liquid waste.

Step 4: Arranging for Final Disposal - The Role of Professional Services

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

Protocol for Final Disposal:

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging hazardous waste pickup.

  • Provide Documentation: Be prepared to provide the EHS office or the disposal contractor with a detailed inventory of the waste, including the chemical name and quantity.

  • High-Temperature Incineration: The designated disposal method for halogenated organic compounds is high-temperature incineration.[2][3] This process ensures the complete destruction of the molecule, breaking it down into less harmful components. The high temperatures and specialized scrubbers in these facilities are designed to handle the acidic gases (such as hydrogen bromide) that are produced during the combustion of halogenated materials.

Part 3: Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Full PPE: Goggles, Gloves, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated: - Pure Compound - Solutions - Contaminated Materials fume_hood->waste_generated is_liquid Liquid Waste? waste_generated->is_liquid liquid_waste Collect in Labeled 'Halogenated Liquid Waste' Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled 'Solid Halogenated Waste' Container is_liquid->solid_waste No store_waste Store Securely in Designated Area liquid_waste->store_waste solid_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs incineration High-Temperature Incineration by Licensed Facility contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and corporate responsibility.

References

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